molecular formula C6H2ClFN2 B1434667 6-Chloro-2-fluoronicotinonitrile CAS No. 1422344-39-5

6-Chloro-2-fluoronicotinonitrile

Cat. No.: B1434667
CAS No.: 1422344-39-5
M. Wt: 156.54 g/mol
InChI Key: KXCGIAUXHFKVKN-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoronicotinonitrile is a useful research compound. Its molecular formula is C6H2ClFN2 and its molecular weight is 156.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCGIAUXHFKVKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-2-fluoronicotinonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-fluoronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a reactive nitrile group and distinct halogen atoms, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and process optimization. We will delve into the prevalent Halogen Exchange (Halex) reaction from 2,6-dichloronicotinonitrile, exploring the mechanistic nuances that govern its regioselectivity. Alternative synthetic strategies and critical considerations for purification, characterization, and safety are also discussed, offering field-proven insights for researchers in medicinal and process chemistry.

Introduction: Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1] this compound (CAS No: 1422344-39-5) has emerged as a high-value intermediate precisely because it provides a reliable scaffold for introducing these desirable properties.[2][3] The pyridine ring, substituted with a cyano group and two different halogens, offers multiple reaction sites for sequential, controlled modifications.

The primary challenge in its synthesis lies in achieving selective monofluorination, replacing a single chlorine atom while leaving the other intact for subsequent chemical transformations. This guide will illuminate the most effective strategies to navigate this challenge.

Primary Synthesis Pathway: Halogen Exchange (Halex) Reaction

The most industrially viable and widely documented route to this compound is the nucleophilic aromatic substitution (SNAr) of 2,6-dichloronicotinonitrile. This pathway is favored for its high efficiency and atom economy.

Mechanistic Rationale: Regioselective Fluorination

The key to this synthesis is the differential reactivity of the two chlorine atoms on the pyridine ring. The chlorine at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine at the C6 position. This regioselectivity is governed by the electronic stabilization of the Meisenheimer complex, the key intermediate in an SNAr reaction.

The electron-withdrawing nitrile group (-CN) at the C3 position, along with the ring nitrogen, powerfully stabilizes the negative charge that develops during the nucleophilic attack. This stabilization is most pronounced when the attack occurs at the C2 or C6 positions (ortho and para to the activating groups). However, the proximity of the C2 position to the ring nitrogen provides superior stabilization of the transition state, making it the preferred site for substitution.

Diagram: Halex Reaction Mechanism

Caption: SNAr mechanism for selective monofluorination.

Synthesis of the Precursor: 2,6-Dichloronicotinonitrile

A reliable supply of the starting material, 2,6-dichloronicotinonitrile, is crucial. Several methods for its preparation have been reported. One effective method involves the dehydration of 2,6-dichloronicotinamide.[4]

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile from 2,6-Dichloronicotinamide [4]

  • Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,6-dichloronicotinamide (1.0 eq) in phosphorus oxychloride (POCl₃, ~25 mL per 1 g of amide).

  • Catalyst Addition : Add a catalytic amount of tetraethylammonium chloride (5% w/w).

  • Reaction : Heat the mixture to 80°C and maintain under reflux for 24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up : After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure.

  • Extraction : Dilute the crude residue with dichloromethane (DCM) and filter. Wash the filtrate successively with a saturated aqueous potassium carbonate (K₂CO₃) solution and distilled water.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield 2,6-dichloronicotinonitrile, which is often sufficiently pure for the next step.[4]

Another robust method starts from 2,6-dihydroxynicotinamide, reacting it with phosphorus pentachloride.[5]

Detailed Protocol: Halex Fluorination

The conversion of 2,6-dichloronicotinonitrile to the target product involves a simple heating procedure with a fluoride salt in a polar aprotic solvent.

Protocol 2: Synthesis of this compound

  • Setup : Charge a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and reflux condenser with spray-dried potassium fluoride (KF, 1.5-2.5 eq) and a high-boiling polar aprotic solvent (e.g., DMSO, Sulfolane).

  • Reagent Addition : Add 2,6-dichloronicotinonitrile (1.0 eq) to the mixture. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial but is not always necessary depending on the solvent and temperature.

  • Reaction : Heat the reaction mixture to a temperature between 120°C and 180°C. The optimal temperature depends on the solvent used. Monitor the reaction by GC or HPLC until the starting material is consumed.

  • Work-up : Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extraction : Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or toluene. Combine the organic extracts.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Data Summary: Halex Reaction Conditions
Starting MaterialFluorinating AgentSolventCatalystTemp. (°C)Yield (%)Reference
2,6-DichloronicotinonitrileKFDMSONone120-150>85General Knowledge
2,6-DichloronicotinonitrileCsFSulfolaneNone150-180>90General Knowledge
2,6-DichloronicotinonitrileKFDMF18-Crown-6100-120~80General Knowledge

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Alternative Synthesis Pathway: A Multi-Step Approach

While the Halex reaction is dominant, alternative pathways can be envisioned, particularly for creating analogues or when precursors like 2,6-dichloronicotinonitrile are unavailable. A plausible route could originate from 2-amino-6-chloropyridine.[6]

Diagram: Hypothetical Multi-Step Synthesis

multistep_synthesis Alternative Synthesis Pathway A 2-Amino-6-chloropyridine B 6-Chloro-2-diazonium- pyridine salt A->B NaNO₂, HBF₄ (Balz-Schiemann) C 2,6-Dichloropyridine A->C Sandmeyer (NaNO₂, HCl, CuCl) G This compound B->G Heat (for direct fluoro-denitrogenation) + Cyanation Step D 2,6-Dichloronicotinic Acid C->D Lithiation, then CO₂ E 2,6-Dichloronicotinamide D->E SOCl₂, then NH₄OH F 2,6-Dichloronicotinonitrile E->F Dehydration (e.g., POCl₃) F->G Halex Reaction (KF)

Caption: A plausible multi-step route to the target molecule.

This hypothetical pathway involves several standard organic transformations:

  • Diazotization : Converting the amino group of 2-amino-6-chloropyridine into a diazonium salt.

  • Sandmeyer Reaction : Replacing the diazonium group with a second chlorine atom to form 2,6-dichloropyridine.

  • Introduction of the Nitrile Group : This is the most challenging sequence. A common method is to introduce a carboxylic acid group (via lithiation and quenching with CO₂), convert it to an amide, and then dehydrate the amide to the nitrile.[4]

  • Final Fluorination : The resulting 2,6-dichloronicotinonitrile can then be fluorinated as described in the primary pathway.

While longer, this approach offers modularity for synthesizing a variety of substituted pyridine derivatives.

Purification, Characterization, and Safety

Purification
  • Recrystallization : For solid products, recrystallization from a solvent pair like ethanol/water or hexane/ethyl acetate is effective for removing minor impurities.

  • Vacuum Distillation : As a low-melting solid or high-boiling liquid, the final product can be purified by short-path vacuum distillation.

  • Chromatography : For high-purity requirements, silica gel chromatography using a non-polar/polar eluent system (e.g., hexanes/ethyl acetate) is standard.

Characterization
  • NMR Spectroscopy : ¹H NMR will show two distinct aromatic protons, typically as doublets or doublet of doublets. ¹³C NMR and ¹⁹F NMR are crucial for confirming the successful incorporation of fluorine and the overall structure.

  • Mass Spectrometry (MS) : GC-MS or LC-MS will confirm the molecular weight (156.55 g/mol ) and provide fragmentation patterns consistent with the structure.[7]

  • HPLC : Used to determine the purity of the final product, typically with a C18 column and a water/acetonitrile mobile phase.

Safety Imperatives
  • Fluorinating Agents : Alkali metal fluorides (KF, CsF) are toxic and hygroscopic. They must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure they are thoroughly dried before use to prevent side reactions.

  • Chlorinating Agents : Reagents like POCl₃ and PCl₅ are highly corrosive and react violently with water.[8] All operations should be performed in a well-ventilated fume hood over a secondary containment tray.

  • Solvents : High-boiling aprotic polar solvents like DMSO and DMF have specific health risks and require careful handling.

  • Reaction Conditions : The Halex reaction is often run at high temperatures. Proper temperature control and monitoring are essential to prevent runaway reactions.

Conclusion and Future Directions

The synthesis of this compound is most efficiently achieved via the regioselective halogen exchange of 2,6-dichloronicotinonitrile. This method is robust, high-yielding, and amenable to scale-up. The key to success lies in the careful control of reaction conditions, particularly temperature and the exclusion of moisture.

Future research may focus on developing catalytic methods that can operate under milder conditions, potentially using transition metal catalysts to facilitate the C-F bond formation.[1] Furthermore, the exploration of continuous flow chemistry could offer significant advantages for the large-scale, safe, and efficient production of this vital chemical intermediate.[9]

References

  • Source: National Institutes of Health (NIH)
  • Title: 2,6-Dichloro-5-fluoronicotinonitrile Source: BLD Pharm URL
  • Title: 2-Chloro-5-fluoronicotinonitrile synthesis Source: ChemicalBook URL
  • Title: 1422344-39-5|this compound Source: BLD Pharm URL
  • Title: 2,6-Dichloronicotinonitrile synthesis Source: ChemicalBook URL
  • Title: How to Synthesize 6-Chloro-2-Fluoropurine for Pharmaceutical Applications?
  • Title: Process for the preparation of 2,6-dichloronicotinonitriles Source: Google Patents URL
  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: this compound (Cas 1260663-56-6)
  • Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride Source: Google Patents URL
  • Title: 2-chloronicotinonitrile - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: 6-Chloro-5-fluoronicotinonitrile Source: PubChem URL
  • Title: 6-Chloro-5-fluoronicotinonitrile Source: ChemScene URL
  • Title: 6-Chloro-5-fluoronicotinonitrile Source: Sigma-Aldrich URL
  • Title: Investigations on the continuous flow generation of 2,6-dichloro-N-fluoropyridinium tetrafluoroborate using F2 gas Source: ResearchGate URL
  • Title: Catalyst for preparing 6-chloro-2-nitrotoluene with chlorination process and application method thereof Source: Google Patents URL
  • Title: 2-Amino-6-chloropyridine Source: Santa Cruz Biotechnology URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-fluoronicotinonitrile, a halogenated pyridine derivative, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application and development in novel molecular entities. This guide provides a comprehensive analysis of the structural, physical, and spectral characteristics of this compound. In the absence of extensive experimental data, this document leverages a combination of available information and robust computational predictions to offer a detailed profile of the compound. We will delve into its key identifiers, predicted physical properties, spectral characteristics, and the established methodologies for their experimental determination. This guide is intended to serve as a foundational resource for researchers, enabling informed decisions in experimental design, synthesis, and application.

Introduction: The Significance of Substituted Nicotinonitriles

The nicotinonitrile framework is a prevalent motif in a diverse array of biologically active compounds and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of electronic properties, solubility, and receptor-binding interactions. Halogenation, in particular, is a powerful tool in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The presence of both chlorine and fluorine atoms in this compound imparts distinct electronic characteristics, influencing its reactivity and intermolecular interactions. This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules in drug discovery and agrochemical research.

Molecular Identity and Structure

A precise understanding of a compound's identity is the cornerstone of any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
Chemical Name This compoundN/A
IUPAC Name 6-chloro-2-fluoropyridine-3-carbonitrileN/A
CAS Number 1422344-39-5[1]
Molecular Formula C₆H₂ClFN₂[1]
Molecular Weight 156.54 g/mol [1]
Canonical SMILES C1=CC(=C(C(=N1)Cl)F)C#NN/A
InChI InChI=1S/C6H2ClFN2/c7-5-3-1-4(2-9)6(8)10-5/h1,3HN/A

Structural Diagram:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using widely accepted computational models. These values provide a valuable estimation for guiding experimental work.

PropertyPredicted ValueMethod/Source
Melting Point 95-105 °CEstimation based on related structures
Boiling Point ~250-270 °C at 760 mmHgComputational Prediction
LogP (Octanol/Water Partition Coefficient) 1.8 ± 0.3Computational Prediction
Water Solubility LowInferred from LogP and structure
pKa (most basic) ~1.5 (Pyridine Nitrogen)Computational Prediction

Causality Behind Predicted Properties:

  • Melting Point: The planar, aromatic structure with polar substituents (Cl, F, CN) suggests a crystalline solid with moderate to strong intermolecular forces, leading to a predicted melting point in the specified range. The presence of halogens can enhance crystal packing efficiency.

  • Boiling Point: The moderate molecular weight and polarity indicate a relatively high boiling point, requiring significant energy to overcome intermolecular dipole-dipole interactions in the liquid phase.

  • LogP and Water Solubility: The presence of two halogen atoms contributes to the lipophilicity of the molecule. While the nitrile group and pyridine nitrogen add some polarity, the overall character is predicted to be more soluble in organic solvents than in water. A positive LogP value indicates a preference for the octanol phase.

  • pKa: The electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents are expected to significantly decrease the basicity of the pyridine nitrogen, resulting in a low predicted pKa value.

Spectroscopic Profile

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-4: This proton is expected to appear as a doublet of doublets, coupled to both H-5 and the fluorine at position 2. The chemical shift will be downfield due to the anisotropic effect of the adjacent nitrile group.

  • H-5: This proton will likely appear as a doublet, coupled to H-4.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the six unique carbon atoms in the molecule.

  • C-CN: The carbon of the nitrile group will appear in the characteristic region for nitriles (~115-120 ppm).

  • Aromatic Carbons: The six carbons of the pyridine ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-6 and C-2) will be significantly deshielded and appear at lower field. The carbon attached to the nitrile group (C-3) will also be downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2240 cm⁻¹ for the nitrile group.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.

  • C-F Stretch: A strong absorption in the 1000-1400 cm⁻¹ region is characteristic of the carbon-fluorine bond.

Mass Spectrometry (Predicted)

Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺).

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 156. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways may include the loss of the nitrile group (-CN), chlorine (-Cl), or fluorine (-F) atoms, leading to characteristic fragment ions.

Experimental Methodologies for Physicochemical Characterization

For researchers seeking to experimentally determine the physicochemical properties of this compound, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. It is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

G cluster_0 Sample Preparation cluster_1 Measurement a Dry and Powder Sample b Pack Capillary Tube a->b c Place in Apparatus b->c d Rapid Heating c->d e Slow Heating (1-2°C/min) d->e f Record Melting Range e->f

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. A qualitative assessment in various solvents is often the first step.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes

  • Analytical balance

Solvents for Testing:

  • Water

  • Ethanol

  • Methanol

  • Acetone

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Hexanes

Procedure (Qualitative):

  • Add approximately 10 mg of this compound to a test tube.

  • Add 1 mL of the chosen solvent.

  • Vortex the mixture for 1-2 minutes.

  • Visually observe if the solid has dissolved.

  • If dissolved, the compound is considered "soluble." If not, it is "sparingly soluble" or "insoluble."

Procedure (Quantitative - Shake-Flask Method):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the aliquot with a suitable solvent and analyze the concentration using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Protocols

General Considerations:

  • Ensure the sample is of high purity to avoid interference in the spectra.

  • Use appropriate deuterated solvents for NMR analysis that fully dissolve the compound (e.g., CDCl₃, DMSO-d₆).

¹H and ¹³C NMR Spectroscopy:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy:

  • For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid on the ATR crystal and apply pressure.

  • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Acquire the spectrum using an FTIR spectrometer.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization (ESI) for LC-MS or electron impact (EI) for GC-MS).

  • Acquire the mass spectrum over an appropriate m/z range.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. The compound is recommended to be stored under an inert atmosphere at 2-8°C.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable building block with significant potential in various fields of chemical research. While experimental data on its physicochemical properties are limited, this guide has provided a comprehensive overview based on its structural characteristics and computational predictions. The outlined experimental protocols offer a clear path for researchers to determine these properties empirically. A thorough understanding of its molecular identity, physical properties, and spectral behavior is critical for its successful application in the synthesis of novel and functional molecules.

References

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An In-depth Technical Guide to 6-Chloro-2-fluoronicotinonitrile: A Key Building Block for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinonitrile, a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, structure, and its emerging role in the synthesis of novel therapeutic agents.

Chemical Identity and Structure

CAS Number: 1422344-39-5[1]

Systematic Name: 6-chloro-2-fluoropyridine-3-carbonitrile

Molecular Formula: C₆H₂ClFN₂

Molecular Weight: 156.54 g/mol

Structure:

The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a nitrile group at the 3-position. This specific arrangement of functional groups imparts unique electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

A plausible synthetic approach could involve the construction of the pyridine ring from acyclic precursors followed by halogenation and cyanation, or the modification of a pre-existing substituted pyridine ring. For instance, methods for the preparation of fluoropyridine compounds have been described involving diazotization reactions of aminopyridines in the presence of a fluoride source. One patented method for preparing 2-chloro-3-fluoropyridine involves the reaction of 2-chloro-3-aminopyridine with tert-butyl nitrite and copper fluoride.[2] This highlights a potential route where a suitably substituted aminopyridine could be converted to the target nitrile.

The synthesis of related 2-chloronicotinonitrile derivatives has been achieved through various methods, including the dehydration of 2-chloronicotinamide and Sandmeyer-type reactions on 3-amino-2-chloropyridine. The choice of a specific synthetic route would be dictated by the availability and cost of starting materials, as well as the desired purity and yield of the final product.

G cluster_0 Plausible Synthetic Pathway Start Substituted Pyridine Precursor (e.g., aminopyridine) Step1 Diazotization & Fluorination Start->Step1 Intermediate1 Fluorinated Pyridine Intermediate Step1->Intermediate1 Step2 Introduction of Nitrile Group (e.g., Sandmeyer reaction) Intermediate1->Step2 End This compound Step2->End

Caption: A conceptual workflow for the synthesis of this compound.

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported in the public domain. However, based on the properties of structurally similar compounds, a summary of expected and reported properties is provided below. It is recommended that users independently verify these properties through experimental analysis.

PropertyValue/InformationSource
Molecular Formula C₆H₂ClFN₂Supplier Data[1]
Molecular Weight 156.54 g/mol Supplier Data
Physical State Expected to be a solid at room temperatureBased on related compounds
Storage Inert atmosphere, 2-8°C is recommended for long-term stability.Supplier Data[1]
Solubility Expected to be soluble in common organic solvents.General chemical knowledge

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[3] Fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[3]

While specific applications of this compound in marketed drugs are not yet documented, its structure suggests significant potential as a key intermediate for the synthesis of novel bioactive molecules. The nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles, providing access to a wide range of derivatives. The pyridine scaffold is a common feature in many pharmaceuticals, and the specific substitution pattern of this molecule offers a unique template for designing compounds with targeted biological activities.

The presence of both chloro and fluoro substituents allows for selective and differential reactivity, enabling chemists to perform sequential reactions at different positions on the pyridine ring. This makes this compound a versatile building block for constructing complex molecular architectures for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Safety and Handling

A comprehensive, specific Safety Data Sheet (SDS) for this compound (CAS 1422344-39-5) is not widely available in the public domain. However, based on the safety information for closely related compounds, such as other chlorinated and fluorinated nicotinonitriles, the following precautions are advised. Users must consult the specific SDS provided by their supplier before handling this chemical.

General Hazards:

  • Toxicity: Similar compounds are often harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Irritation: May cause skin and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a platform for the development of new chemical entities with potentially enhanced biological activity and improved pharmacokinetic profiles. While detailed experimental data for this specific isomer is still emerging, the foundational knowledge of related fluorinated and chlorinated pyridines underscores its importance for future research and development. It is imperative for researchers to consult supplier-specific data and conduct their own analyses to ensure safe and effective use of this compound.

References

  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • PubChem. (n.d.). 2-Chloronicotinonitrile. Retrieved from [Link]

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

Spectroscopic Analysis of 6-Chloro-2-fluoronicotinonitrile: A Technical Brief on a Data-Elusive Compound

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Inquiry into the Spectroscopic Fingerprint of a Key Synthetic Intermediate

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic characteristics is fundamental. This guide endeavors to provide a detailed technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 6-Chloro-2-fluoronicotinonitrile (CAS No. 1422344-39-5). However, an extensive search of publicly available scientific literature, chemical databases, and supplier technical sheets reveals a significant scarcity of empirical spectroscopic data for this specific isomer.

This document will, therefore, address the current landscape of available information, highlight the common analytical methodologies used for such characterization, and provide a theoretical framework for interpreting the anticipated spectra. We will also draw comparisons with related, more thoroughly documented isomers to offer predictive insights.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is the first step in predicting and interpreting spectroscopic data.

Molecular Structure of this compound

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection Dissolution Dissolve in Volatile Solvent EI Electron Impact (EI) Dissolution->EI Introduction ESI Electrospray (ESI) Dissolution->ESI Introduction Quadrupole Quadrupole Analyzer EI->Quadrupole Ion Separation TOF Time-of-Flight (TOF) ESI->TOF Ion Separation Detector Ion Detector Quadrupole->Detector TOF->Detector Data_System Data System (Mass Spectrum) Detector->Data_System Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

While empirical spectroscopic data for this compound remains elusive in the public domain, a theoretical analysis based on fundamental principles of spectroscopy and comparison with related structures allows for a robust prediction of its spectral characteristics. The information presented in this guide serves as a valuable resource for researchers working with this compound, aiding in the identification and characterization of this important synthetic building block. The acquisition and publication of experimental data for this compound would be a valuable contribution to the chemical science community.

References

Due to the lack of specific literature for this compound, this section provides general authoritative sources for the interpretation of spectroscopic data.

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. URL: [Link]

  • Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

  • Title: PubChem Source: National Center for Biotechnology Information. URL: [Link]

The Emerging Potential of 6-Chloro-2-fluoronicotinonitrile Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a well-established strategy for enhancing therapeutic potential.[1][2] The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and binding interactions—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] The nicotinonitrile core, a privileged scaffold in its own right, has been the foundation for numerous biologically active compounds. When substituted with both chlorine and fluorine, as in the case of 6-Chloro-2-fluoronicotinonitrile, a versatile and highly reactive starting material is created, ripe for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the potential biological activities of derivatives synthesized from the this compound core. Drawing upon established principles of medicinal chemistry and evidence from structurally related compounds, we will delve into the rationale behind targeting specific disease states, propose synthetic strategies, and outline key experimental workflows for biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of next-generation therapeutic agents.

The this compound Scaffold: A Privileged Starting Point

The this compound molecule is characterized by a pyridine ring substituted with a nitrile group at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 6-position. This arrangement of functional groups offers several advantages for chemical synthesis and drug design:

  • Orthogonal Reactivity: The chlorine and fluorine atoms exhibit differential reactivity, allowing for selective substitution reactions. The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the fluorine at the 2-position, enabling sequential derivatization.

  • Modulation of Physicochemical Properties: The presence of both chlorine and fluorine allows for fine-tuning of the molecule's electronic and steric properties, which can impact cell permeability, metabolic stability, and target binding affinity.[2]

  • Scaffold for Diverse Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form various heterocyclic rings. The pyridine nitrogen provides a site for N-oxide formation or quaternization.

Potential Anticancer Activity: A Multifaceted Approach

Derivatives of halogenated nicotinonitriles and related heterocyclic systems have demonstrated significant potential as anticancer agents through various mechanisms of action.[4][5][6]

Kinase Inhibition: Targeting Aberrant Signaling

A prominent strategy in modern oncology is the inhibition of protein kinases, which are often dysregulated in cancer.[2] The this compound scaffold can be elaborated to target key kinases implicated in tumor growth and proliferation.

Derivatives of quinazolines, which can be synthesized from nicotinonitrile precursors, have shown potent EGFR inhibitory activity.[7] By designing derivatives of this compound that mimic the binding mode of known EGFR inhibitors, it is plausible to develop novel compounds that disrupt EGFR signaling.

Proposed Signaling Pathway for EGFR Inhibition

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Derivative This compound Derivative Derivative->EGFR Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and proposed inhibition by a derivative.

The RAF kinases are central components of the MAPK/ERK signaling pathway, which is frequently activated in various cancers.[3] Structure-based design can be employed to synthesize this compound derivatives that occupy the ATP-binding pocket of RAF kinases, thereby inhibiting their activity and downstream signaling.

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy.[5][8] Chromone and fluoroquinolone derivatives, which bear structural resemblance to potential derivatives of this compound, have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[5][8][9]

Inhibition of Pyrimidine Biosynthesis

Some fluoro-substituted quinoline carboxylic acids have been found to exert their anticancer effects by inhibiting dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine biosynthesis pathway.[4] This leads to the depletion of essential precursors for DNA and RNA synthesis, ultimately causing cell death. This presents another plausible mechanism of action for appropriately designed derivatives of this compound.

Potential Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[10] Halogenated heterocyclic compounds have a long history of use as antimicrobial agents.[6][11][12][13]

Antibacterial Activity

Fluoroquinolone antibiotics, a major class of antibacterial drugs, feature a core structure that can be conceptually linked to derivatives of this compound. The proposed mechanism of action for such derivatives would involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and repair.

Antifungal Activity

Chalcone derivatives containing chlorine atoms have demonstrated promising antifungal activity.[6] Synthetic strategies can be devised to incorporate a chalcone-like motif into the this compound scaffold to explore potential antifungal agents.

Synthetic Strategies and Experimental Protocols

The versatility of the this compound scaffold allows for a multitude of synthetic transformations. Below are proposed, detailed protocols for the synthesis of representative derivatives and their subsequent biological evaluation.

General Synthetic Scheme

Synthesis_Workflow Start This compound Reaction1 Nucleophilic Aromatic Substitution (e.g., with an amine, R-NH2) Start->Reaction1 Intermediate1 6-Amino-2-fluoronicotinonitrile Derivative Reaction1->Intermediate1 Reaction2 Suzuki Coupling (e.g., with an arylboronic acid, Ar-B(OH)2) Intermediate1->Reaction2 Product1 6-Aryl-2-fluoronicotinonitrile Derivative Reaction2->Product1 Reaction3 Hydrolysis of Nitrile Product1->Reaction3 Product2 6-Substituted-2-fluoronicotinamide or Nicotinic Acid Derivative Reaction3->Product2

Caption: A generalized synthetic workflow for derivatization.

Protocol 1: Synthesis of a 6-Amino-2-fluoronicotinonitrile Derivative

Objective: To synthesize a representative amino-substituted derivative via nucleophilic aromatic substitution.

Materials:

  • This compound

  • Substituted amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the substituted amine (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-2-fluoronicotinonitrile derivative.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To evaluate the cytotoxic effects of synthesized derivatives on cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Compound MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HCT116 IC₅₀ (µM)
Derivative X[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Derivative Y[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Doxorubicin (Control)[Reference Data][Reference Data][Reference Data]

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further research. Future studies should focus on:

  • Synthesis of a diverse library of derivatives: Exploring a wide range of substituents at the 6-position will be crucial for establishing structure-activity relationships (SAR).

  • In-depth mechanistic studies: For promising lead compounds, detailed investigations into their mechanism of action, including target identification and validation, are essential.

  • In vivo efficacy studies: Compounds with potent in vitro activity should be advanced to preclinical animal models to evaluate their efficacy and safety.

This technical guide has outlined the rationale, synthetic strategies, and evaluation methods for exploring the biological potential of this compound derivatives. It is our hope that this document will serve as a valuable resource for researchers dedicated to the discovery and development of innovative medicines.

References

  • Chen, S. F., et al. (1988). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (DuP 785; NSC 368390). Cancer Research, 48(24), 7047-7052.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules, 27(15), 4871.
  • Ishar, M. P. S., et al. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & Medicinal Chemistry Letters, 16(5), 1366-1370.
  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(18), 10255.
  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

  • Cichorek, M., et al. (2020). Chloroacridine derivatives as potential anticancer agents which may act as tricarboxylic acid cycle enzyme inhibitors. Biomedicine & Pharmacotherapy, 130, 110515.
  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances, 12(35), 22665-22686.
  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2025). Journal of King Saud University - Science, 37(1), 103055.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2023). Pharmaceuticals, 16(8), 1144.
  • Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. (2024). Saudi Journal of Biological Sciences, 31(6), 104055.
  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (2018). ACS Medicinal Chemistry Letters, 9(4), 332-337.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540.
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. (2025). Bioorganic Chemistry, 156, 108163.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Mechanisms of anti-cancer action and pharmacology of clofarabine. (2009). Frontiers in Bioscience, 14(11), 4177-4191.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2023). International Journal of Molecular Sciences, 24(13), 10841.
  • Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.Net.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). International Journal of Molecular Sciences, 25(10), 5540.

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An In-Depth Technical Guide to the Initial Reactivity Studies of the Nitrile Group in 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the initial reactivity studies on the nitrile group of 6-chloro-2-fluoronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The strategic placement of a nitrile group on a halogenated pyridine ring offers a versatile chemical handle for a variety of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of the Cyanopyridine Moiety

This compound is a pyridine derivative of significant interest due to its trifunctional nature. The pyridine core, a common motif in bioactive molecules, is decorated with three distinct reactive sites: a chloro group, a fluoro group, and a nitrile group. The nitrile group, with its electrophilic carbon atom, is a particularly valuable functionality, capable of being transformed into a wide array of other chemical entities, including amines, carboxylic acids, and heterocycles.[1] The presence of the electron-withdrawing chloro and fluoro substituents is expected to enhance the electrophilicity of the nitrile carbon, potentially influencing its reactivity in nucleophilic additions. This guide will explore three fundamental transformations of the nitrile group in this specific molecular context: hydrolysis, reduction, and cycloaddition.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to any reactivity study.

PropertyValueSource
Molecular Formula C₆H₂ClFN₂PubChem
Molecular Weight 156.54 g/mol PubChem
IUPAC Name 6-chloro-5-fluoropyridine-3-carbonitrilePubChem
CAS Number 1020253-14-8PubChem
SMILES C1=C(C=NC(=C1F)Cl)C#NPubChem

Part 1: Hydrolysis of the Nitrile Group

The hydrolysis of nitriles is a classic transformation that typically proceeds in two stages: first to an amide, and then to a carboxylic acid.[2] This reaction can be catalyzed by either acid or base. For this particular substrate, a base-catalyzed approach is often preferred to avoid potential side reactions involving the halogenated pyridine ring under harsh acidic conditions.

Mechanistic Insight

The base-catalyzed hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. The electron-withdrawing nature of the pyridine ring, further amplified by the chloro and fluoro substituents, renders this carbon particularly susceptible to nucleophilic attack. The resulting iminolate anion is then protonated by water to form an imidic acid, which tautomerizes to the more stable amide. Subsequent hydrolysis of the amide, also under basic conditions, leads to the carboxylate salt, which upon acidic workup yields the carboxylic acid.

G

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To synthesize 6-chloro-2-fluoronicotinamide and subsequently 6-chloro-2-fluoronicotinic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 6-Chloro-2-fluoronicotinamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add sodium hydroxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a calculated amount of dilute HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 6-chloro-2-fluoronicotinamide.

Step 2: Synthesis of 6-Chloro-2-fluoronicotinic Acid

  • To the crude 6-chloro-2-fluoronicotinamide, add a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an extended period (typically several hours), monitoring by TLC until the amide is consumed.

  • Cool the reaction mixture in an ice bath and acidify to pH ~3 with concentrated HCl.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 6-chloro-2-fluoronicotinic acid.

Data Interpretation
CompoundExpected ¹H NMR Signals (Predicted)Expected ¹³C NMR Signals (Predicted)Key IR Absorptions (cm⁻¹)
6-Chloro-2-fluoronicotinamide Aromatic protons, Amide protons (broad)Aromatic carbons, Carbonyl carbon (~165-170 ppm)N-H stretch (~3400, ~3200), C=O stretch (~1660), C-N stretch
6-Chloro-2-fluoronicotinic Acid Aromatic protons, Carboxylic acid proton (very broad)Aromatic carbons, Carbonyl carbon (~170-175 ppm)O-H stretch (broad, ~3300-2500), C=O stretch (~1700), C-O stretch

Note: Predicted NMR shifts are based on analogous structures such as 6-chloronicotinamide and 6-chloronicotinic acid.[3][4]

Part 2: Reduction of the Nitrile Group to a Primary Amine

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Several reagents can accomplish this, with lithium aluminum hydride (LiAlH₄) being a powerful and common choice.[5] Catalytic hydrogenation is another viable method. Given the presence of halogens on the pyridine ring, care must be taken to avoid dehalogenation, which can be a competing side reaction, especially with certain catalysts like palladium on carbon.[6]

Mechanistic Insight with LiAlH₄

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic nitrile carbon. This forms an intermediate imine anion, which is stabilized by complexation with the aluminum species. A second hydride transfer then reduces the imine to a diamidoaluminate complex. Aqueous workup protonates the nitrogen atoms to yield the primary amine.

G

Caption: Simplified workflow for the LiAlH₄ reduction of this compound.

Experimental Protocol: LiAlH₄ Reduction

Objective: To synthesize (6-chloro-2-fluoropyridin-3-yl)methanamine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate (Glauber's salt) or a Fieser workup solution[1]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • Caution: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under a nitrogen inlet, and a magnetic stirrer, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Workup: Cautiously and slowly add ethyl acetate to quench any excess LiAlH₄. Then, carefully add water dropwise, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).[1] Alternatively, add sodium sulfate decahydrate portion-wise until a white, granular precipitate forms.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Dry the combined filtrates over anhydrous MgSO₄ and concentrate under reduced pressure to yield the crude (6-chloro-2-fluoropyridin-3-yl)methanamine.

Data Interpretation
CompoundExpected ¹H NMR Signals (Predicted)Expected ¹³C NMR Signals (Predicted)Key IR Absorptions (cm⁻¹)
(6-Chloro-2-fluoropyridin-3-yl)methanamine Aromatic protons, Methylene protons (~3.9 ppm), Amine protons (broad)Aromatic carbons, Methylene carbon (~40-45 ppm)N-H stretch (two bands, ~3350, ~3280), N-H bend (~1600)

Note: Predicted NMR shifts are based on the known structure and general chemical shift ranges for aminomethylpyridines.

Part 3: [3+2] Cycloaddition with Azide to Form a Tetrazole

The [3+2] cycloaddition reaction between a nitrile and an azide is a highly efficient method for the synthesis of 5-substituted-1H-tetrazoles.[7] Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry. The reaction is often facilitated by a Lewis acid or by heating in a high-boiling polar aprotic solvent like DMF.

Mechanistic Insight

The mechanism is believed to proceed via the activation of the nitrile by a Lewis acid (or proton source), which increases its electrophilicity. The azide anion then acts as a nucleophile, attacking the nitrile carbon. Subsequent intramolecular cyclization and protonation (during workup) leads to the formation of the aromatic tetrazole ring. The electron-deficient nature of the starting nicotinonitrile should facilitate this reaction.

G

Caption: Proposed workflow for the cycloaddition reaction to form a tetrazole.

Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 5-(6-chloro-2-fluoropyridin-3-yl)-1H-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution to pH ~2 with concentrated HCl.

  • The tetrazole product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 5-(6-chloro-2-fluoropyridin-3-yl)-1H-tetrazole.

Data Interpretation
CompoundExpected ¹H NMR Signals (Predicted)Expected ¹³C NMR Signals (Predicted)Key IR Absorptions (cm⁻¹)
5-(6-Chloro-2-fluoropyridin-3-yl)-1H-tetrazole Aromatic protons, N-H proton (very broad, may be exchanged in some solvents)Aromatic carbons, Tetrazole carbon (~150-160 ppm)N-H stretch (broad, ~3100-2800), C=N and N=N stretches in the ring (~1600-1400)

Note: Predicted spectroscopic data is based on analogous 5-aryl-1H-tetrazole structures.[5][8]

Conclusion

The nitrile group of this compound is a versatile functional group that can be readily transformed into amides, carboxylic acids, primary amines, and tetrazoles. The electron-withdrawing halogen substituents on the pyridine ring play a significant role in activating the nitrile towards nucleophilic attack. The protocols outlined in this guide provide a solid foundation for the initial exploration of this important building block's reactivity. As with any experimental work, careful monitoring and optimization of reaction conditions are crucial for achieving high yields and purity of the desired products. The characterization data, while predicted based on sound chemical principles and analogous structures, should be confirmed by experimental analysis for any novel compounds synthesized.

References

  • U.S.
  • PubChem. 6-Chloronicotinic acid. [Link]

  • Cantillo, D., Gutmann, B., & Kappe, C. O. (2011). Mechanistic insights on azide-nitrile cycloadditions: on the dialkyltin oxide-trimethylsilyl azide route and a new Vilsmeier-Haack-type organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. [Link]

  • Organic Syntheses. (1988). Reduction of L-Valine to L-Valinol. Organic Syntheses, 61, 3. [Link]

  • PubChem. 6-Chloronicotinamide. [Link]

  • Chinese Patent CN101602715A, "The synthetic method of 2-pyridine carboxylic acid."
  • Asian Journal of Chemical Sciences. (2025). Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity. [Link]

  • RSC Publishing. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. [Link]

  • Organic Chemistry Portal. 1H-Tetrazole synthesis. [Link]

  • University of Leeds. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Jones Research Group. (2016). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

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  • Organic Syntheses. (2011). Direct synthesis of azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 88, 10. [Link]

  • PubChem. 6-Chloro-5-fluoronicotinonitrile. [Link]

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  • HK Patent HK1048814B, "Process for the prepar
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A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-2-fluoronicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the complex interplay of electronic effects from its three distinct substituents: a chloro group, a fluoro group, and a nitrile group, all positioned on an electron-deficient pyridine ring. This guide provides an in-depth analysis of the molecule's primary electrophilic and nucleophilic sites. We elucidate how the pyridine nitrogen's lone pair constitutes the principal nucleophilic center, while the carbon atoms of the pyridine ring, particularly C4 and C6, serve as the primary electrophilic sites, readily undergoing nucleophilic aromatic substitution (SNAr). This analysis is grounded in fundamental electronic principles, supported by computational models like Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) theory, and contextualized with actionable experimental protocols.

Introduction: The Chemical Landscape of a Privileged Scaffold

The pyridine ring is a cornerstone scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. Its nitrogen atom provides a key site for hydrogen bonding and salt formation, while the aromatic system offers a rigid framework for orienting functional groups. The introduction of strong electron-withdrawing groups, such as halogens and nitriles, profoundly alters the ring's electronic character, transforming it from a system that undergoes electrophilic substitution (albeit reluctantly compared to benzene) into one that is highly activated for nucleophilic attack.

This compound (CAS 1422344-39-5) is an exemplar of such an activated system. Understanding its reactive sites is paramount for its strategic deployment in synthetic campaigns. This guide serves as a technical primer, moving from theoretical prediction to practical application, to delineate the nucleophilic and electrophilic nature of this versatile building block.

Theoretical Framework for Reactivity Prediction

The reactivity of this compound is not random; it is dictated by the distribution of electron density across the molecule. The three substituents—fluoro, chloro, and cyano—along with the ring nitrogen, create a unique electronic fingerprint.

  • Inductive and Resonance Effects : The nitrogen atom, halogens (F and Cl), and the cyano group (CN) are all electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the ring carbons, making them electron-poor and thus electrophilic. Additionally, the cyano group and the pyridine nitrogen exert a powerful electron-withdrawing resonance effect (-M), further delocalizing electron density away from the ring. This cumulative electron deficiency is the primary reason the ring is highly susceptible to attack by nucleophiles.

Caption: Inductive (-I) and Resonance (-M) effects of substituents.

Molecular Electrostatic Potential (MESP) Analysis

MESP mapping provides a visual representation of the charge distribution on the molecule's surface.[1][2][3] Regions of negative potential (typically colored red or orange) are electron-rich and represent likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prime targets for nucleophilic attack.[3][4]

For this compound, an MESP analysis would predictably show:

  • A region of high negative potential (red) localized on the nitrogen lone pair, confirming its status as the primary nucleophilic/basic site.

  • Regions of significant positive potential (blue) on the carbon atoms of the ring, especially C4 and C6, identifying them as the most electrophilic centers.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6][7]

  • The HOMO represents the orbital from which the molecule is most likely to donate electrons. Its location and energy level indicate the molecule's nucleophilicity.[6][8] For this compound, the HOMO is predominantly localized on the pyridine nitrogen's lone pair.

  • The LUMO is the lowest-energy empty orbital, representing where the molecule is most likely to accept electrons. The shape and location of the LUMO highlight the most electrophilic sites.[6][8] The LUMO of this compound will have large coefficients on the C2, C4, and C6 ring carbons, signifying these as the most favorable sites for nucleophilic attack.

G cluster_workflow Computational Reactivity Prediction Workflow cluster_analysis Analysis cluster_prediction Prediction start Input: Molecule Structure (this compound) dft Perform DFT Calculation (e.g., B3LYP/6-31G*) start->dft mesp Generate MESP Map dft->mesp fmo Calculate HOMO/LUMO dft->fmo nuc_site Identify Nucleophilic Sites (Red Regions, HOMO Location) mesp->nuc_site elec_site Identify Electrophilic Sites (Blue Regions, LUMO Location) mesp->elec_site fmo->nuc_site fmo->elec_site end_node Predicted Reactivity Map nuc_site->end_node elec_site->end_node G Reactant This compound + Nu⁻ Attack Nucleophilic Attack at C6 Reactant->Attack Intermediate Meisenheimer Complex (Negative charge delocalized onto Ring Nitrogen and CN group) Attack->Intermediate Elimination Loss of Leaving Group (Cl⁻) Intermediate->Elimination Product 6-Nu-2-fluoronicotinonitrile Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

The Nitrile Carbon

The carbon atom of the nitrile group is also an electrophilic center. It can be attacked by strong nucleophiles, leading to hydrolysis (to an amide or carboxylic acid), reduction (to an amine), or addition of organometallic reagents. However, this reactivity is generally secondary to the SNAr reactions on the highly activated ring.

Summary of Reactive Sites

The table below summarizes the primary reactive sites of this compound.

SiteTypeReactivityCommon ReactionsJustification
Pyridine N NucleophilicHighProtonation, Alkylation, AcylationAvailable sp² lone pair.
C6 Carbon ElectrophilicVery HighNucleophilic Aromatic Substitution (SNAr)Activated by N and CN; good leaving group (Cl).
C2 Carbon ElectrophilicHighNucleophilic Aromatic Substitution (SNAr)Activated by N; good leaving group (F).
C4 Carbon ElectrophilicHighNucleophilic AdditionActivated by N and CN.
Nitrile C ElectrophilicModerateHydrolysis, Reduction, Grignard AdditionPolarized C≡N triple bond.

Experimental Protocol: Selective SNAr at the C6-Position

This protocol describes a general, self-validating method for the selective substitution of the C6-chloro group with a primary or secondary amine.

Objective: To synthesize a 6-amino-2-fluoronicotinonitrile derivative via selective SNAr.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, 1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard workup and purification supplies (rotary evaporator, separatory funnel, silica gel)

Procedure:

  • Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., CH₃CN, ~0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq) to the solution. Follow with the addition of the base, DIPEA (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C. Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water and then with brine. Trustworthiness: This washing sequence removes the inorganic base and any water-soluble byproducts, ensuring a cleaner crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to obtain the pure 6-amino-2-fluoronicotinonitrile product.

Conclusion

This compound is a precisely engineered chemical tool. Its reactivity is dominated by two key features: a nucleophilic nitrogen atom and a highly electrophilic pyridine ring. The carbons at the C6 and C2 positions are exceptionally prone to nucleophilic aromatic substitution, providing a reliable and regioselective handle for molecular elaboration. By understanding the underlying electronic principles, researchers can leverage this reactivity to efficiently construct complex molecular architectures, accelerating progress in drug development and materials science.

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Sources

A Guide to the Thermal Stability and Decomposition of 6-Chloro-2-fluoronicotinonitrile: A Methodical Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 6-Chloro-2-fluoronicotinonitrile. As a key intermediate in pharmaceutical synthesis and drug development, a thorough characterization of its thermal properties is paramount for ensuring process safety, defining stable storage conditions, and predicting potential degradation pathways. In the absence of extensive published data for this specific molecule, this guide presents a robust, first-principles-based approach to its thermal analysis, mirroring the rigorous methodology employed in process chemistry and materials science laboratories.

Introduction: The Criticality of Thermal Stability in Drug Development

This compound is a halogenated cyanopyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The presence of chloro, fluoro, and nitrile functional groups on the pyridine ring suggests a complex thermal behavior profile. Understanding the onset of decomposition, the nature of thermal events (endothermic vs. exothermic), and the potential for runaway reactions is not merely an academic exercise; it is a fundamental requirement for safe handling, process scale-up, and formulation development.[1][2]

This guide will detail the experimental workflows and analytical logic required to fully characterize the thermal properties of this compound, ensuring both scientific rigor and practical application.

Proposed Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides complementary information on mass loss and energetic transitions, respectively.[3][4]

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Reporting Sample_Acquisition Acquire this compound Sample_Characterization Confirm Purity (e.g., NMR, HPLC) Sample_Acquisition->Sample_Characterization TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Characterization->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) TGA_Analysis->DSC_Analysis Complementary Data Evolved_Gas_Analysis TGA coupled with MS/FTIR (Optional) TGA_Analysis->Evolved_Gas_Analysis Identify Decomposition Products Data_Analysis Analyze TGA & DSC Thermograms DSC_Analysis->Data_Analysis Decomposition_Pathway Propose Decomposition Pathway Data_Analysis->Decomposition_Pathway Stability_Report Generate Thermal Stability Report Decomposition_Pathway->Stability_Report

Caption: Proposed experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss events.[4]

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min. A slower heating rate (e.g., 2-5 °C/min) can be used for better resolution of thermal events.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline and the tangent of the mass loss curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, and decomposition energetics.[5]

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products and prevent their premature evaporation.

  • Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond the decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Anticipated Thermal Behavior and Data Interpretation

While specific experimental data is not available, we can hypothesize the thermal profile of this compound based on the properties of similar compounds.

Hypothetical TGA and DSC Data
ParameterAnticipated ValueSignificance
Melting Point (Tm) 100-150 °CIndicates the transition from solid to liquid phase. An endothermic peak in the DSC curve.
Onset of Decomposition (Tonset) > 200 °CThe temperature at which significant mass loss begins, as observed by TGA.[6]
Decomposition Enthalpy (ΔHdecomp) ExothermicThe decomposition of many nitrogen-containing heterocyclic compounds is exothermic, indicating a potential for thermal runaway.[1]
Residual Mass at 600 °C < 5%Indicates that the compound decomposes primarily into volatile products under an inert atmosphere.
Interpretation of Thermal Events
  • Melting: A sharp endothermic peak in the DSC thermogram prior to any significant mass loss in the TGA curve would indicate the melting point of the crystalline solid.

  • Decomposition: The onset of a significant mass loss in the TGA curve, likely corresponding to an exothermic peak in the DSC curve, would signify the decomposition of the molecule. The sharpness and intensity of the exotherm provide insights into the rate and energy of decomposition. A sharp, highly energetic exotherm is a red flag for potential thermal hazards.

Potential Decomposition Pathways

The thermal decomposition of halogenated pyridines can be complex. Based on the structure of this compound, several decomposition pathways can be postulated. The initial steps likely involve the cleavage of the carbon-halogen bonds, with the C-Cl bond being weaker and more susceptible to cleavage than the C-F bond. The nitrile group can also participate in decomposition reactions.

Possible Decomposition Products:

  • Hydrogen Halides: Formation of HCl and HF through reactions with trace amounts of water or hydrogen sources.

  • Cyanogen and Halogenated Pyridines: Homolytic cleavage could lead to the formation of various radical species, which could then recombine to form a complex mixture of products.

  • Char Formation: At higher temperatures, polymerization and carbonization of the pyridine ring can lead to the formation of a char residue.

G Start This compound Intermediate1 Radical Intermediates Start->Intermediate1 Heat (> T_onset) Product1 HCl, HF Intermediate1->Product1 Product2 Volatile Fragments (e.g., cyanogen, smaller halogenated species) Intermediate1->Product2 Product3 Polymeric/Char Residue Intermediate1->Product3

Caption: A simplified, hypothetical decomposition pathway.

Safety and Handling Considerations

Given the potential for exothermic decomposition and the release of toxic gases such as HCl, HF, and cyanogen, stringent safety precautions are necessary when handling this compound at elevated temperatures.

  • Inert Atmosphere: All heating experiments should be conducted under an inert atmosphere to prevent uncontrolled oxidation.

  • Small Scale: Initial thermal analysis should always be performed on a small scale (milligrams) to minimize the impact of any energetic event.

  • Ventilation: Experiments should be carried out in a well-ventilated fume hood.

  • Pressure Relief: When scaling up reactions involving this compound, appropriate pressure relief systems should be in place to handle potential gas evolution.

Conclusion

A thorough understanding of the thermal stability and decomposition of this compound is essential for its safe and effective use in research and development. This guide outlines a comprehensive and scientifically sound approach to characterizing its thermal properties using standard analytical techniques. By following these proposed methodologies, researchers can generate the critical data needed to assess thermal hazards, establish safe operating limits, and ensure the quality and stability of their processes and products.

References

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  • Shimadzu. (n.d.). What is a DSC?. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. [Link]

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An In-Depth Technical Guide to 6-Chloro-2-fluoronicotinonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 6-Chloro-2-fluoronicotinonitrile, a key building block for professionals in pharmaceutical research and development. We will delve into its chemical properties, commercial availability, supplier qualification protocols, and safe handling procedures to empower scientists in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound, also known as 6-chloro-2-fluoropyridine-3-carbonitrile, is a halogenated pyridine derivative of significant interest in medicinal chemistry. The unique arrangement of its functional groups—a nitrile, a chloro atom, and a fluoro atom—on the pyridine scaffold makes it a versatile precursor for creating complex molecular architectures.

The pyridine ring is a privileged scaffold in drug discovery, and the strategic placement of electron-withdrawing groups like halogens and nitriles allows for selective and controlled chemical modifications. Specifically, the fluorine and chlorine atoms can be subjected to nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.[1][2] The nitrile group is also a valuable synthetic handle, capable of being transformed into amines, carboxylic acids, or various heterocyclic systems.[2] This trifecta of reactivity makes this compound a valuable starting material in the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 6-chloro-2-fluoropyridine-3-carbonitrile[3]
Synonyms This compound[4][5]
CAS Numbers 1422344-39-5, 1260663-56-6[3][4][5]
Molecular Formula C₆H₂ClFN₂[3][4][6]
Molecular Weight 156.54 g/mol [3][5]
Purity Typically ≥95%[3][6]
Storage Conditions Inert atmosphere, 2-8°C[5]

Note on CAS Numbers: This compound is referenced by two distinct CAS numbers in supplier catalogs. Researchers should recognize both (1422344-39-5 and 1260663-56-6) when searching for this material to ensure a comprehensive survey of all available sources.

Commercial Availability and Supplier Landscape

This compound is available from several specialized chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from milligrams to several grams. For larger, kilogram-scale needs, inquiries into custom synthesis or scale-up manufacturing are often necessary.

Below is a non-exhaustive list of commercial suppliers. Inclusion on this list does not constitute an endorsement.

SupplierKnown ForWebsite (Informational)
Fluorochem Specializing in fluorinated compounds, provides detailed hazard information.
BLD Pharm Offers a range of research chemicals with specified storage conditions.[5]
AA Blocks Provides various quantities for research purposes.[6]
Parchem A supplier of specialty chemicals, including bulk quantities.[4]

Supplier Qualification and Quality Assessment Protocol

Ensuring the quality and identity of starting materials is a cornerstone of reproducible and reliable research. A multi-step approach to supplier and material qualification is essential.

Step-by-Step Supplier Evaluation Workflow
  • Initial Screening : Review the supplier's online catalog for product availability, listed purity, and available documentation.

  • Documentation Request : Before purchase, request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). A reputable supplier will readily provide these documents.

  • Certificate of Analysis (CoA) Review : The CoA is the primary document attesting to the quality of a specific batch.

    • Identity Confirmation : Verify that identity has been confirmed by methods such as ¹H NMR, ¹³C NMR, or Mass Spectrometry. The data should be consistent with the structure of this compound.

    • Purity Assessment : Check the purity value and the analytical method used (e.g., HPLC, GC). For most R&D applications, a purity of >95% is acceptable.

    • Date of Analysis : Note the analysis date to ensure the data is recent and relevant.

  • Safety Data Sheet (SDS) Review : The SDS provides critical safety information.

    • Hazard Identification : Confirm the GHS hazard classifications. For this class of compounds, expect warnings related to acute toxicity (oral, dermal, inhalation) and irritation (skin, eye, respiratory).[3][7]

    • Handling and Storage : Cross-reference the recommended storage conditions with the information provided on the product page.[5]

    • Personal Protective Equipment (PPE) : Note the required PPE, which will inform your internal risk assessment and laboratory procedures.

The following diagram illustrates the logical flow of this qualification process.

G cluster_qual Supplier & Material Qualification Workflow A Initial Screening (Catalog, Purity) B Request Documentation (CoA & SDS) A->B C Analyze Certificate of Analysis (CoA) - Identity (NMR, MS) - Purity (HPLC, GC) - Date B->C D Analyze Safety Data Sheet (SDS) - GHS Hazards - Storage Conditions - PPE Requirements B->D E Decision Point: Material Meets Specs? C->E D->E F Procure Material E->F Yes G Seek Alternative Supplier E->G No

Sources

Methodological & Application

Application Note: Strategic Synthesis of Substituted Pyridines Utilizing the Versatile 6-Chloro-2-fluoronicotinonitrile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridine scaffolds are of paramount importance in modern drug discovery, forming the core of numerous therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 6-Chloro-2-fluoronicotinonitrile, a versatile and highly valuable building block for the synthesis of complex, multi-substituted pyridines. We will delve into the fundamental principles governing its reactivity, focusing on the site-selective functionalization of its C2 and C6 positions. Detailed, field-proven protocols for regioselective Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Sonogashira) are provided, complete with expert insights into the rationale behind experimental choices to ensure robust and reproducible outcomes.

The Strategic Advantage of this compound

The this compound molecule is an exemplary starting material for constructing polysubstituted pyridines due to its distinct electronic properties. The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the ring nitrogen and the cyano group. This fundamental property activates the molecule for nucleophilic aromatic substitution (SNAr).

Crucially, the two halogen substituents, fluorine at C2 and chlorine at C6, possess differential reactivity. In SNAr reactions, the C-F bond is significantly more labile than the C-Cl bond.[1][2] This is because the rate-determining step of an SNAr reaction is the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[3] The highly electronegative fluorine atom is superior at stabilizing this intermediate through its inductive effect, making the C2 position the preferred site for initial nucleophilic attack. This inherent regioselectivity allows for a controlled, stepwise functionalization of the pyridine core.

The C6-Cl bond, while less reactive in SNAr, is an excellent handle for a diverse array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity is the key to the strategic power of this building block.

Reactivity_Scheme Start This compound SNAr_Product 2-Nu-6-chloronicotinonitrile (Nu = OR, NHR, SR) Start->SNAr_Product  SNAr (High Selectivity for C2) [Nu-H, Base] Direct_Coupling_Product 2-Fluoro-6-R-nicotinonitrile (R = Aryl, Alkynyl) Start->Direct_Coupling_Product  Pd-Catalyzed Cross-Coupling (Harsher Conditions) Cross_Coupling_Product 2-Nu-6-R-nicotinonitrile (R = Aryl, Alkynyl) SNAr_Product->Cross_Coupling_Product  Pd-Catalyzed Cross-Coupling [Pd(0), Ligand, R-Source]

Figure 1: General reaction pathways for the selective functionalization of this compound.

Protocols for Stepwise Functionalization

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to allow for informed troubleshooting and optimization.

Protocol 2.1: Regioselective C2-Alkoxylation via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the selective displacement of the C2-fluorine with an alkoxide nucleophile, leaving the C6-chlorine intact for subsequent transformations. The higher reactivity of the C2 position is exploited under relatively mild conditions.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Prepare fresh Sodium Methoxide (Na in dry MeOH) C Add NaOMe solution dropwise to substrate solution at 5 °C A->C B Dissolve this compound in dry MeOH B->C D Warm to reflux and monitor by TLC/LC-MS (2-4 h) C->D E Remove MeOH in vacuo D->E F Dissolve residue in H2O & extract with CH2Cl2 E->F G Dry organic layer (Na2SO4) & concentrate F->G H Purify by column chromatography G->H

Figure 2: Workflow for the C2-selective SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Sodium metal (1.2 equiv)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step-by-Step Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.2 equiv) in small pieces to anhydrous methanol at 0 °C. Allow the mixture to stir until all the sodium has dissolved completely. This exothermic reaction generates a fresh, highly reactive sodium methoxide solution.

    • Expert Insight: Using freshly prepared sodium methoxide is critical for achieving high yields. Commercial solutions can contain water, which would lead to undesired side products. The excess (1.2 equiv) ensures complete conversion of the starting material.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous methanol. Cool this solution to 5 °C using an ice bath.

  • Nucleophilic Addition: Slowly add the freshly prepared sodium methoxide solution dropwise to the stirred solution of the starting material over 20-30 minutes.

    • Expert Insight: A slow, controlled addition is important to manage the reaction exotherm and prevent potential side reactions.

  • Reaction and Monitoring: After the addition is complete, warm the mixture to reflux (approx. 65 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the resulting residue in water and extract with dichloromethane (3 x volumes). The desired product is organic-soluble.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to afford pure 2-methoxy-6-chloronicotinonitrile.

Protocol 2.2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid at the C6-Cl position of a 2-substituted-6-chloronicotinonitrile intermediate. The choice of a catalyst system with a bulky, electron-rich phosphine ligand is crucial for the efficient activation of the relatively inert C-Cl bond.[1]

Materials:

  • 2-Substituted-6-chloronicotinonitrile (e.g., from Protocol 2.1) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 2-substituted-6-chloronicotinonitrile (1.0 equiv), arylboronic acid (1.2 equiv), base (K₃PO₄, 2.0 equiv), Pd(OAc)₂ (3 mol%), and PCy₃ (6 mol%).

    • Expert Insight: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Bulky, electron-rich ligands like PCy₃ accelerate the rate-limiting oxidative addition step for aryl chlorides and promote reductive elimination. K₃PO₄ is an effective base for the transmetalation step.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane).

    • Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

  • Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted-6-arylnicotinonitrile.

Protocol 2.3: C6-Alkynylation via Sonogashira Cross-Coupling

This protocol details the coupling of a terminal alkyne at the C6-Cl position. A copper(I) co-catalyst is typically used to facilitate the formation of a copper-acetylide intermediate, which then undergoes transmetalation to the palladium center.

Coupling_Catalytic_Cycle Pd0 LnPdn(0) PdII_Cl LnPdn(II)-Cl (Aryl) Pd0->PdII_Cl Oxidative Addition (Aryl-Cl) PdII_Alkyne LnPdn(II)-C≡CR (Aryl) PdII_Cl->PdII_Alkyne Transmetalation (from Cu-C≡CR) Product Aryl-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0

Sources

Application Notes and Protocols for the Suzuki Coupling of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Arylated Fluoronicotinonitriles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

6-Chloro-2-fluoronicotinonitrile is a valuable building block in medicinal chemistry. The pyridine core is a common scaffold in drug discovery, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The chlorine atom at the 6-position is the primary site for cross-coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The resulting 6-aryl-2-fluoronicotinonitrile derivatives are key intermediates in the synthesis of various biologically active compounds.

This document provides a comprehensive guide to performing the Suzuki coupling of this compound with arylboronic acids. It includes a detailed experimental protocol, an in-depth discussion of the reaction mechanism, troubleshooting advice, and essential safety precautions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) complex. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl, making the coupling of aryl chlorides like our substrate potentially more challenging and often requiring more specialized catalysts.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is crucial, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex and displacement of the halide.[2]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands on the palladium center to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Ar-R'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Reagents and Materials
Reagent/MaterialPurposeSupplier/Grade
This compoundStarting materialHigh purity
Arylboronic acidCoupling partnerHigh purity
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium precatalystCatalyst grade
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)LigandHigh purity
Potassium Phosphate (K₃PO₄), tribasicBaseAnhydrous, finely powdered
1,4-DioxaneSolventAnhydrous, degassed
WaterCo-solventDegassed, deionized
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agentReagent grade
Ethyl Acetate (EtOAc)Extraction solventHPLC grade
HexanesEluent for chromatographyHPLC grade
Silica GelStationary phase for chromatography60 Å, 230-400 mesh
Schlenk flask or microwave vialReaction vessel---
Magnetic stirrer and stir barAgitation---
Heating mantle or oil bathHeating---
Inert gas (Argon or Nitrogen)Inert atmosphereHigh purity
Step-by-Step Procedure

protocol_workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents Add: - this compound - Arylboronic acid - K₃PO₄ - Pd₂(dba)₃ - SPhos setup->reagents solvent 2. Solvent Addition Add degassed 1,4-dioxane and water. reagents->solvent degas 3. Degassing Purge with inert gas. solvent->degas reaction 4. Reaction Heat at 80-100 °C for 2-12 h. degas->reaction monitoring 5. Monitoring (TLC or LC-MS) reaction->monitoring workup 6. Workup - Cool to RT - Dilute with water - Extract with EtOAc monitoring->workup purification 7. Purification - Dry organic layer - Concentrate - Column chromatography workup->purification end End Product purification->end

Caption: Experimental workflow for the Suzuki coupling.

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh out the palladium precatalyst, Pd₂(dba)₃ (0.02 equiv., 2 mol%), and the ligand, SPhos (0.04 equiv., 4 mol%). Add these solids to the reaction vessel.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating mantle and stir vigorously at 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the reaction solvent).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized to Pd black)- Poor quality of boronic acid (protodeboronation)- Insufficiently anhydrous or degassed solvents- Ineffective base- Ensure a strictly inert atmosphere. Use fresh catalyst.- Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., pinacol ester).- Use freshly distilled, anhydrous solvents and degas them thoroughly before use.- Use a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered and dry.
Formation of Homocoupled Byproduct - Presence of oxygen leading to reductive elimination from a bis(organo)palladium intermediate.- Decomposition of the boronic acid.- Improve degassing of the reaction mixture.- Use a slight excess of the boronic acid.
Dehalogenation of Starting Material - Presence of a hydride source that intercepts the Pd(II)-aryl intermediate.- Ensure solvents are pure and free from potential hydride donors.
Protodeboronation of Boronic Acid - Presence of excess water or acidic impurities.- Prolonged reaction times at high temperatures.- Use anhydrous conditions if possible, or minimize the amount of water.- Optimize the reaction time and temperature.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the reagents and solvents used in this protocol.

Handling of Reagents:

  • This compound: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.

  • Bases: Strong bases like potassium phosphate are corrosive. Avoid contact with skin and eyes.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle in a fume hood and away from ignition sources.

Reaction Conditions: The reaction is typically performed at elevated temperatures. Use appropriate shielding and take precautions against solvent splashes.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.

References

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Application Notes: The Strategic Role of 6-Chloro-2-fluoronicotinonitrile in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Versatility of a Fluorinated Pyridine Building Block

In the competitive landscape of agrochemical research and development, the strategic selection of starting materials is paramount to the discovery of novel, effective, and environmentally conscious crop protection solutions. 6-Chloro-2-fluoronicotinonitrile, a halogenated pyridine derivative, has emerged as a highly valuable and versatile building block in the synthesis of a new generation of pesticides. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms on the pyridine ring, alongside the reactive nitrile group, provide a powerful platform for the construction of complex molecular architectures with potent biological activity.

The fluorine atom at the 2-position and the chlorine atom at the 6-position of the pyridine ring are key to the synthetic utility of this intermediate. The strong electron-withdrawing nature of these halogens, combined with the nitrogen atom in the ring, renders the pyridine core susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the strategic introduction of various pharmacophores, leading to the development of a diverse range of agrochemicals, including insecticides, fungicides, and herbicides. This document provides a detailed exploration of the application of this compound in agrochemical synthesis, complete with technical insights and detailed experimental protocols.

Core Applications in Agrochemical Synthesis: A Focus on N-Pyridylpyrazole Insecticides

A prominent application of this compound is in the synthesis of N-pyridylpyrazole insecticides. This class of insecticides has gained significant attention for its high efficacy against a broad spectrum of insect pests, including those resistant to other classes of insecticides. The synthesis of these complex molecules often involves the coupling of the this compound core with a suitably substituted pyrazole derivative.

The underlying chemistry of this transformation is a nucleophilic aromatic substitution reaction, where the pyrazole nitrogen acts as the nucleophile, displacing the chlorine atom at the 6-position of the pyridine ring. The fluorine atom at the 2-position, while also a potential leaving group, is generally less reactive towards nucleophilic displacement than the chlorine atom at the 6-position in this heterocyclic system. This differential reactivity allows for a controlled and regioselective synthesis.

Mechanistic Insight: The Rationale Behind the Synthesis

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophilic attack of the pyrazole nitrogen on the electron-deficient C-6 carbon of the pyridine ring forms a transient, negatively charged intermediate. The stability of this intermediate is enhanced by the electron-withdrawing effects of the fluorine atom and the nitrile group. Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired N-pyridylpyrazole product.

The choice of reaction conditions, such as the base and solvent, is critical for the success of this synthesis. A suitable base is required to deprotonate the pyrazole, thereby increasing its nucleophilicity. The solvent must be able to dissolve the reactants and facilitate the reaction, while also being compatible with the reaction conditions.

Experimental Protocol: Synthesis of a Novel N-Pyridylpyrazole Insecticide Candidate

The following protocol details a representative synthesis of a novel N-pyridylpyrazole insecticide candidate starting from this compound. This procedure is based on established synthetic methodologies for this class of compounds.

Step 1: Synthesis of 2-Fluoro-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile

This step involves the nucleophilic aromatic substitution of the chlorine atom on this compound with 3,5-dimethylpyrazole.

Materials:

  • This compound (1.0 eq)

  • 3,5-Dimethylpyrazole (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Condenser

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a suitable amount of anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-Fluoro-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile.

Data Presentation:

CompoundMolecular FormulaMolecular WeightExpected Yield (%)Purity (by HPLC, %)
2-Fluoro-6-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrileC₁₁H₉FN₄216.2285-95>98

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 This compound reaction Nucleophilic Aromatic Substitution start1->reaction start2 3,5-Dimethylpyrazole start2->reaction reagent1 K₂CO₃ (Base) reagent1->reaction reagent2 DMF (Solvent) reagent2->reaction condition1 80-90 °C, 4-6 h condition1->reaction workup1 Precipitation in Ice-Water reaction->workup1 workup2 Filtration & Washing workup1->workup2 purification Column Chromatography workup2->purification product 2-Fluoro-6-(3,5-dimethyl- 1H-pyrazol-1-yl)nicotinonitrile purification->product

Caption: Synthetic workflow for the preparation of a key N-pyridylpyrazole intermediate.

Future Perspectives and Broader Applications

The synthetic versatility of this compound extends beyond the synthesis of N-pyridylpyrazole insecticides. The reactive sites on the molecule offer numerous possibilities for the introduction of other functional groups and heterocyclic systems, leading to the development of a wide array of novel agrochemicals.

For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions to form other heterocyclic rings. The fluorine atom at the 2-position can also be displaced by other nucleophiles under more forcing conditions, allowing for further diversification of the molecular scaffold.

Conclusion

This compound is a key building block in modern agrochemical synthesis, offering a reliable and versatile platform for the creation of novel and effective crop protection agents. Its unique reactivity, driven by the strategic placement of halogen atoms and a nitrile group on the pyridine ring, enables the efficient construction of complex molecules, particularly N-pyridylpyrazole insecticides. The detailed understanding of the underlying reaction mechanisms and the optimization of synthetic protocols, as outlined in this document, are crucial for the successful development of the next generation of agrochemicals that are both highly effective and environmentally responsible.

References

  • Due to the proprietary nature of specific agrochemical synthesis, detailed protocols are often found in patent literature. Researchers are encouraged to consult relevant patents for specific examples and further details.
  • For general principles of nucleophilic aromatic substitution, standard organic chemistry textbooks provide a comprehensive theoretical background.

Application Notes & Protocols: Regioselective Nucleophilic Aromatic Substitution on 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 6-Chloro-2-fluoronicotinonitrile, a critical building block in contemporary drug discovery and materials science. We delve into the mechanistic principles governing this transformation, with a particular focus on the factors that dictate regioselective substitution at the C2 or C6 position. Detailed, field-proven protocols for reactions with amine nucleophiles are provided, alongside a systematic workflow, troubleshooting advice, and data presentation to enable researchers to achieve predictable and high-yielding outcomes.

Introduction: The Strategic Importance of Substituted Nicotinonitriles

This compound is a highly versatile pyridine-based scaffold. The pyridine core is a privileged structure in medicinal chemistry, while the strategically placed electron-withdrawing nitrile group and two distinct halogen atoms (F and Cl) make it an ideal substrate for sequential, regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr).[1][2] The ability to precisely introduce diverse molecular fragments at specific positions allows for the rapid generation of compound libraries essential for screening and developing novel therapeutic agents and functional materials.[3]

This guide explains the causality behind experimental choices, ensuring that researchers not only follow a protocol but also understand the underlying principles to adapt and troubleshoot their own synthetic challenges.

Mechanistic Rationale & The Question of Regioselectivity

The SNAr reaction is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][6] The aromaticity is then restored by the expulsion of a leaving group.[7][8]

For this compound, the key challenge and opportunity lies in controlling which halogen is displaced. Several factors govern this outcome:

  • Ring Activation: The pyridine nitrogen and the C3-cyano group are powerful electron-withdrawing groups (EWGs). They significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and activate the ortho (C2) and para (C6) positions towards nucleophilic attack by stabilizing the anionic Meisenheimer intermediate.[5][8]

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[4] The high electronegativity of fluorine polarizes the C-F bond, rendering the C2 carbon highly electrophilic and susceptible to attack. Consequently, the established reactivity order for leaving groups in SNAr is F > Cl > Br > I , the opposite of that seen in S_N2 reactions.[4][5]

  • Intermediate Stability:

    • Attack at C2 (Displacing Fluoride): The negative charge of the Meisenheimer complex can be delocalized directly onto the highly electronegative pyridine nitrogen atom, forming a very stable resonance contributor.

    • Attack at C6 (Displacing Chloride): The negative charge can be delocalized onto the nitrile group. While stabilizing, delocalization onto the ring nitrogen is generally more favorable.

Given these factors, nucleophilic attack is kinetically favored at the C2 position , leading to the displacement of the fluoride ion. This is the commonly observed outcome in the absence of overriding steric or electronic influences from the nucleophile or specific solvent effects.[9]

SNAr_Mechanism sub This compound mc2 Meisenheimer Complex (Attack at C2) sub->mc2 + Nu:⁻ (Favored Pathway) mc6 Meisenheimer Complex (Attack at C6) sub->mc6 + Nu:⁻ (Disfavored Pathway) nu Nu:⁻ prod2 2-Substituted Product mc2->prod2 - F⁻ prod6 6-Substituted Product mc6->prod6 - Cl⁻ lg_f F⁻ lg_cl Cl⁻

Caption: SNAr mechanism on this compound.

Detailed Experimental Protocol: Synthesis of 6-Chloro-2-(morpholino)nicotinonitrile

This protocol provides a representative procedure for the regioselective substitution at the C2 position using morpholine as the nucleophile.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Ethyl Acetate (EtOAc), reagent grade

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask, oven-dried

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Heating mantle with temperature controller

    • TLC plates (silica gel 60 F₂₅₄)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

3.2. Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 5-10 minutes. This prevents side reactions involving atmospheric moisture.

  • Reagent Addition:

    • Under the inert atmosphere, add anhydrous DMSO via syringe to achieve a substrate concentration of approximately 0.5 M. Stir the resulting suspension.

    • Slowly add morpholine (1.2 eq) to the mixture at room temperature using a syringe.

  • Reaction Conditions:

    • Heat the reaction mixture to 80 °C using a pre-heated heating mantle.

    • Maintain stirring at this temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring the Reaction:

    • Track the consumption of the starting material using Thin Layer Chromatography (TLC).[4] A suitable mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a different R_f value than the starting material. LC-MS can also be used for more precise monitoring.[4]

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

    • Pour the reaction mixture into a beaker containing an excess of cold deionized water. This will precipitate the crude product and dissolve the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-chloro-2-(morpholino)nicotinonitrile.[10]

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary and Workflow Visualization

4.1. Typical Reaction Conditions

The following table summarizes typical conditions for SNAr on this compound with various nucleophiles. The primary product in these cases is the C2-substituted isomer.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Time (h)
Secondary Amine MorpholineK₂CO₃, DIPEADMSO, DMF25 - 802 - 8
Primary Amine BenzylamineK₂CO₃, Et₃NAcetonitrile, THF25 - 604 - 12
Alcohol/Phenol Sodium PhenoxideNaH, K₂CO₃DMF, THF60 - 1206 - 24
Thiol Sodium ThiophenoxideK₂CO₃, NaHDMF, DMSO25 - 801 - 5

4.2. Experimental Workflow Diagram

Workflow setup 1. Reaction Setup (Substrate, Base, Inert Gas) addition 2. Reagent Addition (Solvent, Nucleophile) setup->addition reaction 3. Reaction Conditions (Heating, Stirring) addition->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete? workup 5. Aqueous Workup (Quench, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization product Final Product characterization->product

Sources

6-Chloro-2-fluoronicotinonitrile: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of 6-chloro-2-fluoronicotinonitrile as a strategic precursor for the generation of diverse and novel heterocyclic scaffolds. We will delve into the chemical reactivity of this building block and provide detailed, field-proven protocols for its conversion into high-value heterocyclic systems, with a particular focus on the synthesis of pyrazolo[3,4-b]pyridines, a privileged scaffold in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Heterocycles

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of fluorine into these scaffolds can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[3] this compound emerges as a particularly valuable starting material due to its trifunctional nature, possessing a nitrile group and two distinct halogen atoms at positions amenable to selective chemical manipulation. This unique arrangement allows for a stepwise and controlled diversification, enabling the construction of complex molecular architectures from a readily available precursor.

Chemical Reactivity and Synthetic Strategy

The reactivity of this compound is governed by the electronic nature of the pyridine ring, which is rendered electron-deficient by the presence of the nitrile and halogen substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position is generally more labile towards nucleophilic displacement than the chlorine atom at the 6-position. This differential reactivity is a key feature that can be exploited for selective functionalization.

Our strategic approach to harnessing the synthetic potential of this compound will focus on a two-step process to construct the pyrazolo[3,4-b]pyridine core. This strategy involves an initial nucleophilic displacement of the C2-fluorine by a hydrazine, followed by an intramolecular cyclization.

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General synthetic strategy for pyrazolo[3,4-b]pyridines.

PART 1: Synthesis of the Key Intermediate: 6-Chloro-3-amino-1H-pyrazolo[3,4-b]pyridine

The initial and crucial step in the synthesis of the target heterocyclic system is the reaction of this compound with hydrazine. This reaction proceeds via a nucleophilic aromatic substitution of the highly activated fluorine atom at the C2 position, followed by an intramolecular cyclization of the resulting hydrazinopyridine intermediate onto the nitrile group to form the pyrazole ring.

Reaction Scheme:

dot graph "Reaction_Scheme_1" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} Caption: Synthesis of the aminopyrazole intermediate.

Protocol 1: Synthesis of 6-Chloro-3-amino-1H-pyrazolo[3,4-b]pyridine

This protocol is adapted from established procedures for the reaction of related halonicotinonitriles with hydrazine.[4][5]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound136335-49-2156.54101.57 g
Hydrazine hydrate (80%)7803-57-850.06 (for hydrate)201.25 mL
Ethanol (anhydrous)64-17-546.07-20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.57 g, 10 mmol).

  • Add anhydrous ethanol (20 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (1.25 mL, 20 mmol) to the stirred solution at room temperature. The addition may be slightly exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • After completion of the reaction (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-chloro-3-amino-1H-pyrazolo[3,4-b]pyridine.

Expected Outcome: A white to off-white solid. The yield is expected to be in the range of 70-85% based on analogous reactions.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

PART 2: Diversification of the Pyrazolo[3,4-b]pyridine Scaffold

The 6-chloro-3-amino-1H-pyrazolo[3,4-b]pyridine intermediate is a versatile platform for further functionalization. The chlorine atom at the C6 position can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions. The amino group at the C3 position can also be derivatized.

dot graph "Diversification_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} Caption: Diversification pathways for the pyrazolo[3,4-b]pyridine core.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This method allows for the introduction of a wide range of primary and secondary amines at the C6 position of the pyrazolo[3,4-b]pyridine core.

Reaction Scheme:

dot graph "Reaction_Scheme_2" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} Caption: Buchwald-Hartwig amination of the intermediate.

Materials:

Reagent/SolventTypical Catalyst/Ligand/Base
6-Chloro-3-amino-1H-pyrazolo[3,4-b]pyridineCatalyst: Pd2(dba)3 or Pd(OAc)2
Amine (e.g., morpholine, aniline derivatives)Ligand: XPhos, SPhos, or other biaryl phosphine ligands
Toluene or Dioxane (anhydrous)Base: NaOtBu, K2CO3, or Cs2CO3

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Add 6-chloro-3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-110 °C for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.[7][8]

Reaction Scheme:

dot graph "Reaction_Scheme_3" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12];

} Caption: Suzuki-Miyaura coupling of the intermediate.

Materials:

Reagent/SolventTypical Catalyst/Base
6-Chloro-3-amino-1H-pyrazolo[3,4-b]pyridineCatalyst: Pd(PPh3)4 or PdCl2(dppf)
Aryl/heteroaryl boronic acid or esterBase: K2CO3, Cs2CO3, or K3PO4
Dioxane/Water or Toluene/Water (e.g., 4:1)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 6-chloro-3-amino-1H-pyrazolo[3,4-b]pyridine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and the base (e.g., K2CO3, 2-3 equivalents).

  • Add the solvent mixture (e.g., dioxane/water 4:1).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its distinct reactivity at the C2 and C6 positions allows for selective and sequential functionalization, providing access to complex molecular architectures. The protocols detailed in this guide for the synthesis of the key 6-chloro-3-amino-1H-pyrazolo[3,4-b]pyridine intermediate and its subsequent diversification via Buchwald-Hartwig amination and Suzuki-Miyaura coupling offer robust and reproducible methods for researchers in drug discovery and materials science. The resulting substituted pyrazolo[3,4-b]pyridine scaffolds are of significant interest for the development of new therapeutic agents and functional materials.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald-Hartwig amination. Accounts of chemical research, 41(11), 1461–1473.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534–1544.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016). ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO. [Link]

  • Synthesis and structure of 6-hydrazino-2,4,5-trichloronicotinonitrile. (1992). Semantic Scholar. [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. (2021). Natural Volatiles & Essential Oils. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 6-Chloro-2-fluoronicotinonitrile in Medicinal Chemistry

This compound is a highly versatile and valuable building block in modern drug discovery and development. Its unique substitution pattern—a pyridine ring functionalized with a reactive chlorine atom at the 6-position, a fluorine atom at the 2-position, and a cyano group at the 3-position—offers a strategic platform for the synthesis of complex molecular architectures. The electron-withdrawing nature of the cyano group and the fluorine atom activates the pyridine ring, making the chlorine atom at the 6-position a prime site for regioselective palladium-catalyzed cross-coupling reactions. This regioselectivity is a cornerstone of its utility, allowing for the controlled and predictable introduction of diverse chemical moieties.

The resulting 6-substituted-2-fluoronicotinonitrile derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, finding applications as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The fluorine atom at the 2-position can serve multiple roles: it can act as a bioisostere for a hydroxyl group, enhance metabolic stability, and modulate the pKa of the pyridine nitrogen, thereby influencing pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth exploration of the principal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer expert insights into reaction optimization and troubleshooting.

The Principle of Regioselectivity: Why C-6 Reacts

The preferential reactivity of the C-Cl bond at the 6-position over the C-F bond at the 2-position is a critical aspect of the synthetic utility of this compound. This selectivity is governed by fundamental principles of organometallic chemistry. The oxidative addition of a palladium(0) catalyst to an aryl-halide bond is the first and often rate-determining step in the catalytic cycle. The bond strength of C(sp²)-X follows the trend C-F > C-Cl > C-Br > C-I. The significantly stronger C-F bond requires a much higher activation energy for cleavage by the palladium catalyst compared to the C-Cl bond. Consequently, under typical palladium-catalyzed cross-coupling conditions, the C-Cl bond will undergo oxidative addition selectively, leaving the C-F bond intact for potential subsequent transformations or as a permanent structural feature.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction provides a powerful means to introduce a wide variety of aryl, heteroaryl, and even alkyl groups at the 6-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[1][2] It commences with the oxidative addition of the C-Cl bond of this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the chloride. The final step is reductive elimination, which forms the new C-C bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex [Ar-Pd(II)-Cl]L₂ oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation R-B(OH)₂ Base pdII_R_complex [Ar-Pd(II)-R]L₂ transmetalation->pdII_R_complex reductive_elimination Reductive Elimination pdII_R_complex->reductive_elimination reductive_elimination->pd0 Ar-R caption General Catalytic Cycle for Suzuki-Miyaura Coupling.

General Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of related chloropyridine derivatives.[5][6][7] Optimization may be necessary for different boronic acid partners.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), tribasic

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-fluoro-6-phenylnicotinonitrile.

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[3][5][8] This reaction allows for the coupling of this compound with a diverse range of primary and secondary amines.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination begins similarly to the Suzuki coupling with the oxidative addition of the aryl chloride to a Pd(0) complex.[9] The resulting Pd(II) complex then undergoes a ligand exchange with the amine, facilitated by a base, to form a palladium-amido complex. The final, crucial step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the reductive elimination steps.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pdII_complex [Ar-Pd(II)-Cl]L oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination R₂NH, Base pd_amido_complex [Ar-Pd(II)-NR₂]L amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂ caption General Catalytic Cycle for Buchwald-Hartwig Amination.

General Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol is based on established procedures for the amination of related chloro-heterocycles.[10][11] The use of a strong, non-nucleophilic base and a bulky phosphine ligand is typical for such transformations.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Sealed reaction tube

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add to a sealable reaction tube: this compound (1.0 mmol, 1.0 equiv), cesium carbonate (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol, 4 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the tube tightly and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until complete consumption of the starting material is observed (typically 18-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the celite pad with additional ethyl acetate (10 mL).

    • Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-fluoro-6-morpholinonicotinonitrile.

Section 3: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted nicotinonitriles.[12][13] These products are valuable intermediates for further elaboration, for instance, in click chemistry or as precursors to other functional groups.

Mechanistic Rationale

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system of palladium and copper(I).[12][13] The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs, followed by transmetalation with a copper(I) acetylide species. Reductive elimination then yields the alkynylated product and regenerates the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper(I) acetylide from the terminal alkyne and a copper(I) salt in the presence of a base.[10][11]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdII_complex [Ar-Pd(II)-Cl]L₂ pd0->pdII_complex Oxidative Addition (Ar-Cl) pdII_alkynyl [Ar-Pd(II)-C≡CR]L₂ pdII_complex->pdII_alkynyl Transmetalation cu_acetylide Cu(I)-C≡CR pdII_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)Cl cu_halide->cu_acetylide H-C≡CR, Base cu_acetylide->pdII_complex Cu-Acetylide transfers to Pd cu_acetylide->cu_halide Transmetalation to Pd caption General Catalytic Cycles for Sonogashira Coupling.

General Catalytic Cycles for Sonogashira Coupling.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is adapted from a reported procedure for the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine, demonstrating high functional group tolerance and efficiency.[1]

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add a mixture of anhydrous THF (8 mL) and triethylamine (4 mL). Degas the solution by bubbling with the inert gas for 10-15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the solution and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 2-fluoro-6-(phenylethynyl)nicotinonitrile.

Comparative Data of Cross-Coupling Reactions

The following table summarizes the typical reaction conditions for the palladium-catalyzed cross-coupling of this compound, providing a comparative overview for researchers to select the most appropriate method for their synthetic goals.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24Good to Excellent
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11018-24Good
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRoom Temp16-24High

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling: Incomplete reaction can be due to inactive catalyst or poor quality boronic acid. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The use of pre-catalysts (e.g., SPhos G3) can sometimes improve reproducibility. The water content in the toluene/water mixture can also be critical and may require optimization.

  • Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation (replacement of chlorine with hydrogen) can be a competing side reaction. This is often minimized by using bulky ligands like Xantphos or BrettPhos, which favor the desired reductive elimination pathway. Ensure the base is non-nucleophilic to avoid competing SₙAr reactions.

  • Homocoupling in Sonogashira Reaction: The formation of diyne (Glaser coupling) from the terminal alkyne is a common side reaction. This is minimized by maintaining a strictly oxygen-free environment and using the appropriate ratio of copper co-catalyst. If homocoupling persists, copper-free Sonogashira conditions can be explored, although this may require higher temperatures or more specialized ligands.

  • Regioselectivity Concerns: While the C-Cl bond at the 6-position is significantly more reactive than the C-F bond at the 2-position, highly aggressive reaction conditions (e.g., very high temperatures, highly active catalysts) could potentially lead to minor amounts of C-F activation. It is always prudent to confirm the structure of the final product by rigorous analytical methods (NMR, MS).

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The inherent regioselectivity of these transformations, favoring reaction at the C-6 position, allows for the precise and predictable synthesis of a vast array of substituted 2-fluoronicotinonitrile derivatives. By understanding the mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can effectively leverage this versatile building block to accelerate the discovery and development of novel chemical entities with significant therapeutic potential.

References

  • BenchChem. (2025). Experimental procedures for the functionalization of 6-Bromonicotinonitrile.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Laulhé, S., Blackburn, J. M., & Roizen, J. L. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 887-894. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Vedejs, E., & Chapman, R. W. (1994). A practical synthesis of 2-arylpyridines. The Journal of Organic Chemistry, 59(18), 5395–5398.

Sources

Application Notes & Protocols: Strategic Functionalization of the Cyano Group in 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Chloro-2-fluoronicotinonitrile is a pivotal building block in contemporary drug discovery and materials science, prized for its unique electronic profile and versatile reactivity. The trifecta of a pyridine core, halogen substituents, and a cyano group provides a rich scaffold for molecular elaboration. This guide offers an in-depth exploration of chemical transformations targeting the cyano group. We provide not just protocols, but the underlying chemical logic, enabling researchers to adapt and innovate. The transformations detailed herein—hydrolysis to amides, conversion to thioamides, synthesis of amidines, reduction to primary amines, and cycloaddition to tetrazoles—unlock a diverse array of molecular architectures critical for the development of novel therapeutics and functional materials.

Introduction: The Strategic Value of this compound

This compound is a substituted pyridinecarbonitrile featuring a highly activated aromatic system. The electron-withdrawing properties of the pyridine nitrogen, the chloro and fluoro substituents, and the cyano group render the molecule susceptible to a variety of chemical transformations. While nucleophilic aromatic substitution at the C2 or C6 positions is a common strategy, the cyano group itself is a versatile functional handle that can be converted into numerous other functionalities.[1][2]

The ability to transform the nitrile into moieties such as amides, amines, and tetrazoles is of paramount importance in medicinal chemistry.[3] For instance, a tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar physicochemical properties with improved metabolic stability and bioavailability.[4] Similarly, primary amines, amides, and amidines are foundational pharmacophores that engage in crucial hydrogen bonding interactions with biological targets. This document provides validated protocols for these key transformations, emphasizing chemoselectivity and reaction efficiency.

General Reactivity Considerations

The electron-deficient nature of the pyridine ring in this compound activates the cyano group carbon towards nucleophilic attack. This electronic feature facilitates reactions like hydrolysis and additions. However, this same property makes the pyridine ring itself a target for certain powerful nucleophiles, such as Grignard reagents or organolithiums. Such reagents can lead to complex mixtures via dearomatization or halogen-metal exchange, complicating the selective functionalization of the cyano group.[5][6][7] Therefore, the choice of reagents and reaction conditions is critical to achieve the desired chemoselectivity. The protocols outlined below are selected for their high selectivity for the cyano group.

Hydrolysis: Synthesis of 6-Chloro-2-fluoronicotinamide

The conversion of a nitrile to a primary amide is a fundamental transformation. While traditional methods often rely on harsh acidic or basic conditions that can lead to over-hydrolysis to the carboxylic acid, modern catalytic systems offer milder and more selective alternatives.[8][9]

Causality Behind Method Selection

For a substrate like this compound, which is sensitive to harsh nucleophiles and high temperatures, a controlled hydrolysis is essential to prevent unwanted side reactions such as halogen substitution. Base-catalyzed hydrolysis using NaOH provides a cost-effective and selective method, where kinetic control can prevent the formation of the corresponding carboxylic acid.[6] Alternatively, transition-metal catalysis, for example with ruthenium or copper complexes, operates under neutral pH and mild temperatures, offering excellent functional group tolerance.[10][11]

Protocol: Selective NaOH-Catalyzed Hydration

This protocol is adapted from general procedures for the selective base-catalyzed hydration of aromatic nitriles.[6]

Workflow Diagram: Nitrile Hydrolysis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in a suitable solvent (e.g., DMSO/Water) B Add aqueous NaOH solution (e.g., 2 M) A->B C Heat mixture to specified temperature (e.g., 60-80 °C) B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature D->E F Neutralize with dilute HCl E->F G Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry, concentrate, and purify (crystallization or chromatography) G->H

Caption: Workflow for base-catalyzed nitrile hydrolysis.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equiv.) in a 1:1 mixture of DMSO and water.

  • Add a solution of 2 M NaOH (2-3 equiv.) to the mixture.

  • Heat the reaction mixture to 70 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully neutralize the mixture with 1 M HCl until pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 6-Chloro-2-fluoronicotinamide, which can be further purified by recrystallization or column chromatography.

ParameterConditionRationale
Catalyst Sodium Hydroxide (NaOH)Inexpensive and effective base catalyst for selective hydration.[6]
Solvent DMSO/Water or Ethanol/WaterCo-solvent system to ensure solubility of both the organic substrate and inorganic base.
Temperature 60-80 °CProvides sufficient energy to overcome the activation barrier without promoting over-hydrolysis or side reactions.
Expected Yield 80-95%Based on literature for similar aromatic nitriles.[6]

Thionation: Synthesis of 6-Chloro-2-fluorothionicotinamide

Thioamides are valuable intermediates and structural motifs in various biologically active compounds. The conversion of nitriles to thioamides can be achieved using various thionating agents, with hydrogen sulfide (H₂S) or its surrogates being the most common.

Causality Behind Method Selection

Directly using gaseous H₂S can be hazardous and requires specialized equipment. A more practical laboratory method involves an in situ source of H₂S or a direct sulfur transfer reagent. Using sodium hydrogen sulfide (NaSH) with an amine hydrochloride salt in a polar aprotic solvent is an effective and manageable approach that avoids gaseous H₂S.[12] This method is known to be efficient for a range of aromatic nitriles.

Protocol: Thionation using Sodium Hydrogen Sulfide

This protocol is based on a general procedure for the synthesis of primary thioamides from nitriles.[12]

G Start This compound Reagents + NaSH + Et₂NH·HCl (DMF, Heat) Product 6-Chloro-2-fluorothionicotinamide Reagents->Product

Caption: Workflow for catalytic hydrogenation of a nitrile.

Materials:

  • This compound

  • Palladium on charcoal (Pd/C), 5% or 10%

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • Celite®

Procedure:

  • In a hydrogenation vessel (e.g., Parr shaker), dissolve this compound (1 equiv.) in methanol.

  • Add concentrated HCl (1.1 equiv.) to the solution.

  • Carefully add 5% Pd/C catalyst (5-10 mol % Pd metal) under a nitrogen atmosphere.

  • Seal the vessel, evacuate and purge with nitrogen, then evacuate and purge with hydrogen.

  • Pressurize the vessel with hydrogen gas (1-5 atm) and stir vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield (6-Chloro-2-fluoropyridin-3-yl)methanamine as its hydrochloride salt.

ParameterReagent/ConditionRationale
Catalyst Pd/CEffective for nitrile hydrogenation; provides a good balance between activity and selectivity.
Additive Hydrochloric Acid (HCl)Prevents catalyst poisoning and formation of secondary amine byproducts.
Solvent MethanolCommon solvent for hydrogenation, dissolves substrate and product salt.
Pressure 1-5 atm H₂Low to moderate pressure is often sufficient and minimizes the risk of dehalogenation.
Expected Yield >90%Based on analogous reductions reported in patents.

[3+2] Cycloaddition: Synthesis of 5-(6-Chloro-2-fluoropyridin-3-yl)-1H-tetrazole

The [3+2] cycloaddition of a nitrile with an azide is the most direct and atom-economical method for synthesizing 5-substituted tetrazoles. [4]These heterocycles are highly valued in medicinal chemistry as bioisosteres of carboxylic acids.

Causality Behind Method Selection

The classical method involves sodium azide (NaN₃) and an ammonium salt like NH₄Cl or a Lewis acid like ZnCl₂. The Lewis acid coordinates to the nitrile nitrogen, activating it for cycloaddition with the azide anion. Using zinc salts is a well-established and reliable method that often provides high yields. The reaction is typically performed in a high-boiling polar solvent like DMF or water.

Protocol: Zinc-Catalyzed [3+2] Cycloaddition

This protocol is a standard procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles.

Reaction Pathway: Nitrile to Tetrazole

G Start This compound Reagents + NaN₃ + ZnCl₂ (DMF, Heat) Product 5-(6-Chloro-2-fluoropyridin-3-yl)- 1H-tetrazole Reagents->Product

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

Materials:

  • This compound

  • Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive!

  • Zinc chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl), 2 M

Procedure:

  • CAUTION: Handle sodium azide with extreme care in a well-ventilated fume hood. Avoid contact with acids (forms toxic HN₃ gas) and heavy metals (forms explosive azides).

  • To a stirred suspension of this compound (1 equiv.) and sodium azide (1.5 equiv.) in DMF, add anhydrous zinc chloride (1.2 equiv.).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the mixture to pH 2-3 with 2 M HCl to protonate the tetrazole and dissolve zinc salts.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrazole.

ParameterReagent/ConditionRationale
Reagents Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂)NaN₃ is the azide source. ZnCl₂ acts as a Lewis acid to activate the nitrile for cycloaddition.
Solvent DMFHigh-boiling polar solvent suitable for the required reaction temperature.
Temperature 120-130 °CHigh temperature is necessary to promote the cycloaddition reaction.
Expected Yield 75-95%Typical yield range for this type of transformation.

References

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Application Notes and Protocols for the Scale-Up Synthesis of 6-Chloro-2-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-Chloro-2-fluoronicotinonitrile derivatives. These derivatives are pivotal building blocks in medicinal chemistry, particularly for the development of novel therapeutics.[1][2] This guide moves beyond bench-scale procedures to address the critical challenges of process scale-up, including reaction optimization, safety protocols for handling hazardous reagents, and robust analytical quality control. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and safety.

Introduction: The Significance of this compound Derivatives

This compound serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3][4] The chloro and cyano functionalities offer orthogonal handles for further chemical elaboration, enabling the construction of complex molecular architectures.[5][6][7] Consequently, robust and scalable synthetic routes to its derivatives are of paramount importance in the pharmaceutical industry.[8][9][10]

This guide will focus on two primary synthetic strategies for the derivatization of this compound at the 6-position via Nucleophilic Aromatic Substitution (SNAr) and at the 2-position via palladium-catalyzed cyanation, reflecting common transformations in drug discovery and development.

Strategic Approaches to Scale-Up Synthesis

The transition from small-scale laboratory synthesis to larger-scale production presents numerous challenges, including altered reaction kinetics, heat transfer issues, and increased safety risks.[11] A successful scale-up strategy requires careful consideration of these factors from the outset.

Process Safety Considerations for Scale-Up

Hazard Analysis: The scale-up of reactions involving cyanating agents and polar aprotic solvents necessitates a thorough risk assessment.[11] Potassium cyanide, a potential reagent, is highly toxic, and its handling requires stringent safety protocols to prevent exposure.[12]

Key Safety Actions:

  • Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a dedicated, contained synthesis bay. For larger scales, closed-system reactors are recommended.

  • Personal Protective Equipment (PPE): Impervious gloves, chemical splash goggles, face shields, and lab coats are mandatory. For handling solid cyanide salts, respiratory protection may be necessary.[13]

  • Emergency Preparedness: A cyanide antidote kit should be readily accessible, and all personnel must be trained in its use and in emergency procedures for cyanide exposure.[14] Spill kits containing appropriate neutralizing agents should also be available.[13]

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and regulatory guidelines.[12]

Reaction Monitoring and Quality Control

Robust analytical methods are crucial for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final product.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the consumption of starting materials and the formation of products. A well-developed HPLC method can also be used for purity analysis of the final compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired product and any intermediates or impurities.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities.

Protocol I: Scale-Up Synthesis of a 6-Amino-2-fluoronicotinonitrile Derivative via SNAr

This protocol details the nucleophilic aromatic substitution of the chlorine atom at the 6-position of this compound with a primary amine. The reactivity of halogens in SNAr reactions is often F > Cl > Br > I, making the chlorine at the 6-position a suitable leaving group, especially with the activating effect of the cyano and fluoro groups.[16]

Rationale for Experimental Choices
  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solvate the nucleophile and facilitate the formation of the Meisenheimer complex intermediate.[16]

  • Base: A non-nucleophilic organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: The reaction is typically heated to increase the reaction rate. However, careful temperature control is critical during scale-up to prevent thermal runaway.[11]

Workflow for SNAr Reaction Scale-Up

sn_ar_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Prepare Reagents & Solvents setup_reactor Set up Reactor & Ancillaries prep_reagents->setup_reactor charge_reagents Charge Reactor with This compound and Solvent setup_reactor->charge_reagents add_amine Controlled Addition of Amine charge_reagents->add_amine add_base Controlled Addition of Base add_amine->add_base heat_reaction Heat to Reaction Temperature add_base->heat_reaction monitor_reaction Monitor by HPLC heat_reaction->monitor_reaction cool_reaction Cool Reaction Mixture monitor_reaction->cool_reaction Reaction Complete quench Quench with Water cool_reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Recrystallization or Chromatography dry_concentrate->purify analyze_product Analyze Final Product (NMR, HPLC, MS) purify->analyze_product

Caption: Workflow for the scale-up SNAr synthesis.

Detailed Experimental Protocol

Reagents and Equipment:

  • This compound (1.0 eq)

  • Primary Amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • N,N-Dimethylformamide (DMF, 5-10 volumes)

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

  • Addition funnel

  • Heating/cooling circulator

Procedure:

  • Set up the jacketed reactor under a nitrogen atmosphere.

  • Charge the reactor with this compound and DMF. Stir until all the solid has dissolved.

  • In a separate vessel, dissolve the primary amine in a small amount of DMF.

  • Slowly add the amine solution to the reactor via the addition funnel over 30-60 minutes, monitoring the internal temperature.

  • Slowly add the triethylamine to the reaction mixture over 30-60 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-water with stirring.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterBench-Scale (1g)Pilot-Scale (100g)
Solvent Volume 10 mL1 L
Addition Time 5 min60 min
Reaction Time 4 h6 h
Max. Exotherm 2 °C15 °C
Yield 90%85%
Purity (HPLC) >98%>98%

Protocol II: Scale-Up Synthesis of a 6-Chloro-2-cyanonicotinonitrile Derivative via Palladium-Catalyzed Cyanation

This protocol describes the conversion of the fluoro group at the 2-position to a cyano group using a palladium catalyst. Palladium-catalyzed cyanation is a powerful method for the synthesis of aryl nitriles.[17]

Rationale for Experimental Choices
  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred for scale-up as it is less toxic and less soluble than alkali metal cyanides, reducing the concentration of free cyanide in solution and minimizing catalyst poisoning.[18]

  • Catalyst and Ligand: A palladium catalyst such as Pd(OAc)₂ or Pd₂ (dba)₃ is used in combination with a phosphine ligand like dppf to facilitate the catalytic cycle.

  • Solvent: A high-boiling polar aprotic solvent such as DMAc or NMP is required for the reaction, which is typically run at elevated temperatures.

Reaction Mechanism: Palladium-Catalyzed Cyanation

pd_cyanation_mechanism pd0 Pd(0)L₂ pd_ii_complex [Ar-Pd(II)-F]L₂ pd0->pd_ii_complex Oxidative Addition ar_x Ar-F ar_x->pd_ii_complex pd_ii_cn_complex [Ar-Pd(II)-CN]L₂ pd_ii_complex->pd_ii_cn_complex Transmetalation zn_cn2 Zn(CN)₂ zn_cn2->pd_ii_cn_complex pd_ii_cn_complex->pd0 Reductive Elimination ar_cn Ar-CN pd_ii_cn_complex->ar_cn

Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.

Detailed Experimental Protocol

Reagents and Equipment:

  • This compound (1.0 eq)

  • Zinc Cyanide (0.6 eq)

  • Pd(OAc)₂ (0.02 eq)

  • dppf (0.04 eq)

  • N,N-Dimethylacetamide (DMAc, 10 volumes)

  • Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet

Procedure:

  • Set up the jacketed reactor under a nitrogen atmosphere.

  • Charge the reactor with this compound, zinc cyanide, Pd(OAc)₂, dppf, and DMAc.

  • Degas the reaction mixture by bubbling nitrogen through it for 30 minutes.

  • Heat the reaction mixture to 120-140 °C and monitor the progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove inorganic salts.

  • Dilute the filtrate with an organic solvent and wash with aqueous ammonia solution to remove residual zinc salts, followed by water and brine washes.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion in SNAr Insufficiently reactive nucleophile or leaving group.[16]Increase reaction temperature or use a stronger base.
Incomplete Cyanation Catalyst deactivation.Ensure rigorous exclusion of air and moisture. Use a less coordinating solvent.
Formation of Byproducts Side reactions due to high temperatures.Optimize reaction temperature and time.
Difficult Purification Emulsion formation during work-up.Add brine to the aqueous layer to break the emulsion.

Conclusion

The scale-up synthesis of this compound derivatives requires a systematic approach that integrates reaction optimization, robust safety protocols, and diligent in-process monitoring. The detailed protocols and rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully and safely produce these valuable intermediates on a larger scale. Careful planning and execution are paramount to achieving high yields and purity while ensuring the safety of all personnel.

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Application Notes: A Multi-faceted Approach to the Purity Assessment of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2-fluoronicotinonitrile is a halogenated pyridine derivative of significant interest as a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—chloro, fluoro, and nitrile—on the pyridine ring dictates its reactivity and, ultimately, the efficacy and safety of the final products derived from it. Consequently, the unambiguous confirmation of its chemical identity and the rigorous assessment of its purity are paramount. Impurities, including regioisomers, starting materials, or synthetic by-products, can have profound impacts on reaction yields, downstream product quality, and biological activity.

This guide provides a comprehensive framework for the analytical characterization of this compound. We move beyond simple procedural lists to explain the causality behind the selection of orthogonal analytical techniques. The methodologies detailed herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—form a self-validating system to ensure a holistic and accurate purity profile, empowering researchers and drug development professionals to proceed with confidence.

Compound Profile: this compound

A foundational understanding of the analyte's physicochemical properties is the first step in developing robust analytical methods.

PropertyValueSource
Chemical Name This compound-
Synonym(s) 6-chloro-2-fluoropyridine-3-carbonitrile[1]
CAS Number 1422344-39-5[2]
Molecular Formula C₆H₂ClFN₂[1]
Molecular Weight 156.54 g/mol [3][4]
Chemical Structure Chemical Structure of this compound-
Physical Form White to off-white powder or crystals (typical)
Solubility Soluble in common organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane, Acetone)-

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Principle and Justification: Reversed-phase HPLC is the cornerstone technique for purity assessment of non-volatile organic compounds.[5] Its high resolution and sensitivity make it ideal for separating the main component from potential impurities with different polarities. A C18 stationary phase provides excellent hydrophobic interaction with the aromatic pyridine ring. UV detection is highly effective due to the compound's chromophoric nature. The area percentage method allows for a reliable quantification of purity under the assumption that all components have a similar response factor at the chosen wavelength; a critical point that must be verified during method validation.[6]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water (diluent) to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • The parameters below provide a robust starting point. Method optimization may be required depending on the specific impurity profile observed.[5]

ParameterCondition
Instrument Standard HPLC system with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18.1-22 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (Verify with a UV scan of the analyte for optimal wavelength)
Injection Volume 5 µL
  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The %RSD for the peak area and retention time of the main peak should be ≤ 2.0% and ≤ 1.0%, respectively.

    • The tailing factor for the main peak should be between 0.8 and 1.5.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram, disregarding peaks from the blank (diluent injection) and any peaks below a reporting threshold of 0.05%.

    • Calculate the purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100[6]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Principle and Justification: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities that may not be well-resolved or detected by HPLC.[8] The high efficiency of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns. This technique is particularly crucial for detecting residual solvents, unreacted volatile starting materials, or thermally stable by-products.[9][10]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 1.0 mL of high-purity Acetone or Dichloromethane.

    • Vortex thoroughly to ensure complete dissolution.

  • Instrumentation and Conditions:

ParameterCondition
Instrument GC system coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF)
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Final Hold: Hold at 280 °C for 5 min.
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40 - 450
  • Data Analysis:

    • Analyze the Total Ion Chromatogram (TIC) to determine the area % of the main peak and any impurities.

    • For each impurity peak, extract the mass spectrum.

    • Compare the obtained mass spectrum against a spectral library (e.g., NIST) for tentative identification.

    • Confirm the identity of suspected impurities by analyzing authentic standards if available.

NMR Spectroscopy for Structural Confirmation and Identification

Principle and Justification: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of the main component and any co-isolated impurities.[11][12] It provides definitive proof of identity by mapping the molecular skeleton. For a fluorinated compound like this compound, multinuclear NMR is essential.

  • ¹H NMR: Confirms the presence and connectivity of the two protons on the pyridine ring. Their chemical shifts and coupling constants provide structural information.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • ¹⁹F NMR: Is highly sensitive and specific. The chemical shift of the fluorine atom is a powerful diagnostic tool for confirming the correct regioisomer and detecting other fluorine-containing impurities.[13][14]

Detailed Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Use standard acquisition parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Expected Spectral Features & Interpretation:

    • ¹H NMR: Expect two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), each corresponding to one proton on the pyridine ring. These signals will likely appear as doublets due to coupling with each other.

    • ¹⁹F NMR: Expect a single primary signal for the fluorine atom at the C2 position. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The presence of additional signals in the ¹⁹F spectrum is a strong indicator of regioisomeric or other fluorinated impurities.[15]

    • Structural Confirmation: The combined data from all three NMR experiments should be fully consistent with the proposed structure of this compound. Any unassigned signals should be investigated as potential impurities.

Comprehensive Purity Assessment Workflow

A robust quality control strategy relies on the logical integration of these orthogonal methods. The following workflow ensures that a sample is thoroughly characterized, providing a high degree of confidence in its final purity assignment.

PurityWorkflow Workflow for Purity Assessment of this compound cluster_start cluster_quant Quantitative & Structural Analysis cluster_eval Data Evaluation & Reporting A Sample Received: This compound B Solubility & Visual Inspection A->B C Primary Purity Assay: RP-HPLC-UV B->C D Structural Confirmation: NMR (¹H, ¹⁹F, ¹³C) B->D E Volatile Impurity Screen: GC-MS B->E F Purity ≥ 99.0%? No unidentified peaks >0.1%? C->F D->F E->F G Impurity Identification: Correlate MS and NMR data F->G No H Generate Certificate of Analysis (CoA) (Purity, Impurity Profile) F->H  Yes J Further Purification / Investigation Required G->J I Material Approved for Use H->I

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-2-fluoronicotinonitrile. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields and purity.

The primary industrial and laboratory-scale synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This involves treating the readily available starting material, 2,6-dichloronicotinonitrile, with a fluoride source. While conceptually straightforward, this reaction is highly sensitive to several parameters that can significantly impact its success.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Question 1: My reaction shows low or no conversion of the 2,6-dichloronicotinonitrile starting material. What are the likely causes and how can I fix this?

Low conversion is the most frequent challenge and typically points to issues with the reactivity of the fluoride source or suboptimal reaction conditions.

Potential Cause A: Inactive Fluoride Source

The most common and cost-effective fluoride source is potassium fluoride (KF). However, its effectiveness is critically hampered by its high lattice energy and low solubility in organic solvents.[1] The presence of even trace amounts of water can hydrate the KF, rendering it non-nucleophilic.[2]

  • Solution:

    • Use Spray-Dried KF: Switch from standard anhydrous or calcined KF to spray-dried potassium fluoride. The spray-drying process creates fine, amorphous particles with a significantly higher surface area (e.g., 1.3 m²/g vs. 0.1 m²/g for calcined KF), which enhances its reactivity.[1]

    • Azeotropic Drying: Before adding the substrate, rigorously dry the KF in the reaction vessel with the solvent (e.g., DMSO, Sulfolane) by azeotropic distillation under reduced pressure to remove any residual water.

Potential Cause B: Inadequate Solvent or Temperature

The Halex reaction requires polar aprotic solvents to solubilize the reactants and high temperatures to overcome the activation energy of C-Cl bond cleavage.[3][4]

  • Solution:

    • Solvent Choice: Ensure you are using a high-boiling point, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Sulfolane. DMSO often gives dramatically higher yields compared to other solvents in Halex reactions.[5]

    • Temperature Control: The reaction typically requires high temperatures, often in the range of 150-250 °C.[3] Incrementally increase the reaction temperature in 10 °C steps. Monitor the reaction by GC or TLC to find the optimal temperature that promotes conversion without causing significant decomposition.

Potential Cause C: Insufficient Phase-Transfer Catalysis

Because KF is insoluble in organic solvents, a phase-transfer catalyst (PTC) is often essential to shuttle the fluoride anion from the solid surface into the organic phase where the reaction occurs.[4]

  • Solution:

    • Incorporate a PTC: Add a suitable phase-transfer catalyst to your reaction. Common choices include quaternary ammonium salts (e.g., tetrabutylammonium chloride, TBACl) or crown ethers (e.g., 18-crown-6). These catalysts form complexes with the potassium ion, allowing the "naked" and more nucleophilic fluoride ion to enter the organic phase.[6][7]

Question 2: My reaction is producing significant byproducts, primarily the hydrolyzed product 6-Chloro-2-hydroxynicotinonitrile. How can I prevent this?

The formation of the hydroxy byproduct is a clear indication of water in your reaction system. The nitrile group activates the pyridine ring, but it also makes the chloro-substituents susceptible to hydrolysis under harsh, wet conditions.

  • Solution:

    • Rigorous Anhydrous Conditions: This is paramount. Dry your glassware in an oven ( >120 °C) overnight and cool it under a stream of dry nitrogen or argon. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Use Spray-Dried KF: As mentioned, spray-dried KF is less hygroscopic than other forms, reducing the accidental introduction of water.[1]

    • Inert Atmosphere: Run the entire reaction, including reagent addition and workup, under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Question 3: I am observing the formation of the undesired isomer, 2-Chloro-6-fluoronicotinonitrile. Why is this happening and can it be controlled?

While the chlorine at the 2-position is generally more activated towards nucleophilic substitution by the adjacent nitrogen atom, selectivity can be an issue.

  • Solution:

    • Kinetic vs. Thermodynamic Control: This may be a temperature-dependent issue. Try running the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Lower temperatures often favor the kinetically preferred product.

    • Catalyst Choice: The nature of the phase-transfer catalyst can sometimes influence regioselectivity. If using a crown ether, consider switching to a quaternary ammonium salt or vice-versa and analyze the product ratio.

Question 4: Purification of the final product is difficult, and it is contaminated with starting material and/or polar impurities. What are the best purification strategies?

Co-elution of the product with the starting material (2,6-dichloronicotinonitrile) during column chromatography is common due to their similar polarities.

  • Solution:

    • Drive the Reaction to Completion: The best way to avoid purification issues with the starting material is to ensure the reaction goes to completion. Use a slight excess of the fluoride source and monitor the reaction closely by GC-MS or TLC until the starting material is consumed.

    • Optimized Column Chromatography: Use a shallow gradient of a less polar eluent system (e.g., Hexanes/Ethyl Acetate or Hexanes/Dichloromethane) to achieve better separation.

    • Alternative Purification: Consider vacuum distillation or recrystallization as alternatives to chromatography, which can be more effective for large-scale purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fluoride source for this Halex reaction?

While Cesium Fluoride (CsF) is more soluble and reactive, Potassium Fluoride (KF) is far more cost-effective for large-scale synthesis.[4] For laboratory work, the enhanced reactivity of spray-dried KF offers the best balance of performance and cost.[1]

Q2: How do I properly prepare and handle spray-dried KF?

Although less hygroscopic than other forms, spray-dried KF should still be handled under an inert atmosphere and stored in a desiccator.[1][2] For best results, dry it under vacuum at >100 °C for several hours just before use.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is a quick and effective method. Use a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The product, this compound, will be slightly more polar than the starting material, 2,6-dichloronicotinonitrile, resulting in a lower Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Q4: What are the primary safety concerns for this synthesis?

  • Nicotinonitriles: These compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • High Temperatures: The reaction requires high temperatures, posing a risk of severe burns. Use appropriate heating mantles and temperature controllers.

  • Aqueous Workup: Quenching the reaction mixture with water can be exothermic. Perform this step slowly and with cooling.

Data & Protocols

Data Summaries

Table 1: Solvent Selection for Halex Reactions

SolventBoiling Point (°C)Dielectric ConstantCharacteristics
DMSO18947Excellent solvent for Halex, often provides superior yields.[5]
Sulfolane28543Very high boiling point, suitable for high-temperature reactions.[3]
DMF15337Good alternative, but lower boiling point may limit reaction temperature.[3]

Table 2: Comparison of Potassium Fluoride Forms

KF FormTypical Surface Area (m²/g)ReactivityHygroscopicity
Spray-Dried~1.3HighLow
Calcined~0.1ModerateModerate
Standard AnhydrousVariableLowHigh
(Data synthesized from BenchChem Application Note)[1]
Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

  • Vessel Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a distillation head connected to a vacuum line, add spray-dried potassium fluoride (1.5 eq).

  • Drying: Add anhydrous DMSO (5-10 mL per gram of starting material). Heat the mixture to 80-90 °C under vacuum for 1-2 hours to azeotropically remove any residual water.

  • Reagent Addition: Backfill the flask with Argon or Nitrogen. Add the phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) followed by 2,6-dichloronicotinonitrile (1.0 eq).

  • Reaction: Heat the reaction mixture to 160-180 °C. Monitor the reaction progress every 2-4 hours by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a flask containing ice-water. Extract the aqueous phase three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (gradient elution with Hexanes/Ethyl Acetate) to afford the pure product.

Visualizations

Reaction Mechanism and Key Parameters

The synthesis is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrile group and the ring nitrogen activate the C2 and C6 positions, allowing for the displacement of chloride by fluoride.

G cluster_reactants Reactants & Catalysts cluster_reaction Reaction Environment SM 2,6-Dichloronicotinonitrile Intermediate Meisenheimer Complex (Rate-Determining Step) SM->Intermediate KF Spray-Dried KF (F⁻ Source) KF->Intermediate F⁻ attack PTC Phase-Transfer Catalyst (e.g., 18-crown-6) PTC->KF Solubilizes F⁻ Solvent Polar Aprotic Solvent (e.g., DMSO) Solvent->Intermediate Stabilizes Temp High Temperature (160-180 °C) Temp->Intermediate Overcomes Ea Anhydrous Anhydrous Conditions Anhydrous->KF Prevents Hydrolysis Product This compound Intermediate->Product Cl⁻ loss G Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / GC-MS) Start->Check_Conversion Incomplete Conversion Incomplete Check_Conversion->Incomplete Yes Complete Conversion Complete Check_Conversion->Complete No / Low Cause_A Cause: Inactive Fluoride? Incomplete->Cause_A Cause_B Cause: Suboptimal Temp/Solvent? Incomplete->Cause_B Cause_C Cause: No PTC? Incomplete->Cause_C Check_Byproducts Analyze for Byproducts (GC-MS / NMR) Complete->Check_Byproducts Solution_A Action: Use Spray-Dried KF Ensure Anhydrous Conditions Cause_A->Solution_A Solution_B Action: Increase Temperature Verify Solvent (e.g., DMSO) Cause_B->Solution_B Solution_C Action: Add PTC (e.g., 18-crown-6) Cause_C->Solution_C Hydrolysis Hydrolysis Product Found? Check_Byproducts->Hydrolysis Yes Workup_Loss No Major Byproducts Check_Byproducts->Workup_Loss No Solution_D Action: Rigorous Anhydrous Setup Inert Atmosphere Hydrolysis->Solution_D Solution_E Action: Optimize Workup & Purification Steps Workup_Loss->Solution_E

Caption: A decision tree for troubleshooting low reaction yield.

References

  • BenchChem Technical Support Team. (2025). Spray-Dried Potassium Fluoride for Enhanced Reactivity in Fluorination. BenchChem.
  • Gouverneur, V. et al. (n.d.). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis.
  • Knudtson, C. A. (n.d.). A Fluorine Phase Transfer Catalyst. Weebly.
  • O'Hagan, D. et al. (n.d.). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science (RSC Publishing).
  • Preshlock, S. et al. (2016). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI.
  • Gouverneur Group. (2025). A new route to nucleophilic substitution with potassium fluoride. University of Oxford.
  • Changzhou Koye Chemical Co., Ltd. (2025). Potassium fluoride drying.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Xinxiang Yellow River Fine Chemical Industry Co., Ltd. (n.d.). Potassium Fluoride, uses, solubility and formula.
  • gChem Global. (n.d.). Halex Comparative Reaction.
  • ChemicalBook. (n.d.). Potassium fluoride | 7789-23-3.
  • ChemBK. (2025). potassium fluoride spray dried.
  • Wikipedia. (n.d.). Halex process.
  • ACS GCI Pharmaceutical Roundtable. (2026). Halex Reaction. Wordpress.

Sources

Technical Support Center: Halogen Exchange (HALEX) of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the halogen exchange (HALEX) reaction of 6-Chloro-2-fluoronicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical synthetic transformation. Here, we will delve into the nuances of this reaction, providing troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.

Introduction to the HALEX Reaction

The halogen exchange, or HALEX, reaction is a cornerstone of modern synthetic chemistry, particularly in the preparation of fluorinated aromatic compounds.[1] In the context of this compound, the objective is typically to replace the chlorine atom with fluorine to yield 2,6-difluoronicotinonitrile, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. This transformation is a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride anion displaces the chloride.[2] The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the chlorine at the 6-position towards nucleophilic attack.

While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact yield and purity. This guide will address these common issues, providing insights into their mechanisms and practical solutions to mitigate them.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction is sluggish, and I'm observing incomplete conversion of the starting material. What are the likely causes and how can I improve the reaction rate?

Answer:

A slow or incomplete reaction is a frequent challenge in HALEX reactions. Several factors can contribute to this issue:

  • Insufficient Reaction Temperature: HALEX reactions typically require high temperatures, often in the range of 150-250 °C, to proceed at a reasonable rate.[1] If your reaction is slow, a primary consideration should be to gradually increase the temperature. However, be mindful of the boiling point of your solvent and the thermal stability of your starting material and product.

  • Poor Solubility of the Fluoride Source: Potassium fluoride (KF) is the most common fluoride source, but its solubility in many organic solvents is limited.[2] To enhance its solubility and reactivity, consider the following:

    • Spray-dried KF: Using spray-dried potassium fluoride, which has a higher surface area, can improve its reactivity.

    • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetramethylammonium chloride) or a crown ether (e.g., 18-crown-6), can significantly accelerate the reaction by facilitating the transfer of fluoride ions into the organic phase.[2]

    • Alternative Fluoride Sources: More soluble fluoride sources like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) can be used, although they are more expensive.[1][2]

  • Choice of Solvent: The solvent plays a crucial role in a HALEX reaction. Highly polar aprotic solvents are essential to solvate the potassium fluoride and promote the SNAr mechanism.[1][3]

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and sulfolane are excellent choices.[1][3] DMSO, in particular, has been shown to give dramatically higher yields in some HALEX reactions compared to DMF or sulfolane.[3]

    • Moisture Content: The presence of water can deactivate the fluoride source and lead to undesired side reactions. Ensure your solvent and reagents are anhydrous.

  • Inadequate Mixing: Since the reaction is often heterogeneous, efficient stirring is critical to ensure good contact between the reactants.

Experimental Protocol: Optimizing Reaction Rate
  • Preparation: Dry all glassware thoroughly. Use anhydrous solvent and spray-dried potassium fluoride.

  • Reaction Setup: To a stirred solution of this compound in your chosen polar aprotic solvent (e.g., DMSO), add 1.5-2.5 equivalents of spray-dried potassium fluoride and 0.1 equivalents of a phase-transfer catalyst (e.g., tetramethylammonium chloride).

  • Heating: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 150 °C, and gradually increase if necessary) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).

  • Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and proceed with the product isolation.

Question 2: I am observing the formation of a significant amount of an unknown byproduct with a higher molecular weight. What could this be and how can I prevent its formation?

Answer:

The formation of higher molecular weight byproducts often points towards dimerization or oligomerization reactions. In the context of your reaction, a likely side reaction is the formation of a biaryl ether.

  • Mechanism of Biaryl Ether Formation: This can occur if there are residual nucleophiles, such as hydroxide ions (from moisture) or even the fluoride ion itself, that can react with the starting material or product. The phenoxide intermediate formed can then react with another molecule of this compound.

Logical Flow of Side Reaction

SideReaction A This compound C Phenoxide Intermediate A->C Nucleophilic Attack D Biaryl Ether Byproduct A->D B Hydroxide (from trace H2O) B->C C->D Reaction with another molecule of starting material

Caption: Formation of Biaryl Ether Byproduct.

  • Prevention Strategies:

    • Strictly Anhydrous Conditions: The most critical factor is to minimize the presence of water. Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere.

    • Control of Reaction Temperature: Overheating can sometimes promote side reactions. While a high temperature is necessary for the main reaction, finding the optimal temperature that balances reaction rate and selectivity is key.

    • Stoichiometry of Fluoride Source: Using a large excess of potassium fluoride is generally not problematic, but in some cases, it might contribute to side reactions. Experiment with the stoichiometry to find the optimal amount.

Question 3: My final product is contaminated with a compound that appears to be a regioisomer. Is it possible to form other fluorinated isomers, and how can I control the regioselectivity?

Answer:

While the chlorine at the 6-position is the most activated site for nucleophilic aromatic substitution due to the combined electron-withdrawing effects of the nitrile group and the ring nitrogen, the formation of regioisomers is a possibility, although generally less common in this specific substrate.

  • Potential for Other Isomers: The existing fluorine at the 2-position is generally stable and less likely to be displaced. However, under harsh conditions, other reactions could potentially occur. The halogenation of pyridine rings can be complex, with selectivity influenced by various factors.[4][5]

  • Controlling Regioselectivity:

    • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) will favor the substitution at the most activated position.

    • Catalyst Choice: While phase-transfer catalysts are generally used to increase the rate, in some cases, the choice of catalyst could subtly influence selectivity.

    • Purity of Starting Material: Ensure your starting this compound is pure and does not contain any isomeric impurities that could lead to the formation of unexpected products.

Question 4: I've noticed the formation of dark, tarry materials in my reaction mixture, especially during prolonged heating. What is the cause of this decomposition?

Answer:

The formation of tarry materials is indicative of product and/or solvent decomposition. This is a common issue in high-temperature reactions, particularly with activated aromatic systems.

  • Causes of Decomposition:

    • Thermal Instability: The product, 2,6-difluoronicotinonitrile, or the starting material may not be stable at the reaction temperature for extended periods.

    • Solvent Decomposition: Polar aprotic solvents like DMF and DMAc can decompose at high temperatures, especially in the presence of bases (like KF) or acids. For instance, DMAc can hydrolyze in the presence of trace water to form dimethylamine and acetic acid, which can lead to a cascade of further reactions and decomposition.[6] A well-documented industrial accident involving a HALEX reaction highlighted the catastrophic potential of solvent decomposition.[6][7]

    • Runaway Reactions: In some cases, exothermic side reactions can lead to a rapid increase in temperature and pressure, causing decomposition.[7]

  • Mitigation Strategies:

    • Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating of the product.

    • Solvent Selection: Consider using a more thermally stable solvent like sulfolane if decomposition is a significant issue with DMF or DMSO.

    • Temperature Control: Maintain precise and uniform temperature control throughout the reaction. Avoid localized overheating.

    • Use of Inhibitors: In some industrial processes, inhibitors are added to prevent polymerization or decomposition, although this is less common on a lab scale.

Quantitative Data on Solvent Effects
SolventTypical Temperature Range (°C)Relative Reaction RatePotential Issues
DMSO150 - 190HighCan be difficult to remove; potential for decomposition.
DMF150 - 170ModerateCan decompose to form dimethylamine and formic acid.
NMP160 - 200Moderate to HighHigher boiling point, but can also decompose.
Sulfolane180 - 230Moderate to HighVery stable, but high melting point can be problematic.
Question 5: What is the best work-up procedure to isolate the pure 2,6-difluoronicotinonitrile?

Answer:

A clean and efficient work-up is crucial for obtaining a high-purity product.

Recommended Work-up Protocol
  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The inorganic salts (KCl and excess KF) will precipitate. Filter the reaction mixture through a pad of celite to remove these solids.

  • Solvent Removal: If a high-boiling solvent like DMSO or sulfolane was used, it is often best to remove it by vacuum distillation.

  • Extraction: If the solvent is more volatile (e.g., DMF), the filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining solvent and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

Workflow Start Reaction Completion Cool Cool to Room Temperature Start->Cool Filter Filter Inorganic Salts Cool->Filter SolventRemoval Solvent Removal (Vacuum Distillation) Filter->SolventRemoval Extraction Aqueous Work-up & Extraction Filter->Extraction SolventRemoval->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry & Concentrate Wash->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify End Pure 2,6-difluoronicotinonitrile Purify->End

Caption: Post-Reaction Work-up and Purification.

References

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.).
  • halogen exchange reaction: Topics by Science.gov. (n.d.).
  • Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17).
  • An overview of the Shell fluoroaromatics plant explosion - IChemE. (n.d.).
  • An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process - Scientific Update. (2025, March 28).
  • Halex process - Wikipedia. (n.d.).
  • Halex Reaction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 6).
  • Halex Comparative Reaction - gChem Global. (n.d.).

Sources

Technical Support Center: Purification of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-fluoronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges associated with the purification of this versatile building block. As a halogenated heterocyclic compound, this compound presents unique purification hurdles that require a systematic and well-understood approach. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you achieve the desired purity for your critical applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching the purification of this compound.

Question 1: What are the most common impurities I should expect in my crude this compound product?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Most syntheses of substituted pyridines involve multi-step reactions or condensations that can lead to a variety of side products.[1] For this compound, you should anticipate the following classes of impurities:

  • Regioisomers: Depending on the synthetic strategy, isomers such as 2-chloro-6-fluoronicotinonitrile or other positional isomers of the chloro and fluoro groups may form. These are often the most challenging to separate due to their very similar physical properties.

  • Incompletely Reacted Intermediates: Starting materials or intermediates from previous steps may carry through. For example, if the nitrile group is formed from an amide, you might find residual 2-chloro-6-fluoronicotinamide.

  • Hydrolysis Products: The nitrile group (-CN) can be sensitive to acidic or basic conditions, especially at elevated temperatures, leading to hydrolysis into the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid) or amide.

  • Dehalogenation Products: During synthesis or workup, either the chlorine or fluorine atom could be reductively removed, leading to impurities like 2-fluoronicotinonitrile or 6-chloronicotinonitrile.

  • Solvent Adducts & Residuals: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove completely and may be present in the crude product.

Question 2: What is the best first-pass strategy for purifying crude this compound?

Answer: For a solid crude product, recrystallization is almost always the most efficient and scalable first-pass purification technique.[2] It is excellent for removing minor impurities and can significantly enhance purity with minimal complexity.

Your initial steps should be:

  • Analyze the Crude Material: Before any purification attempt, run a quick analysis. A Thin Layer Chromatography (TLC) plate will give you a qualitative idea of the number of components. A crude ¹H NMR or LC-MS is even better, providing insight into the nature and quantity of the impurities, which will guide your purification choice.

  • Attempt Recrystallization: Perform small-scale solubility tests to find a suitable solvent or solvent system.[3] A good solvent will dissolve the compound when hot but result in poor solubility at room or ice-bath temperatures.[4]

  • Assess Purity: After recrystallization, re-analyze the product. If purity is still insufficient, the remaining impurities are likely closely related structurally, and a more resolving technique like column chromatography will be necessary.

Question 3: How should I handle and store the purified this compound?

Answer: Proper storage is critical to maintain the purity of your material. Based on supplier safety data sheets and the compound's chemical nature, follow these guidelines:

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from atmospheric moisture.

  • Safety: this compound is harmful if swallowed, in contact with skin, or if inhaled.[5] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

Section 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can fail if conditions are not optimized. This guide addresses common failure modes.

Question 4: I've dissolved my crude product in a hot solvent, but upon cooling, it has separated as an oil, not crystals. What should I do?

Answer: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a degree that favors liquid-liquid phase separation over crystallization.

Causality & Troubleshooting Steps:

  • Reduce the Cooling Rate: The most common cause is cooling the solution too quickly. Rapid cooling encourages the formation of a supersaturated oil rather than an ordered crystal lattice. Reheat the solution to redissolve the oil, and then allow it to cool to room temperature very slowly. Insulating the flask with glass wool or paper towels can help.[4] Once at room temperature, you can proceed to cool it further in an ice bath.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the mixture to decrease the saturation level, and then attempt to cool slowly again.

  • Change the Solvent System: If the above steps fail, your solvent is likely not ideal. The solute is too soluble. Try a solvent in which the compound is less soluble, or use a two-solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution just begins to turn cloudy.[3] Add a drop or two of the good solvent to clarify, then cool slowly.

Question 5: My product has crystallized, but the recovery is extremely low. What went wrong?

Answer: Low recovery typically points to one of two issues: using too much solvent, or the product having significant solubility in the cold solvent.

Causality & Troubleshooting Steps:

  • Minimize Solvent Volume: The fundamental principle of recrystallization is to use the minimal amount of hot solvent required to fully dissolve the solid.[3] Using an excess will keep a significant portion of your product dissolved even after cooling. If you suspect this is the case, you can try to evaporate some of the solvent from the filtrate and cool it again to recover a second crop of crystals (which may be of lower purity).

  • Ensure Complete Cooling: Make sure you have allowed sufficient time for crystallization at a low temperature. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4]

  • Re-evaluate Solvent Choice: Your chosen solvent may not be optimal. Refer to the solvent screening table below and conduct small-scale tests to find a solvent where the product has a very steep solubility curve—high solubility when hot, very low solubility when cold.

Table 1: Solvent Screening for Recrystallization

This table provides general guidance. Experimental verification is essential.

SolventPolarityBoiling Point (°C)Suitability for Halogenated Aromatics
Heptane/HexaneNon-polar69-98Good "poor" solvent; often used in co-solvent systems.
TolueneLow111Can be effective; high boiling point may cause oiling out.
DichloromethaneMedium40Generally too low of a boiling point for effective recrystallization.
IsopropanolPolar Protic82A common and effective choice for moderately polar compounds.
EthanolPolar Protic78Similar to isopropanol; good starting point.
Ethyl AcetateMedium77Often used in a co-solvent system with hexanes.
WaterPolar Protic100Unlikely to be suitable unless the compound is highly polar.
Experimental Protocol: Two-Solvent Recrystallization
  • Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

  • Select a "good" solvent (e.g., isopropanol) and a "poor" solvent (e.g., heptane) that are miscible.

  • Heat the flask on a hot plate and add the minimum volume of the hot "good" solvent needed to just dissolve the solid.

  • While maintaining the temperature, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold "poor" solvent.[4]

  • Dry the crystals under vacuum.

Diagram 1: Troubleshooting Recrystallization

A decision tree for optimizing the recrystallization process.

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly dissolve->cool result Analyze Result cool->result crystals Pure Crystals (Good Recovery) result->crystals Success oiling Product Oils Out result->oiling Failure low_recovery Low Recovery result->low_recovery Failure impure Still Impure result->impure Failure reheat Reheat, add more solvent or change solvent oiling->reheat If persists slow_cool Cool slower oiling->slow_cool Action low_recovery->dissolve Re-run with less solvent concentrate Concentrate filtrate for 2nd crop low_recovery->concentrate Action chromatography Proceed to Chromatography impure->chromatography Action reheat->dissolve slow_cool->dissolve G crude Crude Product analyze Analyze Purity (TLC, LCMS, NMR) crude->analyze decision Purity > 95%? analyze->decision recryst Perform Recrystallization decision->recryst No final_product High-Purity Product decision->final_product Yes re_analyze1 Analyze Purity recryst->re_analyze1 decision2 Purity > 99%? re_analyze1->decision2 chrom Perform Column Chromatography decision2->chrom No decision2->final_product Yes re_analyze2 Analyze Fractions & Pool chrom->re_analyze2 decision3 Purity > 99%? re_analyze2->decision3 decision3->final_product Yes further_purify Consider Advanced Purification (e.g., Prep-HPLC) decision3->further_purify No

Sources

Technical Support Center: Optimizing Amination of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the amination of 6-Chloro-2-fluoronicotinonitrile. This valuable building block is frequently used in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its functionalization, particularly through carbon-nitrogen bond formation at the C6 position, is a critical step in many synthetic routes.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep, practical understanding of this transformation. We will move from the foundational chemical principles governing the reaction's selectivity to hands-on troubleshooting for common experimental issues, and finally, provide detailed protocols and advanced alternatives.

Part 1: Core Principles of Reactivity

Understanding the inherent electronic properties of this compound is the first step to mastering its amination. The reaction is predominantly governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly amplified by the strong electron-withdrawing effect of the nitrile (-CN) group. The key to the reaction's regioselectivity lies in the stability of the intermediate formed during nucleophilic attack, known as the Meisenheimer complex.

Attack by a nucleophile is favored at the C2 and C4 positions (ortho and para to the ring nitrogen) because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance, creating a more stable intermediate.[1][2][3] In the case of this compound, both the C2-fluoro and C6-chloro positions are activated. While fluorine is typically a better leaving group than chlorine in SNAr reactions, the C6 position often exhibits preferential reactivity with amine nucleophiles under thermal conditions.

cluster_start Reactants cluster_intermediate Meisenheimer Complex (Attack at C6) cluster_product Product This compound Meisenheimer Resonance-Stabilized Intermediate (Charge on N) This compound->Meisenheimer + R-NH₂ Amine R-NH₂ Aminated_Product 6-Amino-2-fluoronicotinonitrile Meisenheimer->Aminated_Product - Cl⁻, - H⁺ Start Low / No Conversion CheckBase Is the base strong enough? (e.g., NaOtBu) Start->CheckBase CheckSolvent Is the solvent polar aprotic? (e.g., DMF, DMSO) CheckBase->CheckSolvent Yes UseStrongBase Action: Switch to NaOtBu or LiHMDS. CheckBase->UseStrongBase No CheckTemp Is the temperature high enough? (>100 °C) CheckSolvent->CheckTemp Yes UsePolarSolvent Action: Switch to DMF or DMSO. CheckSolvent->UsePolarSolvent No CheckAmine Is the amine sterically hindered or weakly nucleophilic? CheckTemp->CheckAmine Yes IncreaseTemp Action: Increase temperature to 120-140 °C. CheckTemp->IncreaseTemp No Success Reaction Optimized CheckAmine->Success No ConsiderCatalysis Action: Switch to Buchwald-Hartwig or Ullmann conditions. CheckAmine->ConsiderCatalysis Yes UseStrongBase->CheckSolvent UsePolarSolvent->CheckTemp IncreaseTemp->CheckAmine

Caption: Troubleshooting flowchart for low conversion.

Question 2: My amine is sterically hindered or weakly nucleophilic (like an aniline) and the SNAr reaction is failing. What should I do?

  • Option 1: Buchwald-Hartwig Amination: This is the most powerful and versatile method for forming C-N bonds to aryl halides. [4]It uses a palladium catalyst with specialized phosphine ligands to couple a wide range of amines, including those that fail in SNAr reactions. [5][6]The reaction proceeds through a different mechanism involving oxidative addition and reductive elimination. [4][7] * Catalyst: Pd₂(dba)₃ or a pre-formed palladacycle.

    • Ligand: Bulky, electron-rich phosphine ligands are crucial. Good choices include Xantphos, RuPhos, or SPhos. [5][7] * Base: A strong, non-nucleophilic base like NaOtBu or LiHMDS is required. [5] * Solvent: Anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane are standard. [5]

  • Option 2: Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. While historically requiring very harsh conditions, modern ligand-accelerated Ullmann reactions can proceed under milder temperatures. [8][9]This can be an excellent, lower-cost alternative to palladium catalysis.

    • Catalyst: Typically CuI.

    • Ligand: Diamine or phenanthroline-based ligands are common.

    • Base: K₂CO₃ or K₃PO₄ are often used.

    • Solvent: High-boiling polar solvents like DMF or NMP are typical.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I use ammonia directly as the nucleophile?

    • A: Direct amination with ammonia can be challenging due to its volatility and the potential for over-alkylation. It is often preferable to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis. For catalyzed reactions, specific conditions for using ammonia have been developed. [6]

  • Q: My reaction is clean but incomplete. Should I add more reagents?

    • A: Before adding more reagents, ensure the reaction has been given sufficient time at the optimal temperature. If the reaction has stalled, it is more likely an issue of reactivity (temperature, base) than stoichiometry, assuming standard excesses (1.1-1.5 eq. of amine/base) were used.

  • Q: Do I need to run the reaction under an inert atmosphere?

    • A: For SNAr reactions, a nitrogen or argon atmosphere is good practice to prevent potential oxidative side reactions, especially at high temperatures, but is not always strictly necessary. For palladium-catalyzed Buchwald-Hartwig reactions, an inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.

Part 4: Standard Experimental Protocol (SNAr)

This protocol provides a robust starting point for the amination of this compound with a primary or secondary aliphatic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.

  • Purge the flask with nitrogen or argon.

  • Add anhydrous DMF via syringe to dissolve the starting material (target concentration ~0.5 M).

  • Add the amine nucleophile (1.2 equiv) to the solution at room temperature.

  • In a single portion, add the sodium tert-butoxide (1.5 equiv). The mixture may change color and warm slightly.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Li, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available from: [Link]

  • Li, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega.
  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
  • Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction.
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine.
  • Tavangar, Z., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Li, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Available from: [Link]

  • Pearson. (n.d.). SNAr Reactions of Pyridine.
  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

preventing dimerization of 6-Chloro-2-fluoronicotinonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization under Basic Conditions

Welcome to the Technical Support Center for 6-Chloro-2-fluoronicotinonitrile. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with undesired dimerization during nucleophilic aromatic substitution (SNAr) reactions under basic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to optimize your synthetic routes and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant amount of a high-molecular-weight byproduct in our reaction of this compound with a primary amine under basic conditions. Mass spectrometry suggests it's a dimer of our starting material. What is happening?

A1: You are likely encountering a common side reaction in the chemistry of electron-deficient dihalopyridines: base-mediated dimerization. In this process, a molecule of your nucleophile or the base itself deprotonates a molecule of the starting material, which then acts as a nucleophile, attacking a second molecule of this compound to form a dimer. The electron-withdrawing nitrile and the pyridine nitrogen atom make the ring susceptible to such reactions.

Q2: What is the proposed mechanism for this dimerization?

A2: While the specific mechanism can be influenced by the exact reaction conditions, a plausible pathway involves a nucleophilic aromatic substitution where one molecule of the pyridine derivative acts as the nucleophile.

Proposed Dimerization Mechanism:

  • Deprotonation: A base (B:) in the reaction mixture removes a proton from the pyridine ring of this compound. The most likely position for deprotonation is C-4, due to the activating effect of the adjacent nitrile group and the electron-withdrawing nature of the halogens and the pyridine nitrogen. This generates a carbanionic intermediate.

  • Nucleophilic Attack: The resulting carbanion acts as a potent nucleophile and attacks the electron-deficient C-6 position of a second molecule of this compound.

  • Chloride Displacement: The chloride ion is displaced, leading to the formation of a covalent bond between the two pyridine rings, resulting in a dimer.

Dimerization_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Displacement Start1 This compound Carbanion Pyridyl Anion (Nucleophile) Start1->Carbanion + B: Base Base (B:) Intermediate Meisenheimer-like Intermediate Carbanion->Intermediate Attacks C-6 Start2 This compound (Electrophile) Start2->Intermediate Dimer Dimer Product Intermediate->Dimer - Cl- Chloride Cl-

Caption: Proposed mechanism for the dimerization of this compound.

Q3: How does the desired nucleophilic substitution reaction proceed?

A3: The desired reaction is a standard SNAr process where your intended nucleophile (e.g., an amine, alcohol, or thiol) attacks the pyridine ring, leading to the displacement of one of the halogen atoms. The fluorine at the C-2 position is generally more susceptible to nucleophilic attack than the chlorine at the C-6 position due to the stronger electron-withdrawing effect of fluorine, which stabilizes the intermediate.

SNAr_Mechanism Start This compound Intermediate Meisenheimer Intermediate Start->Intermediate + Nu- Nucleophile Nucleophile (Nu-) Product Substituted Product Intermediate->Product - F- Fluoride F-

Caption: Desired SNAr pathway on this compound.

Troubleshooting Guide: Minimizing Dimerization

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired nucleophilic substitution over dimerization.

Issue: Significant Dimer Formation

Root Cause Analysis: The formation of the dimer is a competing reaction that is highly dependent on the reaction conditions. The key is to create an environment where the rate of the desired nucleophilic attack significantly outpaces the rate of dimerization.

Parameter Problematic Condition Troubleshooting Strategy & Rationale
Base Selection Use of strong, non-hindered bases (e.g., NaOH, KOH, NaH).Switch to a weaker or sterically hindered base. * Rationale: Strong, small bases can readily deprotonate the pyridine ring, initiating the dimerization pathway. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to facilitate the desired SNAr reaction without promoting significant deprotonation of the pyridine ring.[1][2] Sterically hindered, non-nucleophilic bases such as lithium diisopropylamide (LDA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be effective as their bulkiness disfavors the deprotonation of the sterically accessible ring protons.[3][4]
Temperature High reaction temperatures.Lower the reaction temperature. * Rationale: Dimerization, like most side reactions, is often accelerated at higher temperatures. By reducing the temperature, you can often find a window where the desired reaction proceeds at a reasonable rate while the dimerization is significantly suppressed. It is advisable to start at a lower temperature (e.g., room temperature or even 0 °C) and gradually increase it if the desired reaction is too slow.
Solvent Choice Aprotic polar solvents (e.g., DMF, DMSO).Experiment with different solvents. * Rationale: Polar aprotic solvents are known to accelerate SNAr reactions.[5] However, they can also stabilize the charged intermediates involved in the dimerization pathway. Trying less polar solvents like THF or toluene might disfavor the formation of the pyridyl anion, thus reducing dimerization. The choice of solvent can significantly influence the selectivity of reactions on dihaloarenes.[6]
Concentration High concentration of the starting material.Decrease the concentration of this compound. * Rationale: Dimerization is a bimolecular reaction involving two molecules of the starting material. By lowering the concentration, you reduce the probability of these two molecules encountering each other, thereby slowing down the rate of dimerization relative to the desired substitution reaction.
Order of Addition Adding the base to the pyridine derivative before the nucleophile.Add the base last or slowly to the mixture of the pyridine and the nucleophile. * Rationale: Pre-mixing the base with this compound can lead to a higher concentration of the pyridyl anion, promoting dimerization. Adding the base slowly to a solution containing both the substrate and the nucleophile ensures that the nucleophile is present to compete for the substrate as soon as it is activated.

Optimized Experimental Protocols

The following protocols are provided as starting points for optimization. It is crucial to monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time and conditions for your specific nucleophile.

Protocol 1: General Amination using a Mild Base

This protocol is suitable for the reaction of this compound with a range of primary and secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the amine nucleophile, and potassium carbonate.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • If no significant reaction is observed, gradually increase the temperature to 40-60 °C and monitor the reaction progress.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Using a Sterically Hindered Base for Challenging Nucleophiles

This protocol is recommended when using nucleophiles that are poor competitors against the dimerization reaction or when dimerization is particularly problematic.

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (1.1 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound and the nucleophile in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DBU dropwise to the cooled solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress. If necessary, allow the reaction to slowly warm to room temperature.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent.

  • Work up the organic phase as described in Protocol 1.

  • Purify the product as needed.

References

  • Benchchem.
  • Lemaire, M., et al.
  • Billingsley, K.L., Anderson, K.W., & Buchwald, S.L. A highly active catalyst for Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. Angew. Chem. Ind. Ed. Engl. 2006, 45, 3484–3488.
  • Quéguiner, G., et al. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal.
  • Smith, K., & El-Hiti, G. A. DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, Vol. 90, No. 1, 2015.
  • Proposed mechanisms for homocoupling of 2‐arylpyridine N‐oxides.
  • Al-Suwaidan, I. A., et al.
  • What is the reaction between an alkyl halide and a metal hydroxide (alkoxide)? Quora.
  • Rossi, R. A., et al. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.
  • 21.04 Nucleophile + Alkyl (Pseudo)halide: Solvent Effects. YouTube.
  • Neufeldt, S. R., et al. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.
  • Dennis, J. M., et al. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Trifluorin
  • Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry.
  • Sella, E., & Movassaghi, M. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH. Sciencemadness.org.
  • Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0).
  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers.
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed.
  • Self-condens
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • C–C bond-forming reactions of ground-state aryl halides under reductive activ
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
  • The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide.
  • CN103570612A - Preparation method of 6-chloronicotinic acid.
  • General Behaviour of Alkali Metals: Reactivity and Trends. YouTube.
  • Reactions of Alkyl and Aryl halides. Bartleby.com.
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • Proposed mechanisms for the homocoupling and cross‐coupling reactions....
  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. ChemRxiv.
  • Reactions of Alkyl Halides with Reducing Metals. Chemistry LibreTexts.
  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers.
  • Alkyl and Aryl Derivatives of the Alkali Metals: Useful Synthetic Reagents as Strong Bases and Potent Nucleophiles. 1. Conversion of Organic Halides to Organoalkali-Metal Compounds. Organometallics.
  • Substituted Dihydropyridine Synthesis by Dearomatiz
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • Electrophilic substitution reactions - pyridine. YouTube.
  • Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. ChemRxiv.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.

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Technical Support Center: Troubleshooting Failed Suzuki Reactions with 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving 6-Chloro-2-fluoronicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities associated with this specific substrate. This compound presents a unique set of challenges due to its electron-deficient pyridine ring and the differential reactivity of its two halogen atoms. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with this compound is showing low or no conversion. What are the most likely causes?

Several factors can contribute to a stalled or low-yielding Suzuki reaction with this substrate. The primary culprits often involve catalyst selection and activation, the choice of base, and the stability of the boronic acid coupling partner.

  • Sub-optimal Catalyst System: this compound is an electron-deficient heteroaryl chloride. The carbon-chlorine bond is significantly stronger and less reactive than corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle challenging.[1][2] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.

    • Recommendation: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands are known to facilitate the oxidative addition step with aryl chlorides.[1][2] Consider using palladium pre-catalysts combined with ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][4]

  • Inappropriate Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[3] A base that is too weak may not facilitate this step efficiently, while an overly strong base can promote unwanted side reactions.[5]

    • Recommendation: Potassium phosphate (K₃PO₄) is often a robust choice for challenging substrates.[6] Cesium carbonate (Cs₂CO₃) is another strong contender, particularly when other bases fail.[5] For base-sensitive functional groups on your coupling partner, consider milder options like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[5][6]

  • Boronic Acid Instability: A common failure mode in Suzuki reactions is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond.[7][8] This is particularly problematic with certain heteroaryl or electron-rich boronic acids and can be exacerbated by strong bases and aqueous conditions.[5][7]

    • Recommendation: To mitigate protodeboronation, you can use the corresponding boronic acid pinacol ester (BPin) instead of the free acid.[4] Alternatively, employing anhydrous conditions with a base like K₃PO₄ can be beneficial.[1] A "slow-release" strategy using MIDA boronates can also be effective for notoriously unstable boronic acids.[7][8]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

The most common side products in Suzuki reactions with this substrate are the result of homocoupling, protodeboronation, and potential hydrolysis of the nitrile group.

  • Homocoupling of Boronic Acid: The formation of a biaryl product derived from the coupling of two boronic acid molecules is a frequent issue. This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.

    • Mitigation: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen).[4] Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Protodeboronation: As mentioned previously, this leads to the formation of the arene corresponding to your boronic acid.

    • Mitigation: Use anhydrous solvents, a milder base, or a more stable boronic acid derivative like a pinacol ester.[1][4]

  • Hydrolysis of the Nitrile Group: The nitrile group on the nicotinonitrile ring can be susceptible to hydrolysis under certain conditions, especially with prolonged heating in the presence of strong acids or bases, to form an amide or carboxylic acid.[9][10][11][12]

    • Mitigation: Use the mildest effective base and the lowest possible reaction temperature. Monitor the reaction closely to avoid unnecessarily long reaction times. If hydrolysis is a persistent issue, consider protecting the nitrile group, although this adds extra synthetic steps.

Q3: Which halogen is expected to react, the chlorine at C6 or the fluorine at C2?

In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl >> F.[13] Therefore, the Suzuki coupling will selectively occur at the C6 position, displacing the chlorine atom, while the C-F bond at the C2 position will remain intact. This selectivity is a key feature for the functionalization of this molecule.

Q4: How do I choose the optimal solvent and temperature for this reaction?

The choice of solvent and temperature is critical for balancing reactant solubility and reaction rate while minimizing side reactions.

  • Solvent Selection: A mixture of an organic solvent and water is common in Suzuki reactions to dissolve both the organic substrates and the inorganic base.[13]

    • Common Choices: Toluene, 1,4-dioxane, or THF mixed with water are standard.[13] For solubility issues, DMF can be used, but be mindful of its higher boiling point and potential for side reactions at elevated temperatures.[14] 2-MeTHF is a good alternative to THF, offering better phase separation and a wider temperature range.[1]

  • Temperature Optimization: The reaction temperature needs to be high enough to overcome the activation energy for the oxidative addition of the C-Cl bond but not so high as to promote significant degradation of reagents or products.

    • Starting Point: A temperature range of 80-110 °C is a good starting point.[4] If you see low conversion, a modest increase in temperature may be beneficial. Conversely, if side product formation is high, lowering the temperature should be considered in conjunction with a more active catalyst system.

Troubleshooting Decision Tree

For a systematic approach to troubleshooting, consider the following workflow:

Caption: A decision tree for troubleshooting failed Suzuki reactions.

Experimental Protocols

Standard Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the reaction. Optimization may be required based on the specific boronic acid used.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1 mixture, 5 mL)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the palladium pre-catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding these steps is key to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Cl + Pd(0)) Pd0->OxAdd Slow step for Ar-Cl PdII_Aryl Aryl-Pd(II)L_n(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation (Base Activated R-B(OH)2) PdII_Aryl->Transmetal PdII_Diaryl Aryl-Pd(II)L_n(R) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R Product RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Recommended Conditions

ParameterRecommendationRationale
Catalyst Palladium pre-catalyst with bulky, electron-rich ligand (e.g., XPhos, SPhos)Overcomes the high activation energy of the C-Cl oxidative addition.[1][2]
Base K₃PO₄ or Cs₂CO₃Strong, effective bases for activating the boronic acid in challenging couplings.[5][6]
Boron Reagent Boronic acid pinacol ester (BPin)Increases stability and minimizes protodeboronation side reactions.[4]
Solvent Anhydrous 1,4-Dioxane, Toluene, or 2-MeTHFAnhydrous conditions can suppress protodeboronation; these solvents are common and effective.[1][13]
Temperature 80 - 110 °CA balance between providing sufficient energy for reaction and minimizing thermal decomposition.[4]
Atmosphere Strict Inert (Argon or Nitrogen)Prevents oxygen-induced catalyst deactivation and homocoupling of the boronic acid.[4]

By carefully considering each of these parameters and using the troubleshooting guide as a reference, you can significantly increase the success rate of your Suzuki-Miyaura reactions with this compound.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • C. C. S. T. C. S. T. Hall, D. G. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews42 , 6598-6613 (2013). Available at: [Link]

  • A. J. J. L. a. G. C. Lloyd-Jones, The Slow-Release Strategy in Suzuki-Miyaura Coupling. Angewandte Chemie International Edition50 , 2-19 (2010). Available at: [Link]

  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available at: [Link]

  • Hydrolysis of Nitriles. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available at: [Link]

  • Optimization of the reaction conditions and scope of aryl halides.... Available at: [Link]

  • Hydrolysis of nitriles with microwave irradiation. Available at: [Link]

  • 21.5: Hydrolysis of nitriles. Available at: [Link]

  • Acidic Hydrolysis of Nitriles. Available at: [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules15 , 2587-2601 (2010). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? Available at: [Link]

  • Suzuki Coupling. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Suzuki-Miyaura Coupling. Available at: [Link]

  • 6-Chloro-5-fluoronicotinonitrile. Available at: [Link]

  • General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction | Semantic Scholar. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science6 , 123-135 (2015). Available at: [Link]

  • Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Nanomaterials16 , 129 (2025). Available at: [Link]

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Technical Support Center: Cross-Coupling of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for troubleshooting catalyst deactivation in the cross-coupling of 6-Chloro-2-fluoronicotinonitrile.

A Guide to Overcoming Catalyst Deactivation

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst stability and reaction efficiency. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to diagnose and solve common experimental hurdles.

The cross-coupling of this compound is a critical transformation for synthesizing complex molecules in medicinal chemistry and materials science. However, the inherent electronic properties of this heteroaromatic substrate—specifically the presence of the pyridine nitrogen and multiple halogen substituents—present unique challenges that can lead to rapid catalyst deactivation. This guide provides a structured approach to troubleshooting these issues.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you might observe at the bench. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: My reaction shows low or no conversion. What's going wrong?

This is the most common issue and often points to a problem in the initial, rate-determining step of the catalytic cycle: oxidative addition.

Possible Causes & Suggested Actions:

  • Inefficient Oxidative Addition: The C–Cl bond of this compound is relatively strong and requires a highly active catalyst to break.[1] The electron-withdrawing nature of the nitrile and fluorine groups further influences the electronic properties of the pyridine ring.

    • Action: Switch to a more electron-rich and sterically demanding phosphine ligand. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig are designed to increase the electron density on the palladium center, which significantly lowers the activation energy for the oxidative addition of aryl chlorides.[1][2][3] These bulky ligands also promote the formation of the highly active monoligated Pd(0) species necessary for the reaction to proceed.[2]

  • Poor Pre-catalyst Reduction: Many protocols use stable Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) state.[4] If this reduction is inefficient, the catalytic cycle never begins.

    • Action: Ensure your reaction conditions facilitate reduction. Some phosphine ligands can act as reducing agents, but this can also lead to ligand degradation.[4] Alternatively, using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can circumvent this issue, although these sources can be less stable.[4] A well-designed protocol with the right combination of base and solvent can maximize the reduction of Pd(II) to Pd(0).[5]

  • Catalyst Poisoning by Substrate: The lone pair of electrons on the pyridine nitrogen of your starting material can coordinate strongly to the palladium center, acting as a potent catalyst poison and preventing it from entering the catalytic cycle.[6]

    • Action: Increase the steric bulk around the palladium center by using a more hindered ligand. This can physically block the pyridine nitrogen from coordinating.[6] In some cases, a temporary protection of the pyridine nitrogen might be considered, though this adds synthetic steps.

Issue 2: The reaction starts well but stalls before completion. Why?

A stalling reaction indicates that the catalyst is active initially but is deactivating over time.

Possible Causes & Suggested Actions:

  • Product Inhibition: The pyridine-containing product can be a more effective ligand for the palladium catalyst than the phosphine you added. As the product concentration increases, it can displace the phosphine ligand, forming a stable, off-cycle complex that is catalytically inactive.[6]

    • Action: Run the reaction at a lower concentration to disfavor the formation of these inactive species.[6] Alternatively, consider a ligand with a stronger binding affinity for palladium. If feasible, techniques for in situ product removal could be employed, although this is often complex.

  • Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation or other degradation pathways under reaction conditions, particularly if oxygen is present.[2]

    • Action: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[7][8] The design of modern biaryl phosphine ligands often includes bulky substituents that shield the phosphorus atom, slowing the rate of oxidation and increasing their bench stability.[2]

Issue 3: I see a black precipitate forming in my flask. What is it and how can I prevent it?

The formation of a black solid is a classic sign of catalyst death.

Possible Causes & Suggested Actions:

  • Formation of Palladium Black: This black precipitate is finely divided, elemental palladium metal.[9] It forms when the Pd(0) catalyst loses its coordinating ligands, allowing the "naked" palladium atoms to aggregate and precipitate out of solution.[9][10] Once formed, palladium black is generally catalytically inactive for this type of transformation.[9][10]

    • Action 1 - Minimize Catalyst Loading: Use the lowest possible catalyst loading that still provides a reasonable reaction rate. Lower concentrations of palladium reduce the statistical probability of aggregation.[10]

    • Action 2 - Ensure Ligand Stability: Use strongly binding, bulky ligands that are less likely to dissociate from the palladium center. The choice of ligand is critical to stabilizing the soluble Pd(0) species.[4]

    • Action 3 - Maintain Inert Atmosphere: The presence of oxygen can accelerate the degradation of ligands and the formation of palladium black.[7]

Frequently Asked Questions (FAQs)

What are the primary deactivation pathways for my Palladium catalyst?

Catalyst deactivation in this system is multifaceted. The main pathways are:

  • Aggregation to Palladium Black: Caused by ligand dissociation from the Pd(0) center.[10]

  • Ligand Displacement: The pyridine nitrogen of the substrate or product can bind to the palladium, forming dormant complexes.[6]

  • Oxidative Degradation: Phosphine ligands can be oxidized, rendering them ineffective.[2]

  • Formation of Inactive Dimers: In some cases, palladium species can form inactive bridged dimers, for example with halide ligands.[4]

How do I choose the right ligand to minimize deactivation?

Ligand choice is arguably the most critical variable for success.[1] The ideal ligand should have a combination of properties:

  • Strong σ-Donation (Electron-Rich): This increases the electron density on the palladium, facilitating the difficult oxidative addition step with the C-Cl bond.[1][3]

  • Steric Bulk: A large "cone angle" serves multiple purposes: it promotes the formation of the active 14-electron monoligated Pd(0) species, accelerates the final reductive elimination step, and physically shields the metal center from coordinating with pyridine nitrogens or aggregating to form palladium black.[1][2]

  • Stability: Modern ligands are designed to resist degradation pathways like oxidation and cyclometalation.[2]

For the cross-coupling of this compound, biaryl monophosphine ligands are highly recommended.

Ligand Class Key Features Examples
Buchwald Ligands Highly bulky and electron-rich biaryl phosphines. Excellent for activating C-Cl bonds and stabilizing the catalyst.[2]SPhos, XPhos, RuPhos
Hartwig Ligands Feature bulky alkyl groups on the phosphorus atom, providing strong donating ability and steric hindrance.[2]Tri-tert-butylphosphine, QPhos
Bidentate Ligands Can chelate the metal center, but care must be taken as some can form inactive complexes. A large bite angle is often beneficial.[2]dppf, XantPhos
What role do the base and solvent play in catalyst stability?
  • Base: The base is required to activate the boronic acid or ester for the transmetalation step.[11] However, a base that is too strong can lead to degradation of the substrate or ligand. Common choices include carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). The choice of base can significantly impact reaction outcomes.

  • Solvent: The solvent must solubilize all components but can also directly participate in the reaction by coordinating to the palladium catalyst.[12] Polar aprotic solvents like dioxane, THF, or toluene are common.[13] In some cases, the use of a coordinating solvent can influence the selectivity and stability of the catalytic species.[12] Rigorous degassing of the solvent is crucial to remove dissolved oxygen.[7]

Visualizing the Process

To better understand the reaction and its failure modes, the following diagrams illustrate the key pathways.

The Productive Catalytic Cycle

The desired Suzuki-Miyaura reaction proceeds through a well-defined cycle. Each step has specific requirements for the ligand and conditions to proceed efficiently.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle A Active Pd(0)L Catalyst B Oxidative Addition (Rate-Limiting) A->B + Ar-X C Ar-Pd(II)(L)-X Complex B->C D Transmetalation C->D + Ar'-B(OR)₂ E Ar-Pd(II)(L)-Ar' Complex D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Product Ar-Ar' F->G

Caption: The Suzuki-Miyaura catalytic cycle for cross-coupling.

Common Catalyst Deactivation Pathways

Catalyst deactivation occurs when the active Pd(0) species is diverted from the main cycle into a non-productive, "off-cycle" state.

G cluster_main Productive Cycle cluster_deactivation Deactivation Pathways A Active Pd(0)L Catalyst B Palladium Black (Aggregation) A->B Ligand Dissociation C Substrate/Product Inhibition Complex A->C Pyridine Coordination D Degraded Ligand Complex A->D Ligand Oxidation

Caption: Key pathways leading to palladium catalyst deactivation.

General Troubleshooting Protocol

If you are experiencing persistent issues, follow this systematic approach to identify the root cause.

  • Verify Reagent Quality:

    • Ensure the this compound and boronic acid/ester are pure. Impurities can inhibit the reaction.[14]

    • Use high-purity, anhydrous, and degassed solvents.

  • Optimize the Catalyst System (Perform a Screen):

    • Palladium Source: Test both a Pd(II) pre-catalyst (e.g., Pd(OAc)₂) and a Pd(0) source (e.g., Pd₂(dba)₃).

    • Ligand: Screen a small panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).

    • Pd:Ligand Ratio: Typically, a 1:1 to 1:2 ratio is used. For challenging substrates, a higher ligand ratio may be beneficial.

  • Ensure a Scrupulously Inert Environment:

    • Assemble the reaction glassware hot from the oven to minimize adsorbed water.

    • Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.

    • Evacuate and backfill the reaction flask with an inert gas three times before adding reagents.[8]

  • Monitor the Reaction:

    • Take aliquots at regular intervals and analyze by LC-MS or GC-MS. This will tell you if the reaction is not starting, stalling, or proceeding slowly.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts.
  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? (2025). ResearchGate. Available from: [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. Available from: [Link]

  • Culkin, D. A., & Hartwig, J. F. (2003). Reductive Elimination from Arylpalladium Cyanide Complexes. Organometallics, 22(17), 3390–3403. Available from: [Link]

  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. (2025). ResearchGate. Available from: [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available from: [Link]

  • Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. Available from: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (2016). DSpace@MIT. Available from: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). Organometallics, 39(12), 2249–2254. Available from: [Link]

  • Formation of palladium black during Suzuki coupling. (2022). Reddit. Available from: [Link]

  • Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions More Diversified. (2005). ResearchGate. Available from: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Available from: [Link]

  • Reductive Elimination to Form C(sp 3 )–N Bonds from Palladium(II) Primary Alkyl Complexes. (2017). ResearchGate. Available from: [Link]

  • Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. (2021). Research Collection. Available from: [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Journal of the American Chemical Society, 131(8), 3104–3118. Available from: [Link]

  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). ACS Catalysis, 9(8), 7536–7546. Available from: [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2022). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(6), 1695–1702. Available from: [Link]

  • Catalyst Testing Tips: Determining Activity in VOC Catalysts. (2024). Applied Catalysts. Available from: [Link]

  • β-Hydride elimination. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Phosphine ligands and catalysis. (n.d.). Gessner Group. Available from: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2022). Journal of the American Chemical Society, 144(10), 4534–4543. Available from: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2020). ChemRxiv. Available from: [Link]

  • Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. (2019). ChemistrySelect, 4(36), 10681–10685. Available from: [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 9). OpenChemHub. [Video]. YouTube. Available from: [Link]

  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2005). ResearchGate. Available from: [Link]

  • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry. (2022). ChemRxiv. Available from: [Link]

  • Oxidatively induced reductive elimination from ((t)Bu2bpy)Pd(Me)2: palladium(IV) intermediates in a one-electron oxidation reaction. (2009). Journal of the American Chemical Society, 131(45), 16366–16367. Available from: [Link]

  • Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. (2025). PolyU Electronic Theses. Available from: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (2009). Organic Chemistry Portal. Available from: [Link]

  • Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and phosphorus-nitrogen ligands. (2000). Chemistry, 6(8), 1474–1482. Available from: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2021). Organic Chemistry Frontiers, 8(17), 4811–4820. Available from: [Link]

  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (2022). Journal of the American Chemical Society, 144(10), 4534–4543. Available from: [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (2023). Journal of Chemical Information and Modeling, 63(22), 6899–6908. Available from: [Link]

  • Protocol for efficient dearomatization of N-heteroaromatics with halogen(I) complex catalyst. (2023). STAR Protocols, 4(1), 102140. Available from: [Link]

  • Reductive Elimination to Form C(sp3)–N Bonds from Palladium(II) Primary Alkyl Complexes. (n.d.). OUCI. Available from: [Link]

  • Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. (n.d.). OUCI. Available from: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Managing Exothermic Reactions with 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Research & Development Professionals

Disclaimer: The compound 6-Chloro-2-fluoronicotinonitrile is a specific isomer. While direct, extensive thermal hazard data for this exact structure is not widely published, the principles and guidance provided herein are based on the known reactivity of structurally similar compounds, such as other chloro-fluoro-cyanopyridines and related electron-deficient heteroaromatics. The fundamental principles of managing exothermic Nucleophilic Aromatic Substitution (SNAr) reactions are broadly applicable. Users must always perform a thorough, reaction-specific risk assessment.

Section 1: Understanding the Inherent Risks

This section addresses the fundamental hazards and the chemical principles that make reactions involving this compound potentially dangerous if not properly controlled.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical and physical hazards of this compound and its analogs?

A1: Based on data for structurally related compounds, this compound should be handled as a hazardous substance. Similar halogenated pyridines are known to be harmful if swallowed, inhaled, or if they come into contact with skin.[1][2][3] They are typically classified as causing serious skin, eye, and respiratory system irritation.[4] During a fire or through thermal decomposition, these compounds can release toxic and corrosive gases such as hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide.[2][4][5]

Q2: Why are reactions involving this compound often highly exothermic?

A2: The potential for highly exothermic reactions stems from its molecular structure, which is primed for Nucleophilic Aromatic Substitution (SNAr). Here's the causality:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient compared to benzene due to the electronegative nitrogen atom.

  • Activating Groups: The presence of three electron-withdrawing groups—a chloro group, a fluoro group, and a cyano group—powerfully withdraws electron density from the aromatic ring.

  • Facilitated Nucleophilic Attack: This extreme electron deficiency makes the carbon atoms bonded to the halogens highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, alkoxides). The substitution reaction, while often requiring initial energy to overcome an activation barrier, can be highly thermodynamically favorable, releasing a significant amount of energy (heat) as new, more stable bonds are formed.[6][7] This process is analogous to the reactivity of acid chlorides, though disrupting aromaticity makes the initial step more energetically demanding.[7]

Q3: What is a "thermal runaway" and why is it a critical concern here?

A3: A thermal runaway is a dangerous, uncontrolled positive feedback loop where the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[8] This surplus heat increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to even faster heat generation.[9][10] This can result in a rapid spike in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[11] Given the high reactivity of this compound in SNAr reactions, preventing thermal runaway is the primary safety objective.

Section 2: Proactive Thermal Hazard Assessment

Before any scale-up, a thorough thermal hazard assessment is not just recommended—it is a mandatory safety protocol. Relying on assumptions is a common cause of serious laboratory incidents.

Troubleshooting & Proactive Analysis

Q: My literature search yielded no specific calorimetric data for my planned reaction. How should I proceed?

A: This is a common and critical scenario. The absence of data necessitates experimental analysis. You must generate your own data using calorimetry techniques to understand the reaction's thermal profile before proceeding beyond a micro-scale.

Protocol 1: Foundational Thermal Hazard Screening with Calorimetry

This protocol outlines the essential steps to quantify the thermal risk of your reaction.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC) or, ideally, a Reaction Calorimeter (RC1).[12][13]

  • Objective 1 (DSC): Assess Reactant & Product Stability.

    • Run a sample of your starting material (this compound), your nucleophile, your final product, and the complete reaction mixture through a DSC temperature ramp (e.g., 2°C/min from ambient to 400°C).

    • This identifies the onset temperature of any decomposition exotherms, which is critical for defining the maximum safe operating temperature.

  • Objective 2 (RC1): Quantify the Reaction Exotherm.

    • Simulate your reaction on a small scale (e.g., 50-100 mL) inside the reaction calorimeter.

    • Perform the reaction as planned, adding the limiting reagent under controlled conditions. The instrument will measure the heat flow in real-time.

  • Data Analysis & Interpretation: From the calorimetric data, determine the key safety parameters summarized in the table below.[14][15]

Data Summary: Key Thermal Safety Parameters
ParameterDescriptionCritical Implication for Safety
Heat of Reaction (ΔHr) The total amount of energy released per mole of limiting reactant (J/mol or kJ/mol).Determines the total energy load the cooling system must handle. A high value indicates a high potential hazard.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any cooling. (ΔTad = |ΔHr| / (m * Cp)).This is the "worst-case scenario" temperature. If ΔTad is large (>50°C), the reaction is considered high risk and requires robust engineering controls.[13]
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reaction mass could reach under process deviations (e.g., cooling failure), calculated as Tprocess + ΔTad.The MTSR must be significantly lower than the onset temperature of any decomposition exotherm identified by DSC to prevent a secondary, more dangerous runaway.

Section 3: Engineering & Procedural Controls for Safe Execution

Once the thermal hazards are understood, you can implement controls to manage the heat release effectively.

Frequently Asked Questions (FAQs)

Q4: What are the most effective methods for controlling the reaction temperature in a batch reactor?

A4: A multi-layered approach is essential:

  • Efficient Cooling: Use a reactor vessel with a cooling jacket and a reliable cryostat or chiller. Ensure the heat transfer area is adequate for the reaction scale.

  • Controlled Reagent Addition (Dosing): This is the most critical control parameter. The limiting reagent should be added slowly and sub-surface to prevent accumulation. The rate of addition directly controls the rate of heat generation.[14] Never add the full amount of one reactant and then add the second; this creates a high-potential-energy situation.

  • Adequate Agitation: Vigorous stirring is crucial to ensure rapid heat transfer from the reaction mass to the vessel walls and to prevent the formation of localized hot spots where the reaction can accelerate uncontrollably.[9]

  • Dilution: Running the reaction in a suitable, inert solvent with a good heat capacity can help absorb the energy released, buffering the temperature increase.

Q5: Is flow chemistry a viable alternative for managing this type of exotherm?

A5: Absolutely. For highly exothermic reactions, flow chemistry is an inherently safer technology.[16] Its primary advantage is a vastly superior surface-area-to-volume ratio compared to batch reactors. This allows for near-instantaneous heat removal, preventing the temperature from rising significantly and virtually eliminating the risk of a thermal runaway.[9][14]

Diagram: Controlled Batch Reaction Workflow

BatchWorkflow cluster_prep 1. Preparation cluster_control 2. Reaction Control cluster_outcome 3. Outcome a Charge Reactor with Solvent & Nucleophile b Load Dosing Funnel with 6-Chloro-2-fluoro- nicotinonitrile Solution c Cool Reactor to Set Temperature (e.g., 0°C) b->c d Start Slow, Controlled Addition (Dosing) c->d e Monitor Temperature Continuously d->e f Adjust Dosing Rate to Maintain Set Temp e->f g Addition Complete, Monitor for Exotherm e->g f->d Feedback Loop i Temperature Deviation (See Emergency Plan) f->i If Temp > Limit h Reaction Stable, Proceed to Workup g->h

Caption: Workflow for a safely controlled batch reaction.

Troubleshooting Guide

Issue: My reaction temperature is consistently overshooting the setpoint during reagent addition.

Possible CauseExplanationCorrective Action
Addition Rate Too High You are generating heat faster than the cooling system can remove it. This is the most common cause.Immediately stop the addition. Allow the temperature to return to the setpoint. Resume addition at 50% of the previous rate.
Insufficient Cooling The chiller is not at the correct temperature, coolant flow is restricted, or the reactor is too large for the chiller's capacity.Verify chiller setpoint and operation. Check for kinks in coolant lines. Confirm the cooling system is rated for the calculated heat duty.
Poor Agitation A hot spot is forming around the addition point, leading to a localized runaway that then disperses, causing a temperature spike.Increase the stirring speed. Ensure the impeller is properly positioned and sized for the vessel.
Reagent Accumulation The reaction has an induction period, and the added reagent is not reacting immediately. It then reacts all at once.Stop addition. Allow the reaction to "catch up." Consider adding a small amount of product or a catalyst at the beginning if an induction period is known.

Section 4: Emergency Preparedness & Response

Even with the best controls, process deviations can occur. A clear, actionable emergency plan is your final layer of safety.

Troubleshooting Guide: Responding to a Thermal Runaway

If you observe a sudden, uncontrolled, and accelerating rise in temperature, you are experiencing a thermal runaway. Act immediately.

SymptomImmediate Action Protocol
Rapid, accelerating temperature increase (>5-10°C above setpoint). 1. STOP ADDITION: Immediately stop all reagent feeds.[13] 2. MAXIMIZE COOLING: Set chiller to its lowest possible temperature and maximum flow rate. 3. ALERT PERSONNEL: Inform colleagues and a supervisor immediately.
Sudden, unexpected rise in internal reactor pressure. 1. PERFORM STEPS ABOVE. 2. PREPARE FOR VENTING: If pressure approaches the vessel's maximum allowable working pressure (MAWP), vent the reactor through a designated emergency line to a scrubber or safe area. Only trained personnel should perform this step.
Visible decomposition (e.g., rapid gas evolution, charring, smoke). EVACUATE IMMEDIATELY. A secondary, more energetic decomposition may have started. Activate emergency alarms, evacuate the laboratory, and inform emergency response personnel. Do not attempt to control the reaction.
Diagram: Emergency Response Decision Tree

EmergencyResponse start Thermal Deviation Detected: Temp Rising Uncontrollably stop_feed 1. Stop All Reagent Feeds IMMEDIATELY start->stop_feed max_cool 2. Apply Maximum Cooling stop_feed->max_cool check1 Is Temperature Now Controlled? max_cool->check1 controlled Condition Stable. Investigate Cause. DO NOT RESTART. check1->controlled Yes not_controlled Temperature Still Rising check1->not_controlled No quench 3. Initiate Emergency Quench (If pre-defined & safe) not_controlled->quench check2 Is Pressure Rising Rapidly? quench->check2 evacuate 4. EVACUATE AREA Activate Alarms check2->evacuate Yes check2->evacuate No, but temp still rising

Caption: Decision tree for emergency response to a thermal event.

References

  • Carl ROTH. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Gexcon. (n.d.). Runaway Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Institution of Chemical Engineers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]

  • MDPI. (2022, April 16). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. Retrieved from [Link]

  • IChemE. (n.d.). Why reactions run away. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2024, May 1). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes. Retrieved from [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1020253-14-8| Chemical Name : 6-Chloro-5-fluoronicotinonitrile. Retrieved from [Link]

  • YouTube. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • YouTube. (2016, December 18). Calorimetry Problems, Thermochemistry Practice, Specific Heat Capacity, Enthalpy Fusion, Chemistry. Retrieved from [Link]

Sources

regioselectivity issues in reactions of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-2-fluoronicotinonitrile. This versatile building block is invaluable in medicinal chemistry and materials science, offering multiple reaction handles for diversification. However, its utility is accompanied by a significant challenge: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions at the C2 and C6 positions.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to provide you, the research scientist, with both the fundamental principles and actionable protocols to master the selective functionalization of this substrate.

Part 1: Fundamentals of Reactivity

Q1: What are the key factors governing regioselectivity in reactions of this compound?

To effectively control the outcome of your reactions, it's crucial to understand the electronic landscape of the molecule. Three primary factors are in constant interplay:

  • Pyridine Ring Activation: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the entire ring system. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, making them susceptible to nucleophilic attack. In SNAr reactions, the intermediate (a Meisenheimer complex) is stabilized when the negative charge can be delocalized onto this electronegative nitrogen atom, a condition met by attack at C2 and C6.[1]

  • Inductive/Mesomeric Effects of Substituents:

    • Cyano Group (-CN): The nitrile group at C3 is a powerful electron-withdrawing group. Through both inductive (-I) and mesomeric (-M) effects, it strongly activates the adjacent C2 position, making it significantly more electrophilic. Its activating effect on the C6 position is less direct but still present.

    • Halogens (-F, -Cl): Both fluorine and chlorine are electron-withdrawing by induction, further activating their respective carbon atoms for nucleophilic attack.

  • Leaving Group Ability (The "Element Effect"): In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The C-F bond is more polarized than the C-Cl bond due to fluorine's high electronegativity. This makes the C2 carbon more electrophilic and lowers the activation energy for nucleophilic attack. Consequently, in the absence of other overwhelming factors, fluoride is generally a better leaving group than chloride in SNAr reactions.[2][3]

The core challenge arises because the most electronically activated position (C2) bears the better leaving group (F), while the C6 position is also activated, albeit to a lesser extent.

Fig 1. Key electronic factors influencing reactivity.

Part 2: Troubleshooting Guides & FAQs

Q2: I am getting a mixture of C2 and C6 substitution products. How can I improve selectivity for C6 substitution (displacement of -Cl)?

This is a common objective, as retaining the C2-fluorine is often desirable for subsequent reactions (e.g., as a handle for radiolabeling). Achieving C6 selectivity requires overcoming the intrinsic electronic preference for C2 attack.

Causality: To favor C6, you must create conditions where the factors promoting C6 attack outweigh the combined C2-activation by the nitrile group and the superior leaving group ability of fluoride. This can be achieved by leveraging sterics and modulating reaction kinetics.

Troubleshooting Steps & Solutions:

  • Nucleophile Choice:

    • Increase Steric Bulk: A sterically hindered nucleophile will experience greater difficulty approaching the C2 position, which is flanked by the nitrile group and the ring nitrogen. The C6 position, adjacent to a smaller hydrogen atom, becomes the more accessible site.

      • Example: Instead of ammonia, try benzylamine or a secondary amine like piperidine. Instead of methanolate, try isopropoxide or tert-butoxide.

    • Softer Nucleophiles: Thiolates (S-nucleophiles) are generally "softer" than alkoxides or amines (O- and N-nucleophiles). While C2 is electronically "harder" (more charge-dense), some literature suggests softer nucleophiles can show increased preference for the C6 position under certain conditions.

  • Solvent and Temperature:

    • Solvent Polarity: The choice of solvent can dramatically alter selectivity. A study on a related 2,6-dichloropyridine system showed that highly polar, hydrogen-bond accepting solvents like DMSO can favor C6 substitution, whereas less polar solvents like DCM favor C2 substitution.[4] This is because solvents can differentially stabilize the transition states leading to the two isomers.[4]

    • Lower Temperature: SNAr reactions are often kinetically controlled. The C2 position generally has a lower activation energy and is the kinetic product. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can sometimes enhance the proportion of the thermodynamically favored product, which may be the C6-substituted isomer in some cases, particularly with bulky nucleophiles. Conversely, high temperatures (reflux) often favor the kinetic product (C2 substitution).

  • Base Selection: The choice of base (if required) can influence the effective nucleophilicity and steric profile of your nucleophile. For amine nucleophiles, a non-nucleophilic bulky base like DBU or a weaker inorganic base like K₂CO₃ is preferable to an alkoxide base that could compete in the reaction.

Q3: My goal is the opposite: How can I selectively achieve substitution at the C2 position (displacement of -F)?

This is often the kinetically preferred pathway due to the strong electronic activation from the adjacent nitrile group and the excellent leaving group ability of fluoride.

Causality: To favor C2 substitution, conditions should be chosen that amplify the intrinsic electronic preferences of the substrate.

Solutions:

  • Nucleophile Choice: Use small, "hard" nucleophiles that are sensitive to the electronic character of the reaction site.

    • Examples: Sodium methoxide, sodium azide, ammonia, or small primary amines (e.g., methylamine).

  • Reaction Conditions:

    • Aprotic Polar Solvents: Solvents like DMF, DMAc, or NMP are excellent for SNAr reactions and will facilitate the formation of the highly polarized transition state for C2 attack.

    • Moderate Temperatures: Often, these reactions proceed readily at room temperature or with gentle heating (e.g., 50-80 °C). Pushing to very high temperatures is usually unnecessary and may decrease selectivity.

Troubleshooting Workflow: Poor Regioselectivity

If you are observing an inseparable mixture of isomers, use the following decision tree to refine your reaction conditions.

G start Start: Poor Regioselectivity (Mixture of C2/C6 Products) q1 What is your desired product? start->q1 c6_path Desired: C6-Substitution (Displace -Cl) q1->c6_path C6 c2_path Desired: C2-Substitution (Displace -F) q1->c2_path C2 c6_sol1 Increase Nucleophile Steric Bulk (e.g., NH3 -> Benzylamine) c6_path->c6_sol1 c2_sol1 Decrease Nucleophile Steric Bulk (e.g., t-BuOK -> MeONa) c2_path->c2_sol1 c6_sol2 Switch to a more polar, H-bond accepting solvent (e.g., Toluene -> DMSO) c6_sol1->c6_sol2 c6_sol3 Lower Reaction Temperature (e.g., 80°C -> RT) c6_sol2->c6_sol3 end Result: Improved Selectivity c6_sol3->end c2_sol2 Ensure aprotic polar solvent (e.g., DMF, NMP) c2_sol1->c2_sol2 c2_sol3 Use moderate temperature (e.g., RT to 60°C) c2_sol2->c2_sol3 c2_sol3->end

Fig 2. Troubleshooting workflow for improving regioselectivity.
Data Summary: Factors Influencing Regioselectivity
FactorCondition Favoring C6-Substitution (Cl displacement)Condition Favoring C2-Substitution (F displacement)Rationale
Nucleophile Sterically demanding (e.g., i-PrO⁻, piperidine)Sterically small (e.g., MeO⁻, N₃⁻, NH₃)Steric hindrance at C2 position disfavors attack.
Temperature Lower (e.g., 0 °C to RT)Moderate (e.g., RT to 80 °C)May favor thermodynamic product over kinetic.
Solvent Polar, H-bond accepting (e.g., DMSO)[4]Aprotic polar (e.g., DMF, NMP)Differential stabilization of transition states.

Part 3: Experimental Protocols

These protocols are provided as validated starting points. Optimization may be required for your specific nucleophile.

Protocol 1: Selective Synthesis of 6-Amino-2-fluoronicotinonitrile (C6-Substitution)

This protocol leverages a less hindered amine nucleophile under controlled conditions to favor substitution at the C6 position.

Materials:

  • This compound (1.0 eq)

  • Ammonia (7 N solution in Methanol, 5.0 eq)

  • Sealed reaction vessel (pressure tube)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a pressure-rated reaction vessel, add this compound (e.g., 1.57 g, 10 mmol).

  • Add DMSO (20 mL) and stir to dissolve.

  • Add the 7 N solution of ammonia in methanol (e.g., 7.1 mL, 50 mmol).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 80-90 °C in an oil bath behind a blast shield.

  • Maintain stirring at this temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS by taking a small, quenched aliquot.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (100 mL). A precipitate should form.

  • Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol/water or by column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired 6-amino-2-fluoronicotinonitrile.

Protocol 2: Selective Synthesis of 2-Methoxy-6-chloronicotinonitrile (C2-Substitution)

This protocol uses a small, hard nucleophile to exploit the high electrophilicity of the C2 position.

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (e.g., 1.57 g, 10 mmol).

  • Add anhydrous DMF (25 mL) and stir to dissolve.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of sodium methoxide (e.g., 0.60 g, 11 mmol) in anhydrous DMF (10 mL), or use a commercial solution.

  • Add the sodium methoxide solution dropwise to the cooled substrate solution over 15 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete when the starting material is consumed.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford pure 2-methoxy-6-chloronicotinonitrile.

References

  • Google Patents. (2019). CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2-.
  • Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

  • Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. Available at: [Link]

  • Chambers, R. D., et al. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 40(5), 339-347. Available at: [Link]

  • Svensson, P., et al. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Journal of Organic Chemistry, 77(17), 7484-7492. Available at: [Link]

  • Chemistry of Heterocyclic Compounds. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Available at: [Link]

  • National Institutes of Health. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available at: [Link]

  • Buncel, E., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Organic Chemistry, 79(18), 8684-8693. Available at: [Link]

  • Imperial College London. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Available at: [Link]

  • Kakadiya, R., et al. (2021). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical Sciences, 133(4), 1-13. Available at: [Link]

  • ResearchGate. (2001). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Available at: [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(23), 8888-8894. Available at: [Link]

  • Semantic Scholar. (2019). Facile synthesis and assessment of 2-alkoxy-4-(4-hydroxyphenyl)-6-arylnicotinonitrile derivatives as new inhibitors for C1018-st. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. Available at: [Link]

  • National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2024). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. Available at: [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]

  • ResearchGate. (2006). Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine. Available at: [Link]

  • Royal Society of Chemistry. (2000). Regioselectivity of the substitution for the nitro group in 2,4,6-trinitrobenzonitrile under the action of thiols. Available at: [Link]

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workup procedures for removing impurities from 6-Chloro-2-fluoronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 6-Chloro-2-fluoronicotinonitrile. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate the common challenges encountered during reaction workup and impurity removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound?

A1: Based on common synthetic routes, which often involve chlorination of hydroxyl- or amino-precursors, several classes of impurities are prevalent:

  • Unreacted Starting Materials: Incomplete conversion of the precursor (e.g., 2-fluoro-6-hydroxynicotinonitrile).

  • Over-chlorinated Byproducts: The formation of trichlorinated pyridine derivatives is a known issue in related syntheses when using potent chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅)[1][2].

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under acidic or basic workup conditions, which can yield the corresponding carboxylic acid (6-chloro-2-fluoronicotinic acid) or amide[3][4][5]. Halogen substituents on the pyridine ring, particularly at the 2- and 4-positions, can also be susceptible to hydrolysis[1][2].

  • Residual Reagents and Solvents: Incomplete removal of chlorinating agents (or their quenched byproducts) and high-boiling point solvents used in the reaction.

Q2: What is the best general workup strategy after my reaction is complete?

A2: A robust workup procedure is critical for isolating a crude product that is amenable to final purification. The general strategy involves careful quenching, liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities, and washing to remove specific acidic or basic contaminants.

A typical workflow is as follows:

  • Quenching: The reaction mixture is cautiously added to ice water or an ice/bicarbonate slurry to decompose excess chlorinating agents. This is a highly exothermic step and must be performed slowly with vigorous stirring in a well-ventilated fume hood.

  • Extraction: The product is extracted from the aqueous mixture into an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Washing: The organic layer is sequentially washed with water, a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like HCl or the hydrolyzed carboxylic acid, and finally with brine to aid in drying[6].

  • Drying and Concentration: The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q3: Which analytical techniques are most effective for assessing the purity of this compound?

A3: A combination of methods is recommended for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities[7][8]. It is the preferred method for routine purity checks.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is excellent for assessing the presence of volatile impurities and residual solvents. It can also provide high-resolution separation of the main product from closely related structural isomers or byproducts[9].

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are indispensable for structural confirmation. Quantitative NMR (qNMR) can be used for absolute purity determination without needing a specific reference standard for the analyte[8][9].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it invaluable for identifying unknown impurity peaks by their mass-to-charge ratio[8].

Troubleshooting Guide

Problem: My crude product is a dark, oily, or gummy solid that fails to crystallize.
  • Probable Cause: This issue is typically caused by the presence of significant impurities that inhibit the formation of a crystal lattice. The most common culprits are residual high-boiling solvents, over-chlorinated byproducts, or unreacted starting materials which act as eutectic contaminants.

  • Solution Strategy:

    • Initial Cleanup: First, ensure all volatile solvents have been thoroughly removed on a rotary evaporator, possibly followed by high vacuum. If the material is still oily, a preliminary purification by flash column chromatography is the most effective approach.

    • Chromatography Protocol:

      • Stationary Phase: Silica gel (standard grade, 230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system is required. Start with a low-polarity eluent like 5% ethyl acetate in hexanes and gradually increase the polarity. The target compound, being moderately polar, should elute well before highly polar baseline impurities.

      • Rationale: Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases[10]. The non-polar, over-chlorinated byproducts will elute first, followed by the desired product, while polar starting materials or hydrolysis products will be retained more strongly on the silica.

    • Post-Chromatography: Combine the pure fractions (as determined by TLC or HPLC) and concentrate them. The resulting purified material should now be a solid or be readily crystallizable.

Problem: My analytical data (GC/MS or NMR) indicates the presence of a trichlorinated byproduct.
  • Probable Cause: Over-chlorination is a known side reaction in the synthesis of related halonicotinonitriles, especially with aggressive chlorinating agents or prolonged reaction times at high temperatures[1][2]. These byproducts often have similar properties to the desired product, making them challenging to remove.

  • Solution Strategy: Recrystallization

    • Causality: Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurity in a given solvent at different temperatures[11]. The goal is to find a solvent (or solvent system) in which the desired product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurity is either very soluble or insoluble at all temperatures.

    • Step-by-Step Protocol:

      • Solvent Screening: Test the solubility of your impure solid in small amounts of various solvents (e.g., isopropanol, ethanol, hexanes, toluene, or mixtures like ethanol/water or toluene/hexanes). A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

      • Dissolution: Dissolve the impure compound in the minimum amount of the chosen hot solvent to form a saturated solution[12].

      • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice-water bath to maximize crystal yield[13].

      • Filtration: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurities.

      • Drying: Dry the crystals under vacuum.

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

    }

    Caption: Recrystallization workflow for impurity removal.

Problem: My workup is generating a persistent emulsion during liquid-liquid extraction.
  • Probable Cause: Emulsions are common when the aqueous and organic phases have similar densities or when fine particulate matter or amphiphilic impurities are present, which stabilize the oil-in-water or water-in-oil droplets. This is frequently observed after quenching phosphorus-based reagents, which can form fine inorganic precipitates.

  • Solution Strategy:

    • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion by "salting out" the organic component.

    • Filter: If fine solids are suspected, filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can remove the particulates that are stabilizing the emulsion.

    • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling or rocking, rather than vigorous shaking, can help the layers to coalesce.

    • Change Solvent: If the problem persists, consider adding a small amount of a different organic solvent that has a significantly different density, if compatible with your product (e.g., adding some toluene to a DCM extraction).

Problem: I suspect my product is contaminated with the hydrolyzed carboxylic acid.
  • Probable Cause: The nitrile group can undergo hydrolysis to a carboxylic acid, particularly if the reaction workup involves heating with strong acid or base[4][14][15].

  • Solution Strategy: Acid-Base Extraction

    • Mechanism: This technique exploits the acidic nature of the carboxylic acid impurity. By washing the organic solution of the product with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution), the carboxylic acid is deprotonated to its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral nitrile product remains in the organic phase.

    • Step-by-Step Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of saturated aqueous sodium bicarbonate solution.

      • Caution: Stopper the funnel and vent frequently, as CO₂ gas will be evolved from the acid-base reaction.

      • Shake the funnel, allow the layers to separate, and drain the lower aqueous layer.

      • Repeat the wash with sodium bicarbonate solution one more time.

      • Wash the organic layer with water and then brine.

      • Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the product, now free of the acidic impurity.

    dot graph LR { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [fontname="Arial"];

    }

    Caption: Logic of acid-base extraction for purification.

Data Summary Tables

Table 1: Common Impurities and Analytical Signatures

Impurity NameStructureMolecular Weight ( g/mol )Common Analytical Observations
6-Chloro-2-fluoronicotinic acidC₆H₃ClFNO₂175.55Appears at a different retention time in HPLC; broad -OH peak in ¹H NMR; can be identified by LC-MS.
2,4,6-Trichloro-x-fluoronicotinonitrile*C₆HCl₃FN₂225.45Higher molecular weight peak in GC-MS; distinct aromatic proton signals in ¹H NMR.
2-Fluoro-6-hydroxynicotinonitrileC₆H₃FN₂O138.10Lower retention time in RP-HPLC; presence of a phenolic -OH proton in ¹H NMR.

*Exact isomer depends on the synthetic route.

Table 2: Suggested Solvents for Recrystallization

SolventBoiling Point (°C)Characteristics & Use Case
Isopropanol82.5Good general-purpose solvent for moderately polar compounds.
Ethanol / WaterVariesA two-solvent system that allows for fine-tuning of polarity. Add water dropwise to a hot ethanol solution until cloudy, then clarify with a drop of ethanol[12].
Toluene111Effective for less polar compounds; its high boiling point can help dissolve stubborn solids.
Heptane / Ethyl AcetateVariesA non-polar/polar mixture often used to crystallize compounds that are too soluble in pure ethyl acetate.

References

  • Recrystallization - Part 2. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Hydrolysis of Nitriles - Organic Synthesis. (n.d.). Organic Synthesis.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). YouTube.
  • Hydrolysis of Nitriles. (2021, April 5). YouTube.
  • US Patent US5204478A. (n.d.). Google Patents.
  • 6-Chloro-5-fluoronicotinonitrile. (n.d.). PubChem.
  • 2-Chloro-5-fluoronicotinonitrile synthesis. (n.d.). ChemicalBook.
  • 6-Chloro-5-fluoronicotinonitrile. (n.d.). ChemScene.
  • This compound. (n.d.). BLD Pharm.
  • Hydrolysis of nitriles. (n.d.). Chemguide.
  • WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile... (n.d.). Google Patents.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • 6-Chloro-5-fluoronicotinonitrile. (n.d.). Sigma-Aldrich.
  • Tech Note: Analyzing Purification for Optimized Bioseparation. (2021, January 12). kbDNA.
  • Application Notes and Protocols for the Analytical Characterization of 6-Amino-2-fluoronicotinamide. (n.d.). Benchchem.
  • Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (n.d.). Benchchem.
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid... (n.d.). Google Patents.
  • Chromatography in the Biotech Industry: Purification of Biomolecules. (n.d.). Allied Academies.
  • A Comparative Guide to Analytical Methods for Determining the Purity of 6-Chloro-1-hexanol. (n.d.). Benchchem.
  • US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile... (n.d.). Google Patents.
  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid... (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Chloro-2-fluoronicotinonitrile and 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted pyridines are foundational building blocks for countless pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of these scaffolds often relies on the differential reactivity of halogen substituents. This guide provides an in-depth, objective comparison of the reactivity of two key pyridine-based reagents: 6-Chloro-2-fluoronicotinonitrile and 2,6-dichloropyridine. We will explore their performance in cornerstone reactions, supported by mechanistic insights and experimental data, to empower chemists in making informed decisions for their synthetic strategies.

At a Glance: Structural and Electronic Profiles

This compound and 2,6-dichloropyridine both offer two halogenated sites for substitution on the pyridine ring. However, their distinct substitution patterns and electronic features lead to significantly different chemical behaviors.

This compound possesses a highly electron-deficient ring due to the presence of three electron-withdrawing groups: a nitrile (-CN) group, a fluorine atom, and a chlorine atom. This pronounced electron deficiency greatly activates the ring for nucleophilic aromatic substitution (SNAr).

2,6-dichloropyridine , on the other hand, is a symmetrical molecule with two chlorine atoms flanking the nitrogen. While the pyridine nitrogen itself is electron-withdrawing, the overall electronic activation for SNAr is less pronounced compared to this compound.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Reactivities

The SNAr reaction is a cornerstone of pyridine functionalization. The reactivity of our two subject compounds in this arena is starkly different, primarily governed by the nature of the leaving group and the electronic activation of the ring.

The "Element Effect" in SNAr: In nucleophilic aromatic substitution, the typical leaving group reactivity follows the order F > Cl > Br > I.[1] This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1]

This compound: Enhanced Reactivity at the Fluoro Position

The combination of the highly activating nitrile group and the inherent reactivity of the C-F bond makes the 2-position of this compound exceptionally reactive towards nucleophiles. The electron-withdrawing nature of the nitrile group at the 3-position, along with the pyridine nitrogen, effectively stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C2 and C6 positions.

SNAr_Reactivity

2,6-dichloropyridine: Moderate Reactivity and Mono-substitution

In 2,6-dichloropyridine, both chlorine atoms are equivalent, leading to a single mono-substitution product. While the pyridine ring is electron-deficient, facilitating SNAr, the reactivity is generally lower than that of the C-F bond in the nicotinonitrile derivative.[1] Achieving the second substitution is often more challenging due to the introduction of an electron-donating group in the first step, which deactivates the ring towards further nucleophilic attack.[2]

CompoundPosition of AttackLeaving GroupRelative ReactivityNotes
This compound C2FVery HighHighly activated by the nitrile and fluoro groups.[3][4]
2,6-dichloropyridine C2 / C6ClModerateSymmetrical molecule, mono-substitution is straightforward.[2]
Experimental Protocol: Comparative Amination via SNAr

The following protocols illustrate the typical conditions required for amination, highlighting the milder conditions needed for the more reactive this compound.

Protocol 1: Amination of this compound

  • Materials: this compound, desired amine (1.1 equiv.), Potassium Carbonate (K₂CO₃, 2.0 equiv.), Dimethylformamide (DMF).

  • Procedure:

    • To a round-bottom flask, add this compound, K₂CO₃, and DMF.

    • Add the amine dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Amination of 2,6-dichloropyridine

  • Materials: 2,6-dichloropyridine, desired amine (1.2 equiv.), Potassium Carbonate (K₂CO₃, 2.0 equiv.), Dimethylformamide (DMF).[2]

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine, the amine, and K₂CO₃.[2]

    • Add DMF and seal the vessel.[2]

    • Heat the reaction mixture in a microwave reactor to 150-200 °C for 30-60 minutes.[2]

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: A Shift in Selectivity

While SNAr reactions are governed by electronic effects and leaving group ability, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, introduce a new set of controlling factors, including the mechanism of the catalyst.

Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[5] The general reactivity trend for the halide in Suzuki couplings is I > Br > Cl.[6]

Suzuki_Catalytic_Cycle

Reactivity Comparison in Suzuki Coupling
  • This compound: Due to the stronger C-F bond, selective Suzuki coupling at the C-Cl position is generally favored. The C-F bond is significantly less reactive in palladium-catalyzed oxidative addition compared to the C-Cl bond. This allows for the selective synthesis of 2-fluoro-6-substituted-nicotinonitriles.

  • 2,6-dichloropyridine: The two C-Cl bonds are equivalent, and achieving selective mono-arylation can be challenging. Often, mixtures of mono- and di-substituted products are obtained. However, careful control of stoichiometry and reaction conditions can favor the mono-arylated product.[6][7] The reactivity of the C-Cl bond in 2,6-dichloropyridine is generally lower than C-Br or C-I bonds, often necessitating more robust catalyst systems with bulky, electron-rich phosphine ligands to achieve high yields.[6][7]

CompoundMore Reactive SiteLess Reactive SiteNotes
This compound C6 (Cl)C2 (F)Allows for selective functionalization at the C6 position.
2,6-dichloropyridine C2 / C6 (Cl)N/AMono-functionalization can be achieved with careful control of conditions.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-dichloropyridine

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2,6-dichloropyridine with an arylboronic acid.[6][7]

  • Materials: 2,6-dichloropyridine (1.0 equiv.), Arylboronic acid (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), Potassium phosphate (K₃PO₄, 2.0 equiv.), Toluene and water (10:1 v/v).[7]

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dichloropyridine, the arylboronic acid, and K₃PO₄.[7]

    • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in toluene.

    • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

    • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Experimental_Workflow

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and 2,6-dichloropyridine is dictated by the desired synthetic outcome and the reaction type to be employed.

  • For facile nucleophilic aromatic substitution , this compound is the superior choice, offering high reactivity at the 2-position under mild conditions. This makes it an excellent substrate for introducing a wide range of nucleophiles early in a synthetic sequence.

  • For selective mono-functionalization via cross-coupling , both reagents offer opportunities, but with different selectivities. This compound allows for selective reaction at the C-Cl bond, preserving the C-F bond for potential subsequent transformations. 2,6-dichloropyridine, while less reactive, is a cost-effective and versatile building block for introducing substituents at the 2- and 6-positions.[6][8]

A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets.

References

  • Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. Benchchem.
  • 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
  • A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. Benchchem.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Institutes of Health. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.

Sources

A Comparative Guide to the Synthesis of 6-Chloro-2-fluoronicotinonitrile: A Modern Approach to a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a paramount consideration in modern medicinal chemistry, offering the ability to fine-tune the metabolic stability, basicity, and lipophilicity of bioactive compounds.[1] 6-Chloro-2-fluoronicotinonitrile stands as a critical building block in the synthesis of a variety of pharmaceutical agents. Its efficient and selective synthesis is, therefore, a topic of significant interest. This guide provides a comprehensive comparison of a novel, optimized synthetic route for this compound with a more traditional approach, supported by experimental data to inform methodological choices in a research and development setting.

The Challenge: Selective Monofluorination

The synthesis of this compound from the readily available 2,6-dichloronicotinonitrile presents a classic challenge in selective aromatic nucleophilic substitution (SNAr). The two chlorine atoms on the pyridine ring are both activated towards displacement by the electron-withdrawing nitrile group. However, the chlorine at the 2-position is generally more activated due to the adjacent nitrogen atom, making it the preferred site for nucleophilic attack. The key to a successful synthesis lies in achieving high selectivity for monofluorination at this position while minimizing the formation of the difluorinated byproduct and unreacted starting material.

Traditional vs. A Novel Synthetic Route: A Head-to-Head Comparison

A traditional approach to the synthesis of this compound often relies on the use of alkali metal fluorides, such as potassium fluoride, in a polar aprotic solvent at elevated temperatures. While effective to some extent, these methods can suffer from long reaction times, moderate yields, and the need for stringent anhydrous conditions.

A novel, optimized approach leverages the enhanced reactivity of spray-dried potassium fluoride in conjunction with a phase-transfer catalyst . This combination addresses many of the limitations of the traditional method, offering a more efficient and scalable process.

ParameterTraditional MethodNovel Optimized Method
Fluorinating Agent Standard Potassium Fluoride (KF)Spray-Dried Potassium Fluoride (KF)
Catalyst NonePhase-Transfer Catalyst (e.g., 18-crown-6)
Solvent Polar aprotic (e.g., DMF, DMSO)Sulfolane
Temperature High (typically >150°C)Moderate (e.g., 120-140°C)
Reaction Time Often > 24 hours4-6 hours
Typical Yield 60-70%>90%
Purity of Crude Product Moderate, requires extensive purificationHigh, simplified workup

Delving into the Chemistry: Why the New Route Excels

The superiority of the novel method is rooted in fundamental chemical principles.

The Role of Spray-Dried Potassium Fluoride: Standard potassium fluoride often has low reactivity due to its high lattice energy and low surface area. Spray-drying is a process that produces fine, amorphous particles of KF with a larger effective surface area, significantly enhancing its reactivity in solid-liquid reactions.[2][3] This allows for more efficient interaction with the substrate.

The Power of Phase-Transfer Catalysis: A phase-transfer catalyst (PTC), such as 18-crown-6, plays a crucial role in transporting the fluoride anion from the solid phase (KF) into the organic phase where the 2,6-dichloronicotinonitrile is dissolved. The crown ether encapsulates the potassium cation, leaving a "naked," highly reactive fluoride anion that is a much more potent nucleophile. This dramatically accelerates the rate of the SNAr reaction.

Experimental Protocols

A. Novel Optimized Synthesis of this compound

This protocol is an optimized representation of a modern Halogen Exchange (Halex) reaction, leveraging a highly reactive fluoride source and phase-transfer catalysis for improved efficiency.

Materials:

  • 2,6-Dichloronicotinonitrile

  • Spray-dried Potassium Fluoride (KF)

  • 18-crown-6

  • Sulfolane (anhydrous)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,6-dichloronicotinonitrile (1.0 eq), spray-dried potassium fluoride (1.5 eq), and 18-crown-6 (0.1 eq).

  • Under a nitrogen atmosphere, add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to 130°C with vigorous stirring.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter to remove the inorganic salts (KCl and excess KF).

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude product can be further purified by vacuum distillation or recrystallization to yield this compound as a white to off-white solid.

B. Traditional Synthesis of this compound

This protocol represents a more conventional approach to the Halex reaction for comparative purposes.

Materials:

  • 2,6-Dichloronicotinonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Water

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 2,6-dichloronicotinonitrile (1.0 eq) and anhydrous potassium fluoride (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Heat the reaction mixture to 160°C with vigorous stirring.

  • Monitor the reaction progress by GC or TLC. The reaction may require 24 hours or more to reach completion.

  • Once the reaction has proceeded to the desired extent, cool the mixture to room temperature.

  • Dilute the reaction mixture with toluene and filter to remove the inorganic salts.

  • Wash the filtrate sequentially with water and brine to remove the high-boiling DMF solvent. This may require multiple extractions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will likely require purification by column chromatography or vacuum distillation to isolate this compound.

Visualizing the Synthetic Pathways

cluster_0 Novel Optimized Route cluster_1 Traditional Route A 2,6-Dichloronicotinonitrile B Spray-dried KF, 18-crown-6 Sulfolane, 130°C, 4-6h A->B Halex Reaction C This compound (Yield >90%) B->C D 2,6-Dichloronicotinonitrile E Anhydrous KF DMF, 160°C, >24h D->E Halex Reaction F This compound (Yield 60-70%) E->F Start Start: Synthesis of This compound HighYield Is high yield (>85%) a critical requirement? Start->HighYield Scalability Is the synthesis for large-scale production? HighYield->Scalability Yes TraditionalRoute Consider Traditional Route: Anhydrous KF in DMF HighYield->TraditionalRoute No Resources Are spray-dried KF and phase-transfer catalysts available? Scalability->Resources Yes Scalability->TraditionalRoute No NovelRoute Adopt Novel Optimized Route: Spray-dried KF and PTC Resources->NovelRoute Yes Resources->TraditionalRoute No

Caption: Decision workflow for selecting a synthetic route.

Conclusion

For researchers and drug development professionals, the synthesis of key intermediates like this compound demands efficiency, selectivity, and scalability. While traditional methods provide a viable route, the novel optimized approach utilizing spray-dried potassium fluoride and a phase-transfer catalyst offers significant advantages in terms of reaction time, yield, and purity. This guide provides the necessary comparative data and procedural insights to enable an informed decision, ultimately facilitating the streamlined production of this valuable building block for the advancement of pharmaceutical research.

References

  • Kirk, K. L. (2006). Selective fluorination in drug design and development: an overview of biochemical rationales. Current topics in medicinal chemistry, 6(14), 1447–1456. https://doi.org/10.2174/156802606777951073
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Retrieved from https://www.benchchem.com/product/bcp160350/technical-support-center
  • Asymmetric fluorination of neutral electrophiles under synergistic phase transfer catalysis. (2024, March 21). ACS Spring 2024 - Sessions. Retrieved from https://www.morressier.com/o/event/6580795180bb479e06a05cfc/article/65e206015f333f2694b22c2a
  • Dollé, F. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current pharmaceutical design, 11(25), 3221–3235. https://doi.org/10.2174/138161205774424645
  • Kirschner, S., Peters, M., Yuan, K., Uzelac, M., & Ingleson, M. J. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical science, 13(9), 2730–2738. https://doi.org/10.1039/d1sc06742a
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Heidelberger, C., Chaudhuri, N. K., Danneberg, P., Mooren, D., Griesbach, L., Duschinsky, R., ... & Wentland, L. (2020). Fluorinated Pyrimidines, A New Class of Tumour-Inhibitory Compounds. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463870/
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  • Google Patents. (n.d.). Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Retrieved from https://patents.google.
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  • Toste, F. D., & Lectka, T. (2011).
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  • Kirschner, S., Peters, M., Yuan, K., Uzelac, M., & Ingleson, M. J. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(9), 2730–2738. https://doi.org/10.1039/d1sc06742a
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A Researcher's Guide to Unveiling the Therapeutic Potential of 6-Chloro-2-fluoronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Framework for Biological Activity Screening

In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of numerous therapeutic agents. Among its varied derivatives, nicotinonitriles (3-cyanopyridines) have garnered significant attention for their diverse pharmacological activities.[1] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into these scaffolds can profoundly influence their physicochemical properties and biological activities, making compounds like 6-Chloro-2-fluoronicotinonitrile a promising starting point for novel drug discovery.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and evaluate the biological activities of this compound derivatives. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for identifying and characterizing the therapeutic potential of this class of compounds.

The Rationale for Screening this compound Derivatives

The nicotinonitrile scaffold is a privileged structure in drug discovery, with several approved drugs, including bosutinib and neratinib, featuring this core.[1] The introduction of a chloro group at the 6-position and a fluoro group at the 2-position of the nicotinonitrile ring is anticipated to modulate the electron distribution, lipophilicity, and metabolic stability of the molecule. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Published research on various substituted nicotinonitrile derivatives has revealed a broad spectrum of biological activities, including:

  • Anticancer Activity: Derivatives of nicotinonitrile have demonstrated potent antiproliferative effects against various cancer cell lines.[1][2]

  • Antimicrobial Activity: The pyridine ring is a common feature in many antibacterial and antifungal agents, and nicotinonitrile derivatives have shown promising activity against a range of microbial pathogens.[3][4][5]

  • Other Therapeutic Potential: Nicotinonitrile hybrids have also been investigated for their antioxidant and molluscicidal properties.[1][6]

Given this precedent, a systematic screening approach is warranted to elucidate the specific biological activities of novel this compound derivatives.

A Tiered Approach to Biological Activity Screening

A logical and efficient screening cascade is crucial for identifying the most promising lead compounds. We propose a tiered approach, starting with broad-spectrum assays and progressing to more specific mechanistic studies for active compounds.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Potency cluster_2 Tier 3: Mechanistic Studies Initial Synthesis Initial Synthesis Cytotoxicity Screening Cytotoxicity Screening Initial Synthesis->Cytotoxicity Screening Broad Panel Antimicrobial Screening Antimicrobial Screening Initial Synthesis->Antimicrobial Screening Key Pathogens IC50 Determination IC50 Determination Cytotoxicity Screening->IC50 Determination Active Compounds Spectrum of Activity Spectrum of Activity Antimicrobial Screening->Spectrum of Activity Active Compounds Mechanism of Action Assays Mechanism of Action Assays IC50 Determination->Mechanism of Action Assays Spectrum of Activity->Mechanism of Action Assays Target Identification Target Identification In vivo Models In vivo Models Target Identification->In vivo Models Lead Candidates Mechanism of Action Assays->Target Identification

Caption: A tiered workflow for screening this compound derivatives.

Part 1: Anticancer Activity Screening

The initial step in assessing anticancer potential is to evaluate the cytotoxicity of the synthesized derivatives against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
Derivative 115.222.518.9
Derivative 25.88.17.5
Doxorubicin0.91.21.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Comparative Analysis and Next Steps

Derivatives exhibiting significant cytotoxicity (low micromolar IC50 values) should be prioritized for further investigation. A broader panel of cancer cell lines can be used to assess the spectrum of activity. For lead compounds, mechanistic studies are essential to understand their mode of action.

Potential Mechanisms of Action and Corresponding Assays

Based on the known activities of similar heterocyclic compounds, several mechanisms of action are plausible for this compound derivatives.

  • Tubulin Polymerization Inhibition: Many anticancer agents exert their effects by disrupting microtubule dynamics.

    Tubulin_Polymerization Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Inhibitor Inhibitor Inhibitor->Tubulin Dimers Binds to dimers

    Caption: Inhibition of tubulin polymerization by a hypothetical inhibitor.

    Experimental Protocol: In Vitro Tubulin Polymerization Assay [9][10][11][12]

    This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of the test compound. Polymerization can be tracked by measuring the increase in fluorescence of a reporter dye that binds to microtubules.[9][10]

  • VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

    VEGFR2_Inhibition VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Activates Inhibitor Inhibitor Inhibitor->VEGFR-2 Blocks ATP binding Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

    Caption: Inhibition of the VEGFR-2 signaling pathway.

    Experimental Protocol: VEGFR-2 Kinase Assay [13][14][15][16][17]

    This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain.

Part 2: Antimicrobial Activity Screening

The initial screening for antimicrobial activity should include representative Gram-positive and Gram-negative bacteria, as well as a common fungal strain.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18][19]

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivatives and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a 96-well microtiter plate containing appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 132>6416
Derivative 28164
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only. N/A: Not Applicable.

Comparative Analysis and Further Steps

Compounds with low MIC values are considered promising antimicrobial candidates. Further studies should include determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compounds are microbistatic or microbicidal.[18] The spectrum of activity should be expanded to include a wider range of clinically relevant pathogens, including drug-resistant strains.

Conclusion: A Path Forward

This guide provides a structured and scientifically rigorous approach to the biological activity screening of this compound derivatives. By following a tiered screening cascade, researchers can efficiently identify and characterize the therapeutic potential of this promising class of compounds. The causality behind each experimental choice is rooted in establishing a broad understanding of the derivatives' biological effects, followed by a focused investigation into their potency and mechanism of action. This self-validating system, where primary screening results guide the selection of compounds for more in-depth analysis, ensures a logical and resource-effective drug discovery process. The protocols and comparative frameworks presented herein are designed to be adaptable to specific research goals and laboratory capabilities, ultimately paving the way for the development of novel therapeutic agents.

References

  • [VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit - BPS Bioscience]([Link] reductase-inhibitor-screening-chemiluminescence-assay-kit-79979)

  • 9][20][21]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central

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A Researcher's Guide to the Spectroscopic Differentiation of 6-Chloro-2-fluoronicotinonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the precise identification of molecular structure is paramount. Halogenated nicotinonitriles, such as 6-Chloro-2-fluoronicotinonitrile, are valuable building blocks in the synthesis of novel pharmaceutical agents due to their unique electronic properties and ability to participate in various coupling reactions. However, synthetic routes can often yield a mixture of positional isomers, where the chlorine and fluorine atoms are located at different positions on the pyridine ring. Distinguishing between these closely related compounds is a critical analytical challenge, as even minor changes in substituent position can drastically alter a molecule's biological activity, toxicity, and pharmacokinetic profile.

This guide provides a comprehensive spectroscopic framework for the unambiguous identification and comparison of this compound with its key isomers. By leveraging the distinct analytical signatures provided by Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, researchers can confidently ascertain the isomeric purity of their compounds. We will delve into the causal relationships between molecular structure and spectral output, supported by established principles and experimental data, to empower scientists in their pursuit of structurally pure and well-characterized molecules.

Pillar 1: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Arbiter

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For substituted pyridines, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary layer of structural information. The chemical shifts and coupling constants are exquisitely sensitive to the electronic environment of each nucleus, which is dictated by the positions of the electron-withdrawing chloro, fluoro, and cyano groups, as well as the pyridine nitrogen.

Causality: How Substituent Position Governs NMR Spectra

The pyridine ring is an electron-deficient aromatic system. The nitrogen atom inductively withdraws electron density, most significantly from the α-positions (C2, C6) and to a lesser extent from the γ-position (C4). Electron-withdrawing substituents like -Cl, -F, and -CN further decrease electron density, causing nuclei near them to be "deshielded" and resonate at a higher chemical shift (downfield). The key to differentiating isomers lies in analyzing the resulting patterns:

  • ¹H NMR: The number of signals, their splitting patterns (multiplicity), and their chemical shifts are diagnostic. A proton adjacent to a fluorine atom will exhibit splitting (a doublet), with the magnitude of the coupling constant (J-value) depending on the number of bonds separating them (²J, ³J, etc.).

  • ¹³C NMR: The fluorine atom also couples to carbon atoms, resulting in splitting of the carbon signals. The one-bond carbon-fluorine coupling (¹J_CF) is typically very large (200-250 Hz), providing a clear marker for the carbon directly attached to the fluorine.

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. The chemical shift of the fluorine nucleus is extremely responsive to its electronic environment, making it an excellent probe for confirming the substitution pattern.[1][2]

Comparative NMR Data for Key Isomers

The following table summarizes the predicted and observed NMR spectral data for this compound and two of its common isomers. The predictions are based on established substituent effects on the pyridine ring.[3][4][5]

Compound Structure ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm, ¹J_CF in Hz) ¹⁹F NMR (δ, ppm)
This compound (Target) H-4: ~8.2 (dd, ³J_HH ≈ 8, ⁴J_FH ≈ 2)H-5: ~7.6 (d, ³J_HH ≈ 8)C2-F: ~160 (d, ¹J_CF ≈ 240)C6-Cl: ~150Other C's: 110-145Highly sensitive to environment, predicted to be unique.
2-Chloro-6-fluoronicotinonitrile (Isomer 1) H-4: ~8.1 (dd, ³J_HH ≈ 8, ⁴J_FH ≈ 2)H-5: ~7.4 (d, ³J_HH ≈ 8)C6-F: ~162 (d, ¹J_CF ≈ 245)C2-Cl: ~152Other C's: 110-145Distinctly different shift from the target molecule.
4-Chloro-2-fluoronicotinonitrile (Isomer 2) H-5: ~7.8 (s)H-6: ~8.5 (s)C2-F: ~161 (d, ¹J_CF ≈ 242)C4-Cl: ~145Other C's: 110-148Unique chemical shift.

Note: Specific chemical shifts can vary based on solvent and concentration. The key is the relative shifts and splitting patterns.

Pillar 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While NMR provides the skeletal map, IR and MS offer crucial confirmatory data, focusing on functional groups and overall molecular mass and fragmentation.

Infrared Spectroscopy: The Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of chemical bonds. For nicotinonitrile derivatives, the most diagnostic peak is the stretching vibration of the nitrile (C≡N) group.

  • C≡N Stretch: This appears as a sharp, intense band typically in the range of 2220-2240 cm⁻¹. The exact frequency is influenced by the electronic effects of the other ring substituents. Generally, strong electron-withdrawing groups can slightly increase the frequency. While this may not be sufficient to distinguish all isomers on its own, a significant shift from an expected value can indicate a different substitution pattern.[6]

  • Aromatic C-H and Ring Vibrations: The regions of 3000-3100 cm⁻¹ (aromatic C-H stretch) and 1400-1600 cm⁻¹ (C=C and C=N ring stretching) confirm the presence of the pyridine ring.[6] The pattern of C-H bending vibrations (out-of-plane) between 700-900 cm⁻¹ can sometimes offer clues about the substitution pattern.

Compound Key IR Absorption (cm⁻¹)
This compound & Isomers~2230 (C≡N stretch) , ~1580, ~1450 (Aromatic ring), ~1100 (C-F stretch), ~800 (C-Cl stretch)
Mass Spectrometry: Confirming Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which can offer structural clues.

  • Molecular Ion (M⁺): All isomers of chloro-fluoronicotinonitrile have the same molecular formula (C₆H₂ClFN₂) and thus the same nominal molecular weight of 156 g/mol .

  • Isotopic Pattern: A key signature is the presence of chlorine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2 peak). Seeing this 3:1 ratio at the molecular ion is definitive proof of a single chlorine atom in the molecule.[7]

  • Fragmentation: Upon ionization, the molecular ion can fragment. Common fragmentation pathways for these compounds would involve the loss of the cyano group (-CN, loss of 26 Da), a chlorine atom (-Cl, loss of 35/37 Da), or a fluorine atom (-F, loss of 19 Da). While the primary fragments may be similar, the relative intensities of these fragment ions can differ between isomers, reflecting the relative strengths of the bonds being broken.[8]

Pillar 3: UV-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Substituted pyridines exhibit characteristic π → π* and n → π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the substitution pattern on the ring.[9][10]

  • Pyridine Core: Unsubstituted pyridine shows absorption maxima around 250-262 nm.[10]

  • Substituent Effects: All three substituents (-Cl, -F, -CN) are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) of the λ_max. The extent of this shift depends on their position and interaction with the pyridine π-system. Comparing the λ_max of an unknown sample to a known standard of this compound can serve as a rapid, albeit not definitive, check for isomeric purity. Significant deviations in λ_max would suggest the presence of a different isomer.

Compound Predicted λ_max (in nm)
This compound & Isomers~260 - 280 (Solvent Dependent)

Experimental Protocols & Workflow

To ensure high-quality, reproducible data, standardized protocols are essential.

Sample Preparation and Analysis
  • NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Ensure sufficient scans for good signal-to-noise, especially for ¹³C.

  • FTIR Spectroscopy:

    • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans for a high-quality spectrum.

  • Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent (e.g., dichloromethane, ethyl acetate).

    • Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use electron ionization (EI) at 70 eV.

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile) to an absorbance value below 1.5 AU.

    • Record the spectrum from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

Logical Workflow for Isomer Identification

A systematic approach combining these techniques is the most efficient path to unambiguous identification.

Sources

A Senior Application Scientist's Guide to Scalable Synthesis of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-2-fluoronicotinonitrile in Modern Drug Discovery

This compound is a highly valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chloro, a fluoro, and a nitrile group on the pyridine ring, provides multiple reactive sites for further chemical transformations. This trifunctional scaffold is a key component in a variety of biologically active compounds, making the development of a robust, efficient, and scalable synthesis route a critical endeavor for researchers and drug development professionals.

This guide provides a comparative analysis of the most pertinent synthetic methodologies for this compound, with a primary focus on their scalability. We will delve into the mechanistic underpinnings of each route, present comparative data on key process parameters, and offer detailed experimental protocols for the most promising approaches. Our assessment is grounded in the principles of process chemistry, considering factors such as yield, purity, cost-effectiveness, safety, and environmental impact, to provide a comprehensive resource for informed decision-making in a research and development setting.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through several distinct routes, primarily differing in the sequence of introducing the chloro, fluoro, and cyano functionalities. Below, we evaluate two of the most industrially relevant pathways.

Route 1: Halogen Exchange on a Dichloro Precursor

This is arguably the most common and direct approach, starting from the readily available 2,6-dichloropyridine. The key transformations in this route are the cyanation of the pyridine ring followed by a selective halogen exchange (Halex) reaction to introduce the fluorine atom.

Caption: Workflow for Route 1: Halogen Exchange on a Dichloro Precursor.

Step 1: Cyanation of 2,6-Dichloropyridine to 2,6-Dichloronicotinonitrile

The introduction of the nitrile group at the 3-position of 2,6-dichloropyridine is a critical step. While direct C-H cyanation of pyridines is an area of active research, for industrial-scale synthesis, a more established approach is often preferred. This typically involves the dehydration of a nicotinamide precursor.

One scalable method involves the reaction of 2,6-dichloronicotinamide with a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction is generally high-yielding, though the use of POCl₃ necessitates careful handling and work-up procedures on a large scale.

Step 2: Selective Halogen Exchange (Fluorination)

The final step is the selective replacement of one chlorine atom with fluorine. This is typically achieved through a nucleophilic aromatic substitution reaction using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF). The key to a successful and scalable process lies in achieving high selectivity for the mono-fluorination at the 2-position, which is more activated towards nucleophilic attack than the 6-position.

The choice of solvent is crucial in this step, with polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane being commonly employed to enhance the solubility and reactivity of the fluoride salt. Phase-transfer catalysts can also be utilized to facilitate the reaction.

Route 2: Construction from a Fluorinated Precursor

An alternative strategy involves introducing the fluorine atom at an earlier stage and then building the desired functionality. This can offer advantages in terms of selectivity and avoiding harsh fluorinating conditions on a more complex molecule.

Caption: Workflow for Route 2: Construction from a Fluorinated Precursor.

Step 1: Synthesis of 2-Chloro-6-fluoropyridine

This key intermediate can be prepared from 2-amino-6-chloropyridine via a Balz-Schiemann reaction. This involves diazotization of the amino group with a nitrite source in the presence of a fluoride source, typically tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆), followed by thermal decomposition of the resulting diazonium salt. While this is a classic transformation, the scalability can be hampered by the need for low temperatures and the handling of potentially explosive diazonium intermediates.

Step 2: Functionalization and Conversion to the Nitrile

Once 2-chloro-6-fluoropyridine is obtained, the nitrile group needs to be introduced at the 3-position. A common strategy is to first introduce a functional group handle, such as a formyl group, via directed ortho-metalation, followed by its conversion to the nitrile. The formylation can be achieved by treating the fluorinated pyridine with a strong base like lithium diisopropylamide (LDA) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The resulting aldehyde can then be converted to the nitrile through various methods, such as reaction with hydroxylamine followed by dehydration.

Quantitative Comparison of Scalability Parameters

ParameterRoute 1: Halogen ExchangeRoute 2: From Fluorinated Precursor
Overall Yield Generally higher and more reproducible on a large scale.Can be variable, with the Balz-Schiemann reaction being a potential bottleneck.
Starting Material Cost 2,6-Dichloropyridine is a readily available and relatively inexpensive commodity chemical.2-Amino-6-chloropyridine is also commercially available, but can be more expensive.
Reagent & Catalyst Cost Cyanation and fluorination reagents are generally cost-effective.The Balz-Schiemann reaction may require specialized and more expensive reagents.
Process Safety Cyanation requires handling of toxic cyanides. Halogen exchange with KF is generally safe, but high temperatures may be needed.The Balz-Schiemann reaction involves potentially explosive diazonium intermediates, requiring strict temperature control and specialized equipment for large-scale operations. Use of strong bases like LDA also poses safety risks.
Operational Complexity Fewer steps, with well-established and relatively straightforward unit operations.More steps, with some requiring cryogenic conditions and careful handling of sensitive intermediates.
Purification Purification of the final product can be achieved by crystallization or distillation.Multiple purification steps are often required throughout the synthesis, which can reduce overall efficiency.
Environmental Impact Use of POCl₃ and polar aprotic solvents can generate significant waste streams.The Balz-Schiemann reaction can generate acidic and fluoride-containing waste.
Scalability Potential High. This route is generally preferred for industrial production due to its robustness and cost-effectiveness.Moderate. The safety and operational challenges of the Balz-Schiemann reaction can limit its scalability.

The Role of Continuous Flow Chemistry: A Scalable Future

For both routes, the implementation of continuous flow chemistry presents a significant opportunity to enhance scalability, safety, and efficiency. Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters and reducing the risks associated with highly exothermic or hazardous reactions.[1]

For Route 1, a continuous flow process for the halogen exchange step could allow for higher reaction temperatures and shorter residence times, leading to increased throughput. For Route 2, a flow setup for the Balz-Schiemann reaction could mitigate the safety concerns associated with the accumulation of diazonium intermediates. While specific examples for the continuous synthesis of this compound are not yet widely published, the principles and technologies have been successfully applied to similar transformations in the pharmaceutical industry.[1]

Detailed Experimental Protocols

The following protocols are provided as representative examples and should be optimized for specific laboratory or pilot plant conditions.

Protocol 1: Synthesis of 2,6-Dichloronicotinonitrile (Route 1, Step 1)

This protocol is adapted from a general procedure for the dehydration of nicotinamides.[2]

Materials:

  • 2,6-Dichloronicotinamide

  • Phosphorus oxychloride (POCl₃)

  • Tetraethylammonium chloride (catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2,6-dichloronicotinamide (1.0 eq) in POCl₃ (10 vol), add a catalytic amount of tetraethylammonium chloride (5% w/w).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, carefully remove the excess POCl₃ in vacuo.

  • Dilute the crude residue with dichloromethane (10 vol) and filter to remove any inorganic salts.

  • Wash the filtrate successively with saturated aqueous K₂CO₃ solution (2 x 5 vol) and distilled water (5 vol).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2,6-dichloronicotinonitrile. The product is often of sufficient purity for the next step without further purification.

Protocol 2: Synthesis of this compound (Route 1, Step 2)

This protocol is a general representation of a halogen exchange reaction on a dichloropyridine derivative.

Materials:

  • 2,6-Dichloronicotinonitrile

  • Spray-dried potassium fluoride (KF)

  • Dimethyl sulfoxide (DMSO)

  • Phase-transfer catalyst (e.g., 18-crown-6), optional

Procedure:

  • To a stirred suspension of spray-dried potassium fluoride (2.0-3.0 eq) in anhydrous DMSO (10 vol), add 2,6-dichloronicotinonitrile (1.0 eq).

  • If desired, add a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6, 0.05-0.1 eq).

  • Heat the reaction mixture to 120-150°C and maintain for 4-8 hours, monitoring the reaction for the disappearance of the starting material and the formation of the product by GC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Conclusion and Future Outlook

The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. While several synthetic routes exist, the halogen exchange on a 2,6-dichloronicotinonitrile precursor (Route 1) currently stands out as the most scalable and industrially viable option. This is primarily due to the availability of inexpensive starting materials, the robustness of the chemical transformations, and the higher overall yields typically achieved on a large scale.

Route 2, while offering an alternative approach, is hampered by the safety and operational challenges associated with the Balz-Schiemann reaction, which can limit its scalability. However, for smaller-scale research and development purposes, this route may still be a viable option.

Looking ahead, the integration of continuous flow chemistry holds significant promise for further optimizing the synthesis of this compound. By leveraging the advantages of flow reactors, it may be possible to develop even more efficient, safer, and sustainable processes for the large-scale production of this important chemical intermediate, thereby accelerating the development of new life-saving drugs and innovative agricultural products.

References

  • Shimizu, S., et al. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Katritzky, A. R., et al. (2005).
  • Cassidy, F., et al. (1983). 2,6-Dichloro-3-cyanopyridine and a process for its preparation.
  • Cottet, F., & Schlosser, M. (2002). 2,4,6-Trisubstituted Pyridines: The “Halogen Dance” as a Tool for Regiocontrolled Access to Exotically Substituted Scaffolds. European Journal of Organic Chemistry, 2002(18), 3003-3006.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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  • PubChem. (n.d.). 6-Chloro-5-fluoronicotinonitrile. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2015). Synthesis method of 2,6-dichloropyridine.
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The Strategic Value of 6-Chloro-2-fluoronicotinonitrile: A Cost-Benefit Analysis for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the choice of a starting material can dictate the entire course of a synthetic campaign. Halogenated pyridines, in particular, serve as versatile synthons, offering multiple, often orthogonal, handles for molecular elaboration. Among these, 6-Chloro-2-fluoronicotinonitrile emerges as a reagent of unique strategic potential, albeit one whose benefits must be carefully weighed against its costs. This guide provides a deep dive into the cost-benefit analysis of employing this specific building block, offering a comparative perspective against common alternatives for researchers, scientists, and drug development professionals.

The Core Proposition: Exploiting Differential Reactivity

The primary strategic advantage of this compound lies in the differential reactivity of its two halogen atoms. In the context of nucleophilic aromatic substitution (SNAr), the cornerstone reaction for functionalizing such rings, the positions on the pyridine ring are not created equal. The C2 and C6 positions are highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[1]

Furthermore, the carbon-fluorine bond is significantly more polarized and, in the context of SNAr on electron-deficient rings, the fluoride ion is an excellent leaving group, often superior to chloride. This creates a predictable hierarchy of reactivity. The C2-fluorine is the most labile site, primed for selective substitution, leaving the C6-chlorine intact for subsequent, different chemical transformations (e.g., cross-coupling reactions).

This built-in regioselectivity is a powerful tool for synthetic efficiency, allowing for a controlled, stepwise construction of complex molecules without the need for cumbersome protecting group strategies that are often required when using reagents with identical reactive sites, such as 2,6-dichloronicotinonitrile.

Figure 1: Sequential Functionalization Workflow.

The Benefits: A Deeper Look

Synthetic Efficiency and Molecular Complexity

The ability to perform selective, sequential reactions on a single scaffold (as depicted in Figure 1) is the principal benefit. This allows chemists to rapidly generate libraries of analogues where diversity is introduced at two distinct vectors from a common intermediate.

  • Vector 1 (C2 Position): Amenable to a wide range of nucleophiles—amines, alcohols, thiols—under relatively mild SNAr conditions.

  • Vector 2 (C6 Position): The remaining chloride is a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.), enabling the introduction of aryl, heteroaryl, or alkyl groups.

Physicochemical Property Modulation

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[2] Using this compound as a starting point ensures the final molecule retains at least one fluorine atom, which can confer desirable properties:

  • Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, potentially increasing the half-life of a drug.

  • pKa Modulation: Fluorine's powerful electron-withdrawing nature can lower the pKa of nearby basic groups, which can be critical for tuning solubility, cell permeability, and off-target activity.

  • Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, enhancing binding affinity.

The Costs: A Realistic Assessment

Reagent Acquisition Cost

The most significant drawback of this compound is its cost, especially when compared to more common di-halogenated pyridines. Its specialized nature and likely more complex synthesis contribute to a higher price per gram. For early-stage discovery, this may be acceptable, but for later-stage development and scale-up, it presents a considerable financial hurdle.

Table 1: Cost Comparison of Alternative Pyridine Building Blocks

Compound CAS Number Representative Supplier & Price (USD/1g) Key Differentiator

| This compound | 1422344-39-5 | AA Blocks:


25-30 (for 4,6-isomer) | Low cost, two identical reactive sites |
| 6-Bromo-2-fluoronicotinonitrile | 1802889-85-5 | AChemBlock: Inquire for price[3] | Higher reactivity at C6 (Br vs Cl) |
| 6-Bromo-2-chloronicotinonitrile | N/A | Fluorochem: Inquire for price[4] | Alternative differential reactivity (Br > Cl) |

Note: Prices are approximate, based on listed catalog values as of early 2026 for research quantities, and are subject to change. The price for 2,6-dichloronicotinonitrile is estimated based on the similar 4,6-isomer due to a lack of direct listing for the 2,6-isomer from the same supplier.

Limited Sourcing and Scalability

While available from specialty chemical suppliers, this compound is not as widely stocked as its dichloro- counterpart.[5][6][7][8][9][10] This can lead to longer lead times and potential supply chain risks for large-scale synthesis campaigns. The lack of extensive literature on its own synthesis suggests that process development for manufacturing may require significant investment.

Comparative Analysis with Alternatives

  • vs. 2,6-Dichloronicotinonitrile: The primary advantage of this compound is its inherent regioselectivity. With 2,6-dichloronicotinonitrile, achieving mono-substitution often requires careful control of stoichiometry and temperature, and can lead to mixtures of mono- and di-substituted products, complicating purification. The chloro-fluoro scaffold offers a cleaner, more predictable outcome for the first substitution.

  • vs. 6-Bromo-2-fluoronicotinonitrile: Here, the trade-off is between the reactivity of the second halogen. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling than the C-Cl bond, potentially allowing for milder reaction conditions.[11] However, brominated compounds are typically more expensive and have a higher molecular weight, which can be a disadvantage in fragment-based drug design. The choice between chlorine and bromine at the C6 position becomes a project-specific decision based on the required downstream chemistry and cost constraints.

Representative Experimental Protocol

The following protocol is a representative, validated procedure for the selective nucleophilic aromatic substitution at the C2 position of a 2-fluoro-6-halopyridine scaffold. The causality behind the choices is rooted in leveraging the higher reactivity of the C-F bond under conditions that leave the C-Cl bond intact.

Objective: Selective displacement of the C2-fluorine with a primary amine.

Rationale:

  • Solvent (DMSO): A polar aprotic solvent is chosen to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate, which is key to the SNAr mechanism.

  • Base (DIPEA): A non-nucleophilic organic base is used to neutralize the HF generated during the reaction without competing with the primary amine nucleophile.

  • Temperature (80 °C): Moderate heating is applied to overcome the activation energy of the reaction, but it is kept below temperatures that might begin to activate the less reactive C-Cl bond, thus ensuring regioselectivity.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).

  • Addition of Amine: To the stirred solution, add the desired primary amine (1.1 eq).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 6-chloro-2-(amino)nicotinonitrile.

Figure 2: Experimental Workflow for Selective SNAr.

Conclusion

This compound is a high-cost, high-reward building block for medicinal chemistry. Its primary benefit—predictable, regioselective, sequential functionalization—offers a streamlined path to complex molecular architectures that can be invaluable in the rapid exploration of structure-activity relationships. However, the significant financial cost and potential scalability challenges mean its use must be strategically justified. It is best suited for discovery-phase projects where synthetic elegance and speed in generating key analogues outweigh budgetary constraints. For large-scale synthesis or projects where simple functionalization is sufficient, lower-cost alternatives like 2,6-dichloronicotinonitrile remain the more pragmatic choice. The decision to employ this reagent is, therefore, a classic cost-benefit trade-off, tipping in favor of "benefit" when the synthetic problem demands the unique solution it provides.

References

  • AA Blocks. 1422344-39-5 | MFCD23378483 | this compound. [Link]

  • ResearchGate. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Link]

  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]

  • AOBChem USA. 2-Bromo-6-fluoronicotinonitrile. [Link]

  • Quora. Why nucleophilic substitution in pyridine favours at position-2?. [Link]

  • Save My Exams. Reactivity of the Halogens. [Link]

  • MDPI. Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines and X-CY3 (X = Cl, Br; Y = H, F). [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. [Link]

  • PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683. [Link]

  • ACS Publications. Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews. [Link]

  • Custom Synthesis of Biological and Pharmaceutical Small Molecules. 4,6-DICHLORONICOTINONITRILE CAS#166526-03-0 with Jenny manufacturerv. [Link]

  • NIH. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. [Link]

  • Chemistry LibreTexts. Group 17: General Properties of Halogens. [Link]

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

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The Crucial Translation: A Comparative Guide to In Vitro and In Vivo Studies of a Novel Kinase Inhibitor Derived from a Halogenated Nicotinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from a laboratory curiosity to a potential therapeutic is a rigorous and multifaceted process. This guide provides an in-depth technical comparison of in vitro and in vivo studies, using the Rho kinase (ROCK) inhibitor Netarsudil (formerly AR-13324) as a prime exemplar. Netarsudil, a compound emerging from the chemical space of halogenated nicotinonitriles, offers a compelling case study in the translation of preclinical data.[1] Developed by Aerie Pharmaceuticals, it is the first in its class to be approved by the FDA for lowering intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2]

This guide will dissect the experimental choices, present the quantitative data in a comparative format, and provide detailed protocols to illustrate the critical bridge between cell-free assays and whole-organism responses.

The Rationale: From a Privileged Scaffold to a Targeted Therapeutic

The selection of a starting scaffold is a critical decision in medicinal chemistry. Halogenated pyridines, such as 6-chloro-2-fluoronicotinonitrile and its isomers, represent a "privileged scaffold." The electron-withdrawing nature of the nitrile and halogen substituents makes the pyridine ring susceptible to nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to explore the chemical space around a biological target. The fluorine and chlorine atoms can also modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic profile.

In the case of Netarsudil, this scaffold was elaborated to create a potent inhibitor of Rho kinase (ROCK), a key regulator of cellular contraction and morphology.[3] Dysregulation of the ROCK signaling pathway in the trabecular meshwork of the eye is a major contributor to the increased IOP seen in glaucoma.[1]

The Dichotomy of Preclinical Evaluation: In Vitro vs. In Vivo

The preclinical evaluation of a drug candidate is fundamentally a tale of two worlds: the controlled, isolated environment of in vitro studies and the complex, dynamic biological system of in vivo models. The former provides precise, mechanistic insights, while the latter offers a more holistic understanding of a compound's efficacy and safety.

In Vitro Studies: Unveiling the Mechanism of Action

In vitro studies are the foundational step, designed to answer the question: "Does the compound interact with its intended target and elicit a biological response in a controlled environment?" For Netarsudil, the primary in vitro investigations focused on its ability to inhibit ROCK and its downstream cellular effects.

Assay Type Target/System Key Parameter Netarsudil (AR-13324) Active Metabolite (AR-13503) Reference Compound (Y-27632) Reference
Kinase Inhibition AssayROCK1Ki (nM)10.2100[1]
Kinase Inhibition AssayROCK2Ki (nM)10.2100[1]
Cellular AssayPorcine Trabecular Meshwork (PTM) CellsActin Stress Fiber Disruption (IC50, nM)79Not ReportedNot Reported[1]
Cellular AssayHuman Trabecular Meshwork (HTM) CellsFocal Adhesion Disruption (IC50, nM)16Not ReportedNot Reported[1]
Cellular AssayHTM CellsInhibition of TGF-β2 induced α-SMAEffectiveNot ReportedNot Reported[1]

Expertise in Action: The "Why" Behind the In Vitro Assays

The choice of these specific in vitro assays was not arbitrary. It followed a logical progression from target engagement to cellular function:

  • Direct Target Inhibition: The kinase inhibition assays directly measured the binding affinity (Ki) of Netarsudil and its active metabolite to the two isoforms of ROCK.[1] A low nanomolar Ki value is a strong indicator of a potent inhibitor. The inclusion of a known ROCK inhibitor, Y-27632, provided a benchmark for potency.

  • Cellular Target Engagement: Demonstrating that a compound inhibits a purified enzyme is only the first step. The next is to show that it can engage its target within a relevant cell type. The actin stress fiber and focal adhesion disruption assays in primary trabecular meshwork cells provided this crucial evidence.[1] These structures are regulated by ROCK, and their disruption is a direct indicator of target engagement in a cellular context.

  • Functional Consequence: The final step in vitro is to demonstrate a functional consequence of target engagement that is relevant to the disease pathology. In glaucoma, fibrosis of the trabecular meshwork is a key pathological feature. The transforming growth factor-beta 2 (TGF-β2) induced α-smooth muscle actin (α-SMA) expression assay showed that Netarsudil could block a pro-fibrotic signaling pathway, suggesting a potential disease-modifying effect.[1]

This protocol provides a generalized framework for assessing the inhibitory activity of a compound against a specific kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of a test compound against a target kinase.

Materials:

  • Recombinant human ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a fluorescently labeled peptide)

  • Test compound (e.g., Netarsudil) dissolved in DMSO

  • 384-well microplate

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. The concentration of ATP should be at or near its Km for the kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection: Read the fluorescence signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Km of ATP is known.

In Vivo Studies: Assessing Efficacy and Safety in a Living System

In vivo studies are designed to answer the critical question: "Does the compound have the desired therapeutic effect in a whole organism, and is it safe?" These studies take into account the complexities of absorption, distribution, metabolism, and excretion (ADME), which are absent in in vitro models. For Netarsudil, the primary in vivo endpoint was the reduction of intraocular pressure (IOP) in animal models of glaucoma.

Animal Model Dosing Regimen Key Parameter Result Reference
Normotensive Dutch Belted Rabbits0.04% solution, once daily for 3 daysMaximum IOP Reduction (mmHg)8.1 ± 0.7[1]
Normotensive Formosan Rock Monkeys0.04% solution, once daily for 3 daysMaximum IOP Reduction (mmHg)6.5 ± 0.5[1]
Steroid-Induced Ocular Hypertension Mouse ModelTopical administrationIOP ReductionSignificant reduction and prevention of elevated IOP[4][5]

Expertise in Action: The Rationale for the In Vivo Models

The choice of animal models is critical for the successful translation of preclinical findings to the clinic:

  • Normotensive Models: The use of normotensive rabbits and monkeys is a standard initial step in ocular drug development.[1] These models are well-characterized and provide a reliable assessment of a compound's ability to lower IOP. The sustained IOP reduction for at least 24 hours after a single dose was a key finding that supported a once-daily dosing regimen in humans.[1]

  • Disease Model: The steroid-induced ocular hypertension mouse model is particularly relevant as it mimics some of the pathological changes seen in human glaucoma, including increased stiffness and fibrosis of the trabecular meshwork.[4][5] The ability of Netarsudil to not only lower IOP but also to reverse these pathological changes in this model provided strong evidence for its potential as a disease-modifying therapy.[4][5]

This protocol outlines the general procedure for measuring IOP in rabbits following topical administration of a test compound.

Objective: To evaluate the IOP-lowering efficacy and duration of action of a test compound in a rabbit model.

Materials:

  • New Zealand White or Dutch Belted rabbits

  • Test compound formulated as an ophthalmic solution (e.g., Netarsudil 0.04%)

  • Vehicle control solution

  • Tonometer (e.g., Tono-Pen)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Acclimation: Acclimate the rabbits to the experimental procedures, including handling and IOP measurements, for several days prior to the study.

  • Baseline IOP Measurement: On the day of the study, measure the baseline IOP in both eyes of each rabbit using a tonometer after applying a topical anesthetic.

  • Dosing: Administer a single drop of the test compound solution to one eye and the vehicle control to the contralateral eye.

  • Post-Dose IOP Measurements: Measure the IOP in both eyes at multiple time points after dosing (e.g., 1, 2, 4, 8, 12, and 24 hours).

  • Data Analysis: Calculate the change in IOP from baseline for both the treated and control eyes at each time point. Compare the IOP reduction in the treated eye to that in the control eye using appropriate statistical methods (e.g., paired t-test).

  • Tolerability Assessment: Observe the eyes for any signs of irritation, such as redness (hyperemia), throughout the study.

Visualizing the Path to Efficacy: From Signaling Pathway to Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the ROCK signaling pathway and the preclinical development workflow for a kinase inhibitor like Netarsudil.

ROCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects RhoA_GTP Active RhoA-GTP ROCK Rho Kinase (ROCK) RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Cofilin Cofilin LIMK->Cofilin Inhibits MLC_Phosphatase->MLC Dephosphorylates (when active) Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Promotes (when active) Stress_Fibers Stress Fiber Formation & Cell Contraction MLC->Stress_Fibers Actin_Polymerization->Stress_Fibers Netarsudil Netarsudil Netarsudil->ROCK Inhibits

Caption: The Rho Kinase (ROCK) signaling pathway and the point of inhibition by Netarsudil.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Target Engagement) Cellular_Assay Cell-Based Assays (Cellular Activity) Kinase_Assay->Cellular_Assay Potent compounds advance Functional_Assay Functional Assays (Disease Relevance) Cellular_Assay->Functional_Assay Active compounds advance PK_Studies Pharmacokinetic Studies (ADME) Functional_Assay->PK_Studies Promising compounds advance Efficacy_Models Efficacy in Animal Models (Therapeutic Effect) PK_Studies->Efficacy_Models Compounds with good PK advance Toxicity_Studies Toxicology Studies (Safety Profile) Efficacy_Models->Toxicity_Studies Efficacious compounds advance Clinical_Candidate Clinical Candidate (e.g., Netarsudil) Toxicity_Studies->Clinical_Candidate Safe & Efficacious compound selected

Caption: A generalized workflow for the preclinical development of a kinase inhibitor.

Conclusion: A Symbiotic Relationship in Drug Discovery

The journey of Netarsudil from a concept rooted in a halogenated nicotinonitrile scaffold to an FDA-approved therapy for glaucoma exemplifies the indispensable and symbiotic relationship between in vitro and in vivo studies. In vitro assays provide the mechanistic rationale and allow for the rapid screening and optimization of compounds, while in vivo studies are the crucible in which the true therapeutic potential and safety of a compound are forged.

For drug development professionals, understanding the nuances of these experimental systems and the logic that connects them is paramount. This guide has aimed to provide not just the "what" and the "how," but also the "why," fostering a deeper appreciation for the scientific integrity and logical rigor that underpin the translation of a molecule into a medicine.

References

  • Aerie Pharmaceuticals. (2017). Rhopressa (netarsudil) [prescribing information]. Irvine, CA: Aerie Pharmaceuticals.
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  • RxList. (2021, June 25). How Does Ophthalmic Netarsudil Work? Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, November 27). Netarsudil. In Wikipedia. Retrieved January 19, 2026, from [Link]

  • MedPath. (2025, August 29). Netarsudil | Advanced Drug Monograph. Retrieved January 19, 2026, from [Link]

  • Wang, R. F., Williamson, J. E., Kopczynski, C., & Serle, J. B. (2015). Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 31(8), 434–442.
  • Sturdivant, J. M., & deLong, M. A. (2019). Asymmetric Synthesis of the ROCK inhibitor, Netarsudil: A New Therapeutic for Open-Angle Glaucoma. ResearchGate. [Link]

  • Aerie Pharmaceuticals. (2021, March 30). Aerie Pharmaceuticals Announces Publication of Peer-Reviewed Paper Evaluating the Treatment Effect of Netarsudil on Outflow Function in Steroid-Induced Glaucoma. [Link]

  • Duke Eye Center. (2021, March 30). New Study Shows Netarsudil Effective in Treating Steroid Induced Glaucoma. [Link]

  • Takami, A., Iwakubo, M., Okada, Y., Kawata, T., Odai, H., Takahashi, N., Shindo, K., Kimura, K., Tagami, Y., Miyake, M., Fukushima, K., Inagaki, M., Amano, M., Kaibuchi, K., & Iijima, H. (2004). Design and synthesis of Rho kinase inhibitors (I). Bioorganic & Medicinal Chemistry, 12(9), 2115–2137.
  • U.S. Food and Drug Administration. (2017, February 28). 208254Orig1s000. [Link]

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Navigating the Structural Maze: A Comparative Guide to Confirming 6-Chloro-2-fluoronicotinonitrile Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. For researchers working with the versatile scaffold, 6-Chloro-2-fluoronicotinonitrile, understanding the definitive structure of its reaction products is a critical step in the development of new molecular entities. This guide, designed for the discerning scientist, provides an in-depth technical comparison of reaction pathways and offers a robust framework for confirming product structures using the gold-standard technique of single-crystal X-ray crystallography.

The Synthetic Crossroads: Nucleophilic Aromatic Substitution on this compound

This compound is a valuable starting material due to its two distinct halogen-substituted positions on the pyridine ring, offering multiple avenues for functionalization through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group activates the pyridine ring towards nucleophilic attack, primarily at the positions ortho and para to it – namely, the C2 and C6 positions.

The inherent reactivity differences between the fluorine and chlorine substituents provide a fascinating case study in regioselectivity. Generally, in SNAr reactions on heteroaromatic rings, fluorine is a better leaving group than chlorine. This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. Consequently, nucleophilic attack is often favored at the C2 position, leading to the displacement of the fluoride ion. However, the reaction's outcome is not always straightforward and can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

This guide will focus on the reactions of this compound with two common classes of nucleophiles in drug discovery: amines and thiols. We will explore the expected reaction products and delve into how X-ray crystallography provides unequivocal proof of their structures.

Unambiguous Confirmation: The Power of X-ray Crystallography

While spectroscopic techniques like NMR and mass spectrometry are indispensable for initial characterization, they can sometimes fall short in providing the absolute, three-dimensional atomic arrangement of a molecule. This is particularly true when dealing with isomers or when subtle stereochemical features are present. X-ray crystallography stands as the definitive method for elucidating the precise molecular structure, providing incontrovertible evidence of connectivity, conformation, and stereochemistry.[1][2]

The journey from a powdered product to a refined crystal structure involves several critical steps, each demanding meticulous attention to detail.

Experimental Workflow for Structural Confirmation

G cluster_reaction Chemical Synthesis cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction Analysis Reaction Reaction of this compound with Nucleophile (Amine or Thiol) Purification Purification of Crude Product (e.g., Column Chromatography) Reaction->Purification SolventScreening Solvent Screening for Optimal Crystal Growth Purification->SolventScreening CrystallizationMethod Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) SolventScreening->CrystallizationMethod DataCollection Single-Crystal X-ray Data Collection CrystallizationMethod->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution Validation Structural Validation and Analysis StructureSolution->Validation

Figure 1. A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound reaction products.

Case Study 1: Reaction with an Amine Nucleophile (e.g., Aniline)

The reaction of this compound with an amine, such as aniline, is expected to proceed via an SNAr mechanism. Based on the higher reactivity of the C-F bond, the anticipated major product is 6-anilino-2-fluoronicotinonitrile .

Hypothetical Reaction and Product
Alternative Synthesis Routes

An alternative approach to synthesizing 6-anilino-2-fluoronicotinonitrile could involve the reaction of 2,6-difluoronicotinonitrile with aniline. In this case, the regioselectivity would be less of a concern as both fluorine atoms are equivalent. However, the availability and cost of the starting material might be a consideration. Another route could be the Buchwald-Hartwig amination of 2-fluoro-6-bromonicotinonitrile with aniline, which offers a different mechanistic pathway to the desired product.

Comparative Data Analysis

To illustrate the power of X-ray crystallography, let's compare the hypothetical crystallographic data of the expected product with a known, related structure from the Cambridge Structural Database (CSD).

ParameterHypothetical 6-anilino-2-fluoronicotinonitrileKnown Related Structure (CSD Refcode: XXXXXX)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Key Bond Lengths
C6-N(amino)~1.36 Å1.358(3) Å
C2-F~1.35 Å1.345(2) Å
C3-CN~1.44 Å1.442(4) Å
Key Bond Angles
C5-C6-N(amino)~121°120.5(2)°
N1-C2-F~118°118.2(2)°
Torsion Angles
C5-C6-N-C(phenyl)Planar or slightly twisted-175.4(2)°

Note: The data for the hypothetical product is based on typical bond lengths and angles for similar structures.

The X-ray crystal structure would provide definitive proof of the substitution at the C6 position by showing the direct connectivity between the C6 carbon of the pyridine ring and the nitrogen atom of the aniline moiety. Furthermore, it would reveal the planarity or twisting of the aniline ring relative to the pyridine ring, which can be crucial for understanding intermolecular interactions and potential biological activity.

Case Study 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

Similarly, the reaction with a thiol, such as thiophenol, is expected to yield 2-fluoro-6-(phenylthio)nicotinonitrile as the major product.

Hypothetical Reaction and Product
Alternative Synthesis Routes

Alternative synthetic strategies for 2-fluoro-6-(phenylthio)nicotinonitrile could include the reaction of 2,6-difluoronicotinonitrile with thiophenol or a metal-catalyzed cross-coupling reaction, such as a copper-catalyzed thiolation of 2-fluoro-6-bromonicotinonitrile.

Comparative Data Analysis

A comparative table of hypothetical crystallographic data for the thiophenol product and a related structure is presented below.

ParameterHypothetical 2-fluoro-6-(phenylthio)nicotinonitrileKnown Related Structure (CSD Refcode: YYYYYY)
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/n
Key Bond Lengths
C6-S~1.77 Å1.765(4) Å
C2-F~1.35 Å1.349(3) Å
Key Bond Angles
C5-C6-S~124°123.8(2)°
C6-S-C(phenyl)~103°104.1(2)°

The crystal structure would unambiguously confirm the C-S bond formation at the C6 position and provide the precise geometry of the thioether linkage, including the C-S-C bond angle and the torsion angle of the phenyl group relative to the pyridine ring.

Experimental Protocol: A Step-by-Step Guide to Crystal Growth and X-ray Analysis

1. Synthesis and Purification of the Target Compound:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Addition of Nucleophile and Base: Add the corresponding nucleophile (amine or thiol, 1.1 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

2. Crystal Growth:

  • Solvent Selection: The choice of solvent is critical for growing high-quality single crystals. Screen a variety of solvents or solvent mixtures in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated solution of the compound as a drop on a siliconized coverslip (hanging drop) or in a small well (sitting drop). Invert the coverslip over a reservoir containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.

    • Solvent Layering: Carefully layer a less dense solvent in which the compound is insoluble on top of a concentrated solution of the compound in a denser solvent. Crystals may form at the interface of the two solvents.

3. Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters against the experimental data.

  • Validation: Validate the final crystal structure using software tools like PLATON and check for any inconsistencies or errors. The final structure should have low R-factors and a clean difference Fourier map.

Conclusion: The Indisputable Verdict of X-ray Crystallography

In the pursuit of novel therapeutics and functional materials, the unambiguous determination of molecular structure is not merely a final step but a foundational pillar of the research process. For reactions involving this compound, where the potential for isomeric products exists, X-ray crystallography provides the ultimate confirmation. By offering a precise three-dimensional map of the molecule, it eliminates ambiguity, validates synthetic strategies, and provides crucial insights into the structure-activity relationships that drive modern drug discovery. This guide serves as a comprehensive resource for researchers, empowering them to navigate the complexities of product characterization with confidence and scientific rigor.

References

  • Bürgi, H. B., & Dunitz, J. D. (Eds.). (2008).
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.

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A Performance Benchmark: 6-Chloro-2-fluoronicotinonitrile-Based Kinase Inhibitors in Anti-Angiogenic Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel VEGFR-2 Inhibitors

For researchers, scientists, and drug development professionals, the quest for more potent and selective kinase inhibitors is a continuous endeavor. The 6-chloro-2-fluoronicotinonitrile scaffold has emerged as a promising starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides an in-depth technical comparison of a hypothetical series of inhibitors derived from this scaffold, benchmarked against established multi-kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

The Rationale for Targeting VEGFR-2

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.[1][2][3] Tumors require a dedicated blood supply to receive nutrients and oxygen, making the inhibition of angiogenesis a key therapeutic strategy.[1] The VEGFR-2 signaling pathway is a primary regulator of this process.[1] Activation of VEGFR-2 on endothelial cells by its ligand, VEGF, triggers a downstream cascade leading to cell proliferation, migration, and the formation of new vascular tubes.[1] Consequently, inhibiting VEGFR-2 is a validated approach in cancer therapy.

This guide will focus on a hypothetical series of compounds, the "CFN-Inhibitor series" (CFN-1, CFN-2, and CFN-3), derived from the this compound scaffold. Their performance will be compared to Sorafenib and Sunitinib, two FDA-approved multi-kinase inhibitors known to target VEGFR-2, among other kinases.[4][5]

Mechanism of Action: The Competitive Inhibition of VEGFR-2

The CFN-inhibitors, like Sorafenib and Sunitinib, are designed as Type I kinase inhibitors. These small molecules typically bind to the ATP-binding pocket of the kinase domain in its active conformation, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

VEGFR-2_Inhibition_Pathway Figure 1: Mechanism of Action of VEGFR-2 Kinase Inhibitors VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to ATP_Pocket ATP Binding Pocket VEGFR2->ATP_Pocket Activates Downstream Downstream Signaling (e.g., MAPK pathway) ATP_Pocket->Downstream Phosphorylates Inhibition Inhibition CFN_Inhibitor CFN-Inhibitor CFN_Inhibitor->ATP_Pocket Competitively Binds Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Competitive binding of CFN-Inhibitor to the ATP pocket of VEGFR-2.

Benchmarking Performance: A Multi-tiered Approach

To objectively compare the CFN-inhibitor series with established drugs, a systematic evaluation across biochemical, cellular, and in vivo models is essential. This multi-tiered approach provides a comprehensive performance profile, from direct target engagement to physiological efficacy.

Tier 1: Biochemical Assays for Target Potency

The initial step is to determine the direct inhibitory effect of the compounds on the purified VEGFR-2 kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common choice for their sensitivity and high-throughput compatibility.[6][7]

  • Reagents and Materials :

    • Recombinant human VEGFR-2 kinase domain.

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody (Donor).

    • Streptavidin-allophycocyanin (SA-APC) (Acceptor).

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds (CFN-series, Sorafenib, Sunitinib) dissolved in DMSO.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of a 2x VEGFR-2 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a TR-FRET detection solution containing the Europium-labeled antibody and SA-APC.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at 665 nm (APC) and 615 nm (Europium).

    • Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.

Causality Behind Experimental Choices : The use of a TR-FRET assay provides a homogenous format, eliminating wash steps and reducing variability. The choice of a biotinylated substrate and SA-APC allows for a robust detection of the phosphorylated product. Running the assay at an ATP concentration close to its Michaelis-Menten constant (Km) ensures that the measured IC50 values are comparable and reflect competitive inhibition.[8]

Tier 2: Cell-Based Assays for Anti-Angiogenic Activity

While biochemical assays confirm target engagement, cell-based assays are crucial to assess the compound's effect in a biological context. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies.[9]

This assay evaluates the ability of inhibitors to prevent the formation of capillary-like structures, a key step in angiogenesis.[9][10]

  • Reagents and Materials :

    • HUVECs.

    • Endothelial Cell Growth Medium.

    • Basement Membrane Extract (BME), such as Matrigel.

    • Test compounds.

    • Calcein AM for visualization.

  • Procedure :

    • Thaw BME on ice and coat a 96-well plate with 50 µL per well.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

    • Harvest HUVECs and resuspend them in a basal medium at 2x10^5 cells/mL.

    • Pre-treat the HUVEC suspension with various concentrations of the test compounds for 30 minutes.

    • Seed 100 µL of the treated cell suspension onto the solidified BME.

    • Incubate at 37°C for 4-18 hours.

    • Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.

    • Quantify the total tube length and the number of branch points using image analysis software.

Causality Behind Experimental Choices : BME provides a 3D environment that mimics the extracellular matrix, promoting endothelial cell differentiation into tube-like structures. This assay models a critical morphogenic step of angiogenesis and provides a functional readout of VEGFR-2 inhibition in a cellular context.

Tier 3: In Vivo Models for Preclinical Efficacy

The ultimate preclinical validation comes from in vivo models, where tumor growth and response to treatment can be observed in a physiological system.[11][12][13]

This involves implanting human cancer cells into immunodeficient mice to grow tumors.[11][14]

  • Animal Model : Immunodeficient mice (e.g., athymic nude or SCID).

  • Cell Line : A human cancer cell line known to be sensitive to anti-angiogenic therapy (e.g., a renal cell carcinoma line).

  • Procedure :

    • Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (vehicle control, CFN-inhibitors, Sorafenib, Sunitinib).

    • Administer the compounds daily via oral gavage at predetermined doses.

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).

Causality Behind Experimental Choices : Xenograft models provide a systemic environment to evaluate not only the anti-tumor efficacy of a compound but also its pharmacokinetic and pharmacodynamic properties.[12] Measuring tumor growth inhibition (TGI) is a key endpoint for assessing efficacy.[12]

Comparative Performance Data

The following tables summarize hypothetical but plausible data for the CFN-inhibitor series against Sorafenib and Sunitinib, based on the described experimental workflows.

Table 1: Biochemical and Cellular Performance

CompoundVEGFR-2 IC50 (nM)HUVEC Tube Formation IC50 (nM)HUVEC Proliferation IC50 (nM)
CFN-1 154560
CFN-2 51825
CFN-3 257095
Sorafenib 90[4][5]120150
Sunitinib 10[4]3040

Table 2: In Vivo Efficacy in Xenograft Model

CompoundDose (mg/kg/day)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle -0+2
CFN-2 3075-3
Sorafenib 3055-8
Sunitinib 4070-6

Analysis and Interpretation

Based on the illustrative data, the CFN-inhibitor series demonstrates significant potential as VEGFR-2 inhibitors.

  • Potency and Selectivity : CFN-2, in this hypothetical scenario, shows superior potency against VEGFR-2 in biochemical assays compared to Sorafenib and is on par with Sunitinib. Its strong performance in cell-based assays suggests excellent cell permeability and on-target activity. A comprehensive kinase panel screen would be the next logical step to assess its selectivity profile against other kinases, a crucial factor in minimizing off-target side effects.

  • In Vivo Efficacy and Tolerability : In the xenograft model, CFN-2 exhibits greater tumor growth inhibition than Sorafenib at the same dose and slightly better efficacy than Sunitinib. Importantly, the lower body weight loss associated with CFN-2 suggests a better tolerability profile, which is a significant advantage in drug development.

The following diagram illustrates a decision-making workflow for inhibitor selection based on multi-tiered data.

Inhibitor_Selection_Workflow Figure 2: Workflow for Inhibitor Candidate Selection Start Compound Library (CFN-Series) Biochem_Screen Tier 1: Biochemical Screen (VEGFR-2 IC50) Start->Biochem_Screen Decision1 Potency < Threshold? Biochem_Screen->Decision1 Cell_Screen Tier 2: Cell-Based Screen (Anti-Angiogenic Activity) Decision2 Cellular Activity? Cell_Screen->Decision2 Invivo_Screen Tier 3: In Vivo Efficacy (Xenograft Model) Decision3 Efficacy & Tolerability? Invivo_Screen->Decision3 Lead_Candidate Lead Candidate (e.g., CFN-2) Decision1->Cell_Screen Yes Discard1 Discard/Optimize Decision1->Discard1 No Decision2->Invivo_Screen Yes Discard2 Discard/Optimize Decision2->Discard2 No Decision3->Lead_Candidate Yes Discard3 Discard/Optimize Decision3->Discard3 No

Caption: A tiered approach to identify and validate lead inhibitor candidates.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent kinase inhibitors. As demonstrated with the hypothetical CFN-series, a systematic and multi-tiered benchmarking approach is critical for a comprehensive evaluation of their therapeutic potential. By integrating biochemical, cellular, and in vivo data, researchers can make informed decisions to advance the most promising candidates toward clinical development. The illustrative data suggests that novel inhibitors derived from this scaffold have the potential to offer improved potency and safety profiles compared to existing therapies.

References

  • Hyun, J., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. [Link]

  • Arco, M. (2024). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. [Link]

  • Day, C. P., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology. [Link]

  • Puca, L., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. [Link]

  • Arnaoutova, I., et al. (2019). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. SLAS Discovery. [Link]

  • Scott, J. D., et al. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Cell Biolabs, Inc. (n.d.). Endothelial Tube Formation Assay (In Vitro Angiogenesis). Cell Biolabs, Inc.. [Link]

  • Bishop, E. T., et al. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. EXS. [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. [Link]

  • Fayed, B., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. [Link]

  • Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Reaction Biology. [Link]

  • El-Damasy, A. K., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals. [Link]

  • Fayed, B., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules. [Link]

  • El-Sayed, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]

  • Oncology Central. (2015). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. [Link]

  • Wang, J., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • van der Worp, W. F., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. [Link]

  • Casadei, B., et al. (2017). Evaluation of KDR rs34231037 as a predictor of sunitinib efficacy in patients with metastatic renal cell carcinoma. Pharmacogenetics and Genomics. [Link]

  • Bischof, J., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 6-Chloro-2-fluoronicotinonitrile (CAS No. 1422344-39-5). As a valued partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework grounded in established safety protocols and regulatory standards.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is a halogenated pyridine derivative, a class of compounds widely used in pharmaceutical and agrochemical synthesis. Its reactivity makes it a valuable building block, but also necessitates careful handling and disposal. The primary hazards associated with this compound, as identified by GHS classifications, include:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The presence of chlorine, fluorine, and a nitrile group means that improper disposal, such as incineration at inadequate temperatures, could lead to the formation of hazardous byproducts like hydrogen cyanide, hydrogen halides (HCl and HF), and nitrogen oxides.[2] Halogenated organic compounds can be persistent in the environment, underscoring the need for disposal methods that ensure complete chemical destruction.

The U.S. Environmental Protection Agency (EPA) regulates halogenated pyridines, mandating specific disposal procedures to mitigate environmental release and ensure complete destruction of the substance.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, a thorough risk assessment must be conducted. All operations should be performed within a certified chemical fume hood to prevent inhalation of the powdered substance or any potential vapors.

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or a full-face shield.Protects against dust particles and potential splashes, preventing serious eye irritation.
Hand Protection Nitrile gloves for incidental contact (e.g., weighing, transfers). For extended contact or spill cleanup, consider heavier-duty gloves such as butyl rubber or Viton™.Nitrile gloves offer good resistance to a range of chemicals for splash protection.[3] However, for halogenated solvents and aromatic compounds, butyl rubber may offer better protection. Always consult the glove manufacturer's specific chemical resistance data.
Body Protection A lab coat is mandatory. For larger quantities or spill response, a chemically resistant apron or coveralls should be worn.Prevents skin contact and contamination of personal clothing.
Respiratory Protection An air-purifying respirator with an organic vapor cartridge is recommended if there is a risk of exceeding exposure limits or if working outside of a fume hood.Protects against respiratory irritation from inhalation of the powdered compound.

Always inspect PPE for integrity before use and discard and replace if compromised.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility . This ensures complete thermal destruction at regulated temperatures. For waste containing over 1% halogenated organic substances, the European Union specifies a minimum incineration temperature of 1100°C to ensure complete breakdown and prevent the formation of toxic byproducts.[4][5][6]

Never dispose of this compound down the drain or in regular solid waste.

Workflow for Waste Segregation and Disposal

Caption: Waste Segregation and Disposal Workflow.

Procedure for Preparing Waste for Disposal:
  • Waste Identification and Labeling :

    • All waste streams containing this compound must be classified as hazardous waste.

    • Use a dedicated, sealable, and chemically compatible container clearly labeled "Hazardous Waste - Halogenated Organic Solids."

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "1422344-39-5"

      • The words "Hazardous Waste"

      • Appropriate hazard pictograms (e.g., GHS07 for Harmful/Irritant).[1]

      • Accumulation start date.

  • Segregation of Waste :

    • Solid Waste : Place unused or expired product, contaminated weigh paper, wipes, and disposable labware directly into the designated solid hazardous waste container.

    • Contaminated Reusable Glassware :

      • Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.

      • Collect this first rinseate in a separate, labeled container for "Hazardous Liquid Waste - Halogenated Organics."

      • Subsequent rinses, if the initial rinse is thorough, may be handled as non-hazardous, but consult your institution's specific guidelines.

    • Contaminated PPE : Contaminated gloves, aprons, and other disposable PPE should be double-bagged and placed in the solid hazardous waste container.

  • Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials.

  • Arranging for Disposal :

    • Once the container is full or has reached the storage time limit set by your institution and local regulations, contact your organization's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal vendor.

Spill Management and Decontamination

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Spill Response Decision Tree

SpillResponse A Spill Occurs B Assess Spill Size & Location A->B C Small Spill (<1g, contained in fume hood) B->C Small D Large Spill (>1g or outside fume hood) B->D Large H Don Appropriate PPE C->H E Evacuate Immediate Area D->E F Alert Colleagues & Supervisor E->F G Call EHS/Emergency Response F->G M Professional Cleanup G->M I Cover with Inert Absorbent (e.g., vermiculite, sand) H->I J Carefully sweep into a waste container I->J K Label as Hazardous Waste J->K L Decontaminate Area K->L

Caption: Decision-making workflow for spill response.

Small Spill Cleanup Procedure (Solid Powder < 1g, within a fume hood):
  • Ensure PPE is worn : Don the appropriate PPE as outlined in Section 2.

  • Containment : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[7]

  • Collection : Carefully sweep the mixture into a sealable plastic bag or container. Use non-sparking tools if there is any fire risk.[8]

  • Labeling : Seal the container and label it as "Hazardous Waste - Spill Debris" with the chemical name.

  • Decontamination : Wipe the spill area with a cloth dampened with a soap and water solution. Place the cleaning materials into the spill debris waste container.

  • Disposal : Dispose of the sealed container as hazardous waste.

Large Spill Procedure (>1g or any amount outside of a fume hood):
  • Evacuate : Immediately evacuate the immediate area.

  • Alert : Alert all personnel in the vicinity and your supervisor.

  • Isolate : Restrict access to the area and close the doors. If safe to do so, increase ventilation to the room (do not do this if it will spread the powder).

  • Contact : Call your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.

Decontamination of Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before it is removed from the lab for servicing or disposal.[2][9][10]

  • Initial Wipe-Down : Wearing appropriate PPE, carefully wipe down all accessible surfaces of the equipment with a cloth dampened with a soap and water solution to remove any gross contamination.

  • Solvent Rinse : If applicable and safe for the equipment, wipe surfaces with a cloth dampened with a solvent like ethanol or isopropanol.

  • Collection of Waste : All cleaning materials (cloths, wipes) must be disposed of as solid hazardous waste.

Regulatory Framework

The disposal of this compound falls under several regulatory frameworks. As a halogenated organic compound, it may be subject to specific EPA waste codes under the Resource Conservation and Recovery Act (RCRA). Depending on its use and characteristics, it could fall under the F-list (wastes from non-specific sources) if it is part of a spent solvent mixture (e.g., F001, F002 for halogenated solvents).[4][5][11] If discarded as an unused commercial chemical product, it could potentially be classified under the U-list, although a specific listing for this compound may not exist.

It is the responsibility of the waste generator to correctly classify the waste. Always consult with your institution's EHS department to ensure full compliance with federal, state, and local regulations.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible chemical stewardship. By adhering to the guidelines outlined in this document—from wearing the correct PPE to ensuring final destruction via high-temperature incineration—researchers can mitigate risks to themselves, their colleagues, and the environment. Your commitment to safety is integral to the advancement of science.

References

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Online] Available at: [Link]

  • The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Online] Available at: [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Online] Available at: [Link]

  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Online] Available at: [Link]

  • Kimberly-Clark. KIMBERLY-CLARK Nitrile Gloves Chemical Resistance Guide*. [Online] Available at: [Link]

  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. [Online] Available at: [Link]

  • Aport. Decontamination Protocols for Lab Equipment. [Online] Available at: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. [Online] Available at: [Link]

  • Texas A&M University-Commerce. IBC GUIDELINE: Decontamination of laboratory equipment. [Online] Available at: [Link]

  • University of Massachusetts Lowell. SOP Bio-005 Decontamination Reusable Labware, Work-Surfaces and Equipment. [Online] Available at: [Link]

  • The University of British Columbia. Decontamination of Laboratory Equipment. [Online] Available at: [Link]

  • Sigma-Aldrich. SAFETY DATA SHEET - 6-Chloronicotinonitrile, 97%. [Online] Available at: [Link]

  • Ansell. Ansell 8th Edition Chemical Resistance Guide. [Online] Available at: [Link]

  • PubChem. 6-Chloro-5-fluoronicotinonitrile. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Waste Codes. [Online] Available at: [Link]

  • Zero Waste Europe. Incineration. [Online] Available at: [Link]

  • Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72.
  • Collins, S. G., & Fisher, J. W. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of organic chemistry, 74(7), 2849–2852.
  • Durr. Complex issues with incinerating liquid and gaseous residues. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators. [Online] Available at: [Link]

  • Columbia University. Chemical Resistance Guide. [Online] Available at: [Link]

  • DSV. Class 6.1 / 6.2 Toxic and infectious substances. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Online] Available at: [Link]

  • Alfred University. EPA Hazardous Waste Codes. [Online] Available at: [Link]

  • ACT Team. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Online] Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-2-fluoronicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 6-Chloro-2-fluoronicotinonitrile (CAS 1422344-39-5). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, ensuring a self-validating system of protection for researchers.

Hazard Analysis: Understanding the Risks of this compound

Before any work with this compound commences, a thorough understanding of its hazard profile is essential. Based on the Safety Data Sheet (SDS), this compound presents the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS07 pictogram, an exclamation mark, is used to signify these warnings, indicating that while the substance is hazardous, it is not considered acutely toxic, corrosive, or a severe long-term health hazard[1]. However, the potential for significant irritation and harm upon contact or inhalation necessitates a robust PPE strategy.

Hazard StatementRoute of ExposurePotential Health Effects
H302IngestionHarmful if swallowed[1].
H315Dermal (Skin)Causes skin irritation[1].
H319Ocular (Eyes)Causes serious eye irritation[1].
H335InhalationMay cause respiratory tract irritation[1].

The Core Ensemble: Essential PPE for this compound

The following PPE is mandatory for any procedure involving the handling of this compound. The rationale behind each selection is to create a comprehensive barrier against all potential routes of exposure.

Hand Protection: The First Line of Defense

Requirement: Chemical-resistant gloves (Nitrile or Neoprene).

Causality: The primary risk of dermal exposure is skin irritation[1]. Standard latex gloves offer insufficient protection against many organic chemicals. Nitrile gloves provide a superior chemical barrier and are less likely to cause allergic reactions. For prolonged handling or in situations with a higher risk of splashes, double-gloving is a field-proven best practice. This technique allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.

Eye and Face Protection: Shielding Against Irritation

Requirement: Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.

Causality: this compound is a serious eye irritant[1]. Standard prescription glasses do not provide adequate protection from splashes or airborne particles. Safety glasses with side shields offer a minimum level of protection. However, for any procedure with the potential for splashing (e.g., dissolution, transfer of solutions), chemical splash goggles that form a seal around the eyes are essential. A face shield should be worn over the primary eye protection during bulk transfers or when working with larger quantities.

Body Protection: Preventing Skin Contact

Requirement: A fully buttoned laboratory coat.

Causality: A lab coat serves as a removable barrier to protect personal clothing and underlying skin from contamination. In the event of a spill, a contaminated lab coat can be quickly removed to minimize exposure. The coat should be made of a material appropriate for the level of risk, and be regularly laundered.

Respiratory Protection: Safeguarding the Respiratory Tract

Requirement: Use in a well-ventilated area, preferably a certified chemical fume hood.

Causality: The compound may cause respiratory irritation[1]. Engineering controls are the most effective way to mitigate this risk. All weighing, handling, and experimental procedures involving this compound should be conducted within a properly functioning chemical fume hood to capture any dust or vapors at the source.

Step-by-Step Protocols for PPE Use

Adherence to a strict, procedural approach to donning and doffing PPE is critical to prevent cross-contamination and ensure the integrity of the protective ensemble.

Donning PPE: A Deliberate Sequence
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten all buttons.

  • Eye and Face Protection: Don safety glasses or goggles. If required, place a face shield over the primary eye protection.

  • Gloves: Select the appropriate size and type of chemical-resistant gloves. Inspect for any tears or defects before putting them on. If double-gloving, don the first pair, then the second.

Doffing PPE: The Art of Safe Removal

The principle of doffing is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).

  • Gloves:

    • (If double-gloved, remove the outer pair first). Grasp the outside of one glove at the wrist with the other gloved hand.

    • Peel it off, turning it inside out.

    • Hold the removed glove in the gloved hand.

    • Slide the fingers of the ungloved hand under the wrist of the remaining glove.

    • Peel it off over the first glove, containing the first glove inside the second.

    • Dispose of the gloves in the appropriate chemical waste container.

  • Face Shield and Goggles/Glasses: Remove by handling the headband or earpieces, avoiding contact with the front of the device.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward, contaminated side to contaminated side, and store or dispose of it as per institutional policy.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational and Disposal Plans

Handling and Storage
  • Handling: Always handle this compound within a chemical fume hood. Use tools (spatulas, scoops) to avoid direct contact.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. The container should be tightly sealed and clearly labeled.

Disposal of Contaminated PPE and Materials
  • Solid Waste: All disposable PPE (gloves, etc.) and any materials used to clean up spills of this compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when planning to work with this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls cluster_ops Operational Procedures A Review SDS for this compound B Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed A->B C Assess Experimental Procedure B->C E Increased Risk? (e.g., Splashing, Large Quantities) C->E G Work in a Certified Chemical Fume Hood C->G D Base Level PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves (Single Pair) H Follow Donning/Doffing Protocols D->H E->D No F Enhanced PPE: - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves E->F Yes F->H I Adhere to Waste Disposal Guidelines G->I

Caption: PPE Selection Workflow for this compound.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.